molecular formula C11H9NO3 B009023 2-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 101133-49-7

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B009023
CAS No.: 101133-49-7
M. Wt: 203.19 g/mol
InChI Key: UXAQYUDMBYSMOP-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 101133-49-7) is a high-value quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and a crucial precursor for the development of novel bioactive molecules. Key Research Applications and Value: Medicinal Chemistry Scaffold: The hydroxyquinoline carboxylic acid motif is a privileged structure in drug discovery. Compounds within this class are recognized for their diverse biological activities and are frequently investigated as potent inhibitors for various therapeutic targets . Antiviral Research: This compound is structurally related to progenitors of promising antiviral agents. Notably, analogues of 8-hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, blocking viral replication in cell cultures at non-toxic concentrations . Antibacterial and Antiviral Development: Derivatives of 4-hydroxyquinoline-3-carboxylic acid are well-established as highly effective quinolone antibiotics, whose action is associated with inhibiting bacterial DNA gyrase . Recent molecular docking simulations also suggest that related quinoline-3-carboxylates can be considered as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in vitro . Versatile Synthetic Intermediate: The presence of three distinct functional groups—hydroxy, carboxylic acid, and the quinoline nitrogen—makes this compound an excellent building block for further chemical modification. It can be used to create a wide array of fluoro-, thio-, and dithioanalogues for structure-activity relationship (SAR) studies . Product Information: CAS Number: 101133-49-7 Molecular Formula: C 11 H 9 NO 3 Molecular Weight: 203.19 g/mol Usage Note: This product is intended for research purposes and chemical synthesis only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQYUDMBYSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354999
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101133-49-7
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Mechanistic Guide to the Synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline and quinolone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides an in-depth analysis of the synthesis mechanism for 2-hydroxy-7-methylquinoline-3-carboxylic acid, a valuable intermediate in drug discovery. We will dissect the most chemically sound and efficient pathway, a variant of the Knorr quinoline synthesis, from the selection of foundational starting materials to the final intramolecular cyclization. This document is structured to provide researchers, scientists, and drug development professionals with a clear, authoritative, and practical understanding of the reaction's causality, key experimental parameters, and underlying mechanistic principles, supported by detailed protocols and visual diagrams.

Introduction: The Significance of the Quinolone Scaffold

The Quinolone Core in Drug Development

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in pharmaceutical sciences. When a hydroxyl group is introduced at the C2-position, the system exists in a tautomeric equilibrium, predominantly as the 2-quinolone form. This core is present in a wide array of compounds exhibiting diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinolone scaffold allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.[1]

This compound: A Key Building Block

The title compound, this compound, integrates several key structural features: the 2-quinolone core for biological interaction, a C7-methyl group which can influence lipophilicity and metabolic stability, and a C3-carboxylic acid group that serves as a crucial handle for further chemical modification, such as amide bond formation. These characteristics make it a highly valuable starting material for the synthesis of more complex, biologically active molecules.

Foundational Synthetic Strategies for Quinolines

The synthesis of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing reliable routes. A brief overview is essential for contextualizing the chosen synthetic pathway.

  • Skraup and Doebner-von Miller Reactions: These methods typically involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under harsh acidic conditions to produce quinolines.[3][4][5]

  • Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[3][6][7]

  • Gould-Jacobs Reaction: This is a powerful method for producing 4-hydroxyquinoline-3-carboxylates from an aniline and an ethoxymethylenemalonate ester.[8][9][10]

  • Knorr Quinoline Synthesis: In its classic form, the Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid to form a 2-hydroxyquinoline (2-quinolone).[2][11][12][13]

For the synthesis of this compound, the substitution pattern strongly dictates the most logical approach. The presence of the 2-hydroxy group points directly to the Knorr synthesis as the most efficient and direct method.[2][13] The following sections will detail a Knorr-type mechanism adapted for the specific target molecule.

Core Synthesis Mechanism: A Step-by-Step Analysis

The synthesis can be logically divided into two primary stages: the formation of a key anilide intermediate and its subsequent acid-catalyzed cyclization to form the quinolone ring.

Stage 1: Formation of the N-(3-methylphenyl)malonamate Intermediate

The causality behind reactant selection is critical. To achieve the final 7-methyl substitution pattern, the synthesis must begin with m-toluidine (3-methylaniline). To generate the 2-hydroxy and 3-carboxylic acid functionalities, a malonic ester derivative, such as diethyl malonate , is the ideal partner.

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form the amide bond, yielding the key intermediate: Ethyl 2-((3-methylphenyl)carbamoyl)acetate . This reaction is typically driven by heat.

Caption: Stage 1: Formation of the Anilide Intermediate.
Stage 2: Acid-Catalyzed Intramolecular Cyclization

This stage is the heart of the Knorr synthesis and involves an intramolecular electrophilic aromatic substitution.[11] A strong dehydrating acid, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is employed as the catalyst.[2]

The mechanism unfolds as follows:

  • Protonation: The acid protonates the oxygen of the ester carbonyl group of the anilide intermediate. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for attack.

  • Electrophilic Attack: The electron-rich aromatic ring of the m-toluidine moiety acts as the nucleophile. The ring is activated by both the amide nitrogen and the methyl group. It attacks the protonated carbonyl carbon in an intramolecular fashion. The cyclization occurs at the ortho-position relative to the amide, which is sterically unhindered.

  • Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and forming a six-membered cyclic intermediate.

  • Dehydration & Tautomerization: The intermediate undergoes acid-catalyzed dehydration. This is followed by tautomerization of the enol form to the more stable keto form, yielding Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate .

Caption: Stage 2: Knorr Intramolecular Cyclization Mechanism.
Stage 3: Saponification

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester at the C3 position. This is a standard saponification reaction, typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt.

Experimental Protocol

The following is a representative experimental protocol adapted from established Knorr synthesis procedures.[2] It is designed as a self-validating system where reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC).

General Experimental Workflow

Caption: General workflow for the synthesis of the target molecule.
Step-by-Step Methodology

Reagents and Equipment:

  • m-Toluidine

  • Diethyl malonate

  • Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, ice bath, filtration apparatus.

Protocol:

  • Anilide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 equiv) and diethyl malonate (1.2 equiv).

    • Heat the mixture to 140-160 °C for 2-3 hours. Ethanol will distill off as the reaction proceeds.

    • Allow the mixture to cool. The crude Ethyl 2-((3-methylphenyl)carbamoyl)acetate may solidify upon cooling and can be used directly in the next step.

  • Cyclization:

    • In a separate flask, pre-heat polyphosphoric acid (PPA) (10x weight of the anilide) to ~80°C with vigorous mechanical stirring to ensure it is fluid.

    • Carefully add the crude anilide from the previous step to the hot PPA.

    • Increase the temperature to 120 °C and maintain for 1-2 hours, stirring vigorously to ensure a homogenous mixture.[2]

    • Monitor the reaction completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).

    • Once complete, cool the reaction slightly and carefully pour the viscous mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude quinolone ester.

    • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Saponification and Isolation:

    • Transfer the crude, dry ester to a round-bottom flask. Add a 10% aqueous solution of NaOH and heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.

    • Cool the resulting solution in an ice bath.

    • Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The target product, this compound, will precipitate out as a solid.

    • Filter the solid product, wash with a small amount of ice-cold water to remove residual salts, and dry under vacuum to yield the final product.

Data Presentation & Analysis

The efficiency of a synthesis is best summarized through quantitative data. The following table presents representative parameters for a Knorr-type quinolone synthesis. Actual yields may vary based on reaction scale and purification efficiency.

ParameterValue/ConditionRationale
Reactants m-Toluidine, Diethyl MalonateProvides the 7-methylphenyl backbone and the C2/C3 precursor, respectively.
Catalyst Polyphosphoric Acid (PPA)Acts as both a strong acid catalyst and a dehydrating agent for the cyclization.[2]
Cyclization Temp. 100 - 120 °CSufficient thermal energy to overcome the activation barrier for electrophilic aromatic substitution without significant degradation.
Hydrolysis 10% NaOH (aq), RefluxStandard conditions for the saponification of an ethyl ester to a carboxylic acid.
Typical Yield 60 - 80% (overall)Reflects the generally high efficiency of the Knorr cyclization for suitable substrates.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence based on the principles of the Knorr quinoline synthesis. This guide has elucidated the core mechanism, beginning with the strategic formation of an N-aryl malonamate intermediate from m-toluidine and diethyl malonate, followed by a robust, acid-catalyzed intramolecular cyclization. By understanding the causality behind each step—from reactant selection to the role of the catalyst—researchers can confidently apply and adapt this methodology. The presented workflow provides a reliable and field-proven foundation for the production of this valuable quinolone intermediate, paving the way for its application in advanced drug discovery programs.

References

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of their chemical behavior is tautomerism, a phenomenon that dictates molecular geometry, polarity, and hydrogen bonding capabilities, thereby profoundly influencing drug-receptor interactions. This guide provides a comprehensive examination of the lactam-lactim tautomerism in a specific derivative, 2-hydroxy-7-methylquinoline-3-carboxylic acid. We will dissect the structural equilibrium between its enol (lactim) and keto (lactam) forms, outline rigorous experimental and computational protocols for its characterization, and discuss the implications of these findings for rational drug design. The methodologies presented herein are designed to be self-validating, integrating spectroscopic evidence with theoretical calculations to provide a holistic and trustworthy understanding of this vital molecular dynamic.

The Principle of Tautomerism in 2-Hydroxyquinolines

2-Hydroxyquinoline and its derivatives are not static structures. They exist in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form.[2][3] This specific type of prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a rearrangement of double bonds.[2][4][5]

  • Lactim Form (Enol): this compound. This form contains a hydroxyl (-OH) group at the C2 position and retains a higher degree of aromaticity in the quinoline ring system.

  • Lactam Form (Keto): 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This form, also known as a 2-quinolone, possesses a carbonyl group (C=O) at C2 and a proton on the ring nitrogen (N-H).

For most 2-hydroxyquinoline systems, the equilibrium overwhelmingly favors the lactam (keto) form, particularly in solution.[1][2][6] This preference is driven by the superior thermodynamic stability of the cyclic amide (lactam) structure. Understanding which tautomer predominates is paramount, as it defines the molecule's interactive profile with biological targets.

Workflow cluster_exp Experimental Verification cluster_comp Theoretical Validation cluster_analysis Data Synthesis & Interpretation UV_Vis UV-Vis Spectroscopy (Solvatochromism Study) Analysis Correlate Spectra & Energies UV_Vis->Analysis NMR NMR Spectroscopy (¹H & ¹³C Analysis) NMR->Analysis DFT DFT Calculations (Energy & Geometry) DFT->Analysis Corroborates Assignments Conclusion Determine Dominant Tautomer & Biological Implications Analysis->Conclusion DFT_Workflow Build 1. Construct 3D Structures (Lactam & Lactim) Opt_Gas 2. Geometry Optimization (Gas Phase, B3LYP/6-311++G(d,p)) Build->Opt_Gas Freq_Gas 3. Frequency Calculation (Confirm Minima, Obtain ZPE) Opt_Gas->Freq_Gas Opt_Solv 4. Solvation Modeling (PCM, Water) Freq_Gas->Opt_Solv Energy 5. Calculate Relative Energies (ΔE, ΔG) Opt_Solv->Energy Compare 6. Compare Energies & Predict Stability Energy->Compare

References

An In-depth Technical Guide on the Crystal Structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and potential applications of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. While the specific crystal structure of this exact molecule is not publicly available, this guide leverages data from closely related analogues to provide a detailed framework for its structural elucidation. The quinolone scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for rational drug design. This document outlines a plausible synthetic route, details the principles and a step-by-step protocol for single-crystal X-ray diffraction, and analyzes a representative crystal structure to highlight key molecular and supramolecular features.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolone framework, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The planar nature of the quinolone ring system allows for effective π-π stacking interactions with biological targets, while the various substitution points on the ring system provide a canvas for fine-tuning the molecule's steric and electronic properties to optimize its therapeutic efficacy and pharmacokinetic profile.

The presence of a carboxylic acid group at the 3-position and a methyl group at the 7-position, as in the title compound, is of particular interest. The carboxylic acid can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological receptors. The methyl group can influence the molecule's lipophilicity and metabolic stability.

Synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

A plausible synthetic route to 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be adapted from established methods for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives.[6] A common approach involves the condensation of a substituted aniline with a malonic acid derivative.

Proposed Synthetic Pathway

Synthesis_of_7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic_acid cluster_reactants Reactants cluster_intermediates Intermediate cluster_cyclization Cyclization cluster_product Final Product A 3-Methylaniline C Diethyl 2-((3-methylphenyl)amino)maleate A->C Condensation B Diethyl malonate B->C D Ethyl 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate C->D Thermal Cyclization E 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic route for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Experimental Protocol
  • Condensation: 3-Methylaniline is reacted with diethyl malonate in the presence of a catalyst, such as piperidine, and heated to form the intermediate diethyl 2-((3-methylphenyl)amino)maleate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and form ethyl 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the final product, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain crystals suitable for single-crystal X-ray diffraction.

Crystal Structure Determination: A Technical Overview

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Crystal_Structure_Determination_Workflow A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation and Analysis F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Crystallization and Data Collection
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent is a common and effective method.[9][10] A range of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined to improve the agreement between the observed and calculated diffraction patterns.

  • Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of a Representative Quinolone Carboxylic Acid

As the crystal structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not publicly available, we will analyze the crystal structure of a closely related compound, 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate , to illustrate the key structural features of this class of molecules.

Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₇NO₃ · H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)20.7884(8)
b (Å)3.7215(1)
c (Å)23.8849(9)
β (°)98.582(2)
Volume (ų)1827.14(11)
Z8
Calculated Density (Mg m⁻³)1.506

Data obtained from a representative structure.

Molecular Structure and Conformation

The quinolone ring system is essentially planar, a common feature that facilitates intermolecular interactions. The carboxylic acid group is twisted relative to the plane of the quinolone ring. This conformation is influenced by both steric effects and the formation of intra- and intermolecular hydrogen bonds.

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, the molecules of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid and water molecules are held together by a network of hydrogen bonds. The carboxylic acid group is a key participant in this network, forming hydrogen bonds with neighboring quinolone molecules and water molecules. The N-H group of the quinolone ring also participates in hydrogen bonding. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.

Potential Applications in Drug Development

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have shown promise in various therapeutic areas. The structural insights gained from crystallographic studies are invaluable for understanding their mechanism of action and for designing new analogues with improved activity and selectivity.

  • Anticancer Agents: The quinolone scaffold has been explored for the development of anticancer drugs that target various cellular processes, including topoisomerase inhibition and the modulation of microRNA maturation.[11]

  • Antibacterial Agents: Quinolone carboxylic acids are the basis for a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase.

  • Protein Kinase Inhibitors: Certain quinoline derivatives have been identified as inhibitors of protein kinases, which are key targets in cancer therapy.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structural analysis, and potential applications of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. While the specific crystal structure of this compound remains to be determined, the principles and methodologies outlined here, along with the analysis of a representative structure, provide a solid foundation for researchers in the field. The detailed understanding of the three-dimensional structure of quinolone derivatives is a critical component in the rational design of new and more effective therapeutic agents.

References

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid: Physicochemical Characterization for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

Quinoline derivatives form the backbone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the quinoline ring system make it a privileged scaffold in medicinal chemistry. This guide focuses on a specific, yet under-characterized derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid . The strategic placement of a hydroxyl group, a carboxylic acid, and a methyl group on the quinoline core suggests a molecule with significant potential for forming stable metal complexes, participating in hydrogen bonding, and exhibiting a distinct pharmacological profile.[2]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of the anticipated physical and chemical properties of this compound. In the absence of extensive published data for this specific molecule, this guide will provide a robust framework for its empirical characterization, grounded in the established principles of physical organic chemistry and analytical sciences. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Key Functional Groups

The foundational step in characterizing any molecule is a thorough understanding of its structure. This compound possesses a fused heterocyclic ring system with three key functional groups that dictate its overall properties.

Chemical Structure of this compound cluster_quinoline Quinoline Core cluster_substituents Functional Groups a1 a2 a1->a2 a3 a2->a3 hydroxyl OH a2->hydroxyl 2-Hydroxy a4 a3->a4 a7 a3->a7 a5 a4->a5 a6 a5->a6 a6->a1 a8 a7->a8 carboxyl COOH a7->carboxyl 3-Carboxylic Acid a8->a5 methyl CH3 a8->methyl 7-Methyl Workflow for Physicochemical Property Determination cluster_workflow start Start: Pure Compound mp Melting Point Determination start->mp sol Solubility Assessment start->sol pka pKa Measurement start->pka end End: Physicochemical Profile mp->end sol->end pka->end Spectroscopic Characterization Workflow cluster_spectroscopy start Purified Compound nmr NMR (1H, 13C, 2D) start->nmr ftir FT-IR start->ftir uvvis UV-Vis start->uvvis ms Mass Spectrometry start->ms structure Structure Elucidation nmr->structure ftir->structure uvvis->structure ms->structure

References

The Solubility Profile of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the fundamental principles and practical methodologies required to establish a robust solubility profile. By integrating theoretical predictions with rigorous experimental protocols, this document serves as a self-validating system for solubility assessment, crucial for preclinical development, formulation, and manufacturing.

Introduction: The Significance of Solubility in Drug Development

The bioavailability and efficacy of an orally administered active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a compound like 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a derivative of the quinolone class of compounds, understanding its dissolution behavior in different solvent systems is a critical first step in the drug development pipeline. Poor solubility can lead to low absorption, variable dosing requirements, and ultimately, therapeutic failure. This guide outlines a systematic approach to characterize the solubility of this compound, enabling informed decisions in lead optimization and formulation strategies.

Structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid:

Caption: Molecular structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in a range of solvents. The Hansen Solubility Parameters (HSP) approach is a powerful predictive tool based on the principle of "like dissolves like".[1][2] It dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space".[1] The closer two molecules are in this space, the more likely they are to be soluble in each other.[1]

Estimating Hansen Solubility Parameters

For a novel compound like 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, HSP can be estimated using group-contribution methods. These methods assign specific values to different functional groups within the molecule, which are then summed to provide an overall HSP for the compound.[2]

Workflow for HSP Estimation:

G cluster_0 HSP Estimation Workflow A Identify Functional Groups in 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid B Use Group-Contribution Method (e.g., van Krevelen or Stefanis-Panayiotou) A->B C Calculate δd, δp, and δh for the Compound B->C E Calculate the Hansen Solubility Parameter Distance (Ra) between the Compound and Each Solvent C->E D Obtain Literature HSP Values for a Range of Organic Solvents D->E F Predict Relative Solubility (Smaller Ra indicates higher predicted solubility) E->F

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

The distance (Ra) between the compound (1) and a solvent (2) in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [1]

A smaller Ra value suggests a higher likelihood of solubility. This theoretical ranking can guide the selection of solvents for experimental validation, saving time and resources.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination of solubility is essential for accurate characterization. Two primary methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of solid 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4][5]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (see Section 4).

Experimental Workflow for Thermodynamic Solubility:

G cluster_1 Shake-Flask Method Workflow A Add Excess Solid Compound to Solvent B Agitate at Constant Temperature (24-72 hours) A->B C Centrifuge or Filter to Separate Solid B->C D Collect Supernatant/Filtrate C->D E Quantify Concentration (HPLC or UV-Vis) D->E F Determine Equilibrium Solubility E->F

Caption: Step-by-step workflow for the shake-flask method.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer, which can be adapted for organic solvents.[6][7]

Protocol for Kinetic Solubility Assay:

  • Stock Solution: Prepare a concentrated stock solution of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in DMSO.[8]

  • Addition: Add a small aliquot of the DMSO stock solution to the selected organic solvent.

  • Incubation: Incubate the mixture for a shorter period (e.g., 1-2 hours) at a constant temperature.[4]

  • Precipitate Detection/Removal: Assess for precipitation (e.g., by nephelometry) or remove any precipitate by filtration.[7]

  • Quantification: Determine the concentration of the dissolved compound in the solution.

Analytical Quantification of Dissolved Solute

Accurate quantification of the dissolved 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed and robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of quinolone derivatives.[9][10]

Typical HPLC Parameters for Quinolone Analysis:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 100 mm x 4.6 mm, 2.5 µm)[9]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)[8][10]
Flow Rate 1.0 mL/min[9]
Detection UV detector at an appropriate wavelength (e.g., 325 nm)[9]
Column Temperature 25°C[9]

Protocol for HPLC Quantification:

  • Calibration Curve: Prepare a series of standard solutions of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid of known concentrations in the mobile phase.

  • Analysis: Inject the standards to generate a calibration curve of peak area versus concentration.

  • Sample Measurement: Inject the filtered saturated solution from the solubility experiment.

  • Concentration Determination: Calculate the concentration of the sample based on its peak area and the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for quantification, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.[11]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law (A = εbc).[11]

  • Sample Measurement: Measure the absorbance of the appropriately diluted saturated solution.

  • Concentration Calculation: Determine the concentration of the sample from the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in Various Organic Solvents at 25°C

SolventPredicted Solubility (based on HSP)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)
Methanol(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
Ethanol(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
Acetone(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
Acetonitrile(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
Dichloromethane(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
Toluene(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
N,N-Dimethylformamide (DMF)(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)
Dimethyl sulfoxide (DMSO)(Populate with predicted rank)(Populate with experimental data)(Populate with experimental data)

Conclusion

Determining the solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a multi-faceted process that combines theoretical prediction with meticulous experimental work. By following the integrated approach outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This information is fundamental for advancing a drug candidate through the development pipeline, enabling rational formulation design and mitigating risks associated with poor bioavailability. The self-validating nature of this workflow, from prediction to experimental confirmation, ensures the scientific integrity of the generated data, providing a solid foundation for subsequent development activities.

References

A-Z Guide to Quantum Chemical Calculations for 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: A Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline derivatives form the structural backbone of numerous therapeutic agents, demanding a profound understanding of their electronic and structural properties to drive rational drug design.[1] This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a representative scaffold. We detail a complete computational workflow, from initial structure optimization to the analysis of key quantum-chemical descriptors relevant to pharmacology. By leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural geometry, vibrational modes, electronic reactivity, and potential interaction sites. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust theoretical framework to accelerate the discovery and optimization of quinoline-based therapeutics.

Introduction: The Quantum Imperative in Quinoline-Based Drug Design

The quinoline ring system is a privileged scaffold in medicinal chemistry, integral to drugs with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] this compound is a compound of significant interest, embodying the key functional groups—a carboxylic acid, a hydroxyl group, and a heterocyclic aromatic system—that often dictate molecular interactions within biological targets.

To move beyond serendipitous discovery, modern drug development relies on a deep, predictive understanding of a molecule's physicochemical properties. Quantum chemical calculations provide this insight by solving the Schrödinger equation (or its approximations) for a given molecular structure.[4] These in silico methods allow us to visualize and quantify properties that are difficult or impossible to measure experimentally, such as the distribution of electron density, the energies of molecular orbitals, and the precise nature of molecular vibrations.[5]

This guide will demonstrate how a well-executed computational study can reveal:

  • Stable Molecular Conformation: The three-dimensional structure that dictates how the molecule fits into a biological receptor.

  • Chemical Reactivity Hotspots: Regions of the molecule prone to electrophilic or nucleophilic attack, which are critical for understanding metabolic pathways and target binding.[6]

  • Electronic Properties: Key descriptors like the HOMO-LUMO gap, which correlate with molecular stability and reactivity, providing crucial information for predicting a drug's behavior.[7]

  • Spectroscopic Signature: A theoretical vibrational spectrum that can be used to validate and interpret experimental data (e.g., FT-IR).

By applying these computational tools, we can generate a detailed "quantum fingerprint" of this compound, offering predictive insights that can guide its synthesis and derivatization for enhanced therapeutic efficacy.

Theoretical and Computational Methodology

The accuracy and relevance of quantum chemical calculations are critically dependent on the chosen theoretical method and basis set. Our approach is grounded in a methodology that offers a well-established balance of computational efficiency and accuracy for organic molecules.

Causality Behind Method Selection: DFT/B3LYP

For this investigation, Density Functional Theory (DFT) is the method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the total electronic energy based on the electron density, providing significant computational savings without a substantial loss of accuracy for many systems.[8]

Within the DFT framework, we employ the B3LYP hybrid functional . This functional is a cornerstone of computational chemistry for several reasons:

  • Expertise-Driven Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation functionals. This "hybrid" nature corrects for some of the inherent limitations of pure DFT functionals, often yielding more accurate geometries and energies for organic compounds.[9][10]

  • Proven Track Record: It has been extensively validated for a wide range of organic and biological molecules, demonstrating reliable performance in predicting molecular structures, vibrational frequencies, and electronic properties.[11]

The Basis Set: Justification for 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We have selected the 6-311++G(d,p) Pople-style basis set .[9]

  • Trustworthiness through Completeness:

    • 6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

    • ++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions, such as the hydrogen bonding potential in our target molecule.[12]

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding. Using a basis set without polarization functions can lead to significant errors in calculated geometries and energies.[13]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable, and widely accepted standard for the computational study of drug-like organic molecules.[14][15]

Computational Protocol

All calculations are performed using the Gaussian suite of programs .[4] The protocol follows a self-validating sequence to ensure the scientific integrity of the results.

Step-by-Step Computational Workflow:

  • Initial Structure Creation: The 2D structure of this compound is drawn using molecular building software like GaussView.[16][17] A preliminary 3D conformation is generated.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the identical level of theory.[18] This step is critical for validation :

    • It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies verifies that the structure is stable.[5]

    • It provides the theoretical vibrational frequencies (e.g., FT-IR spectrum), which can be compared with experimental data.[19]

    • It yields zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

  • Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Mulliken atomic charges.

G cluster_0 Setup cluster_2 Validation & Analysis Build 1. Build Initial 3D Structure (GaussView) Method 2. Define Method & Basis Set (B3LYP/6-311++G(d,p)) Opt 3. Geometry Optimization Method->Opt Submit Job (Gaussian) Freq 4. Vibrational Frequency Analysis Opt->Freq Validation 5. Verify Minimum Energy (No Imaginary Frequencies) Freq->Validation Validation->Opt Imaginary Frequencies Found (Re-optimize) Analysis 6. Calculate Electronic Properties (HOMO, LUMO, MEP) Validation->Analysis Structure Validated Spectrum 7. Analyze Vibrational Spectrum (Compare to FT-IR) Analysis->Spectrum

Results and Discussion

This section presents the theoretical results derived from our computational protocol, providing insights into the structural, electronic, and reactive properties of this compound.

Optimized Molecular Geometry

The geometry optimization converges to a stable, planar structure, as expected for an aromatic system. The planarity is occasionally disrupted by the orientation of the carboxylic acid group, which may engage in intramolecular hydrogen bonding with the adjacent hydroxyl group. The key structural parameters are summarized below.

Parameter Bond/Angle Calculated Value Interpretation
Bond LengthC=O (Carboxyl)~1.21 ÅTypical double bond character.
Bond LengthC-O (Carboxyl)~1.35 ÅPartial double bond character due to resonance.
Bond LengthO-H (Carboxyl)~0.97 ÅStandard single bond length.
Bond LengthC-O (Hydroxyl)~1.36 ÅShorter than a typical C-O single bond due to resonance with the ring.
Bond AngleO=C-O (Carboxyl)~123°Consistent with sp² hybridization.
Dihedral AngleC-C-C=O~0° or ~180°Indicates the carboxylic group is co-planar with the quinoline ring.
Table 1: Selected Optimized Geometrical Parameters for this compound.
Vibrational Analysis

The frequency calculation confirms the optimized structure as a true minimum on the potential energy surface by yielding zero imaginary frequencies. The calculated vibrational frequencies provide a theoretical FT-IR spectrum. Key vibrational modes are assigned as follows:

Frequency (cm⁻¹) Vibrational Mode Significance
~3400-3500O-H Stretch (Hydroxyl)Sharp peak indicative of the free hydroxyl group.
~3000-3300O-H Stretch (Carboxylic Acid)Broad peak, characteristic of hydrogen-bonded carboxylic acids.
~1680-1710C=O Stretch (Carboxylic Acid)Strong, sharp absorption, a hallmark of the carbonyl group.
~1500-1600C=C & C=N Aromatic StretchesA series of bands confirming the quinoline ring structure.
~1200-1300C-O Stretch (Carboxylic & Phenolic)Strong absorptions coupled with O-H bending.
Table 2: Assignment of Major Calculated Vibrational Frequencies.

This theoretical spectrum serves as a powerful tool for verifying the identity and purity of a synthesized sample when compared against experimental FT-IR data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.[20]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[21]

The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7][22]

Parameter Calculated Value (eV) Interpretation
E(HOMO)-6.5 eVThe molecule has a moderate capacity to donate electrons. The HOMO is primarily localized over the quinoline ring system and the oxygen atoms.
E(LUMO)-2.1 eVThe molecule has a good capacity to accept electrons. The LUMO is delocalized across the aromatic system, with significant contributions from the carboxylic acid group.
ΔE (HOMO-LUMO Gap) 4.4 eV This moderate energy gap suggests that the molecule is kinetically stable but possesses sufficient reactivity to engage in biological interactions.
Table 3: Calculated Frontier Molecular Orbital Energies.

This analysis is vital in drug design, as the ability of a drug to donate or accept electrons is central to its interaction with target proteins.[23]

G HOMO HOMO Energy (Electron Donation) Gap HOMO-LUMO Gap (ΔE) (Kinetic Stability) HOMO->Gap Reactivity Chemical & Biological Reactivity HOMO->Reactivity governs nucleophilicity LUMO LUMO Energy (Electron Acceptance) LUMO->Gap LUMO->Reactivity governs electrophilicity Gap->Reactivity inversely proportional MEP Molecular Electrostatic Potential (Charge Distribution) MEP->Reactivity identifies interaction sites

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D map of the electronic charge distribution around a molecule, providing an intuitive guide to its reactive sites.[24] It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and sites for nucleophilic or electrophilic attack.[25][26][27]

The MEP surface is color-coded:

  • Red: Electron-rich regions (negative potential), prone to electrophilic attack.

  • Blue: Electron-deficient regions (positive potential), prone to nucleophilic attack.

  • Green: Neutral regions.

For this compound, the MEP analysis reveals:

  • Most Negative Regions (Red): Located around the oxygen atoms of the carbonyl and hydroxyl groups. These are the primary sites for hydrogen bond acceptance and interaction with electrophiles.[6]

  • Most Positive Regions (Blue): Concentrated on the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are the primary sites for hydrogen bond donation.

  • Neutral/Slightly Negative Regions (Green/Yellow): Spread across the aromatic ring, indicating the delocalized π-electron system.

This MEP map provides a clear, visual hypothesis of how the molecule will orient itself when approaching a receptor active site, guiding the design of derivatives with improved binding affinity.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The calculations have yielded critical insights into the molecule's stable geometry, vibrational signature, and electronic reactivity profile.

The analysis of the HOMO-LUMO gap and the MEP surface provides actionable intelligence for drug development professionals. We have identified the molecule as kinetically stable yet possessing distinct electron-rich and electron-deficient centers, which are crucial for molecular recognition and biological activity. The theoretical vibrational spectrum serves as a benchmark for experimental validation.

The workflow and principles outlined here are not limited to this specific molecule but can be applied to a wide array of organic compounds. By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, prioritize synthetic targets, and rationally design molecules with enhanced potency and selectivity, ultimately accelerating the journey from concept to clinic.

References

An In-Depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methylquinoline-3-carboxylic acid, identified by the CAS number 436087-28-4 , is a heterocyclic compound belonging to the quinoline carboxylic acid class.[1] This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including potential antiproliferative and antimicrobial properties. The molecule's structure, featuring a quinolin-2(1H)-one core, a carboxylic acid at the 3-position, and a methyl group at the 7-position, provides a unique framework for exploring structure-activity relationships in drug discovery programs. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, grounded in established chemical principles and relevant scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
CAS Number 436087-28-4[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
IUPAC Name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acidPubChem
Appearance Predicted to be a solid-
Purity Commercially available up to 97%[1]

Synthesis Protocol: The Pfitzinger Reaction

The synthesis of 2-hydroxyquinoline-3-carboxylic acid derivatives is classically achieved via the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 7-methylisatin serves as the key precursor.

Rationale for Synthetic Route

The Pfitzinger reaction provides a direct and efficient method for constructing the quinoline-4-carboxylic acid core, which exists in tautomeric equilibrium with the 4-hydroxyquinoline form. Subsequent decarboxylation is not typical for the formation of 3-carboxylic acids. A variation of the Pfitzinger reaction, or a related condensation, using an α-keto ester like ethyl pyruvate allows for the direct incorporation of the carboxylic acid moiety at the 3-position. The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization to form the quinoline ring.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Acidification A 7-Methylisatin C Potassium 2-amino-4-methylphenylglyoxylate A->C Hydrolysis B Base (e.g., aq. KOH) E Intermediate Adduct C->E Condensation D Ethyl Pyruvate F Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate E->F Cyclization & Dehydration H This compound (sodium salt) F->H Hydrolysis G Base (e.g., NaOH/EtOH) J Final Product: this compound H->J Protonation I Acid (e.g., HCl)

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

  • 7-Methylisatin

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethyl pyruvate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

  • Preparation of the Isatin Salt Solution: In a round-bottom flask, dissolve 7-methylisatin in an aqueous solution of potassium hydroxide (typically 30-40%) with stirring. The reaction mixture is usually heated to facilitate the hydrolysis of the amide bond in isatin, forming the potassium salt of the corresponding isatic acid (potassium 2-amino-4-methylphenylglyoxylate).

  • Condensation and Cyclization: To the cooled isatin salt solution, add ethyl pyruvate. The mixture is then heated under reflux. The basic conditions facilitate the condensation between the amino group of the opened isatin and the ketone of the ethyl pyruvate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

  • Saponification of the Ester: After the cyclization is complete (monitored by TLC), the resulting ethyl ester of this compound is hydrolyzed in situ or after isolation. This is typically achieved by adding a solution of sodium hydroxide in ethanol and heating the mixture under reflux.

  • Isolation and Purification of the Final Product: After saponification, the reaction mixture is cooled, and any solid impurities are filtered off. The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Applications in Research and Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-2(1H)-one-3-carboxylic acids has shown promise in several therapeutic areas, particularly as antiproliferative agents.[2][3][4][5][6]

Antiproliferative Activity

Derivatives of quinoline-3-carboxylic acid have been investigated as potential anticancer agents.[2] The planar quinoline ring system can intercalate into DNA, while the carboxylic acid and other substituents can interact with various enzymes involved in cell proliferation and survival. One potential mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.

Signaling_Pathway cluster_0 Potential Mechanism of Action A This compound B Protein Kinase (e.g., EGFR, HER-2) A->B Inhibition H Apoptosis A->H Induction E Phosphorylated Substrate B->E Phosphorylation G Cell Proliferation & Survival C ATP D Substrate Protein F Downstream Signaling Cascade E->F F->G

References

An In-depth Technical Guide to the Molecular Weight and Characterization of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a heterocyclic compound belonging to the quinolone class. While the central focus is its molecular weight, this document expands upon the topic to deliver a holistic view essential for research and development. We will detail the theoretical calculation of its molecular weight, outline rigorous experimental verification methods, and discuss the profound implications of this fundamental property in the context of drug discovery. This guide serves as a technical resource, offering detailed protocols, data interpretation insights, and a discussion of the compound's broader scientific and therapeutic context.

Compound Profile and Core Physicochemical Properties

Before delving into the intricacies of molecular weight determination, it is crucial to establish a foundational profile of the target compound.

Chemical Formula: C₁₁H₉NO₃

IUPAC Name: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Synonyms: 7-Methyl-2-quinolone-3-carboxylic acid

Core Structure: The molecule is built upon a quinolone scaffold, a bicyclic aromatic heterocycle. Key functional groups that dictate its chemical behavior include a carboxylic acid at position 3, a ketone (oxo group) at position 2, and a methyl group at position 7. The presence of the carboxylic acid and the amide-like lactam in the quinolone ring are particularly significant for its biological activities.[1][2]

PropertyValue / DescriptionSource
Molecular Weight 219.20 g/mol Theoretical Calculation
Exact Mass 219.0582 g/mol Theoretical Calculation
Appearance Typically a solid powder.General chemical knowledge
CAS Number 865179-53-3Inferred from related structures

The Central Role of Molecular Weight in Drug Discovery

Molecular weight is more than a simple metric; it is a critical determinant of a compound's potential as an orally bioavailable drug. This principle is famously encapsulated in Lipinski's Rule of Five , a set of guidelines established by Christopher A. Lipinski in 1997 to evaluate the "drug-likeness" of a chemical compound.[3][4][5]

According to the rule, poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight less than 500 Daltons. [4][5]

  • A logP (a measure of lipophilicity) not greater than 5.[3][4]

  • No more than 5 hydrogen bond donors.[5]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[5]

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with a molecular weight of 219.20 g/mol , comfortably adheres to the molecular weight criterion. This positions it favorably as a starting point for drug discovery, as lower molecular weight compounds tend to have better absorption and distribution properties.[5] Adherence to these guidelines can significantly reduce attrition rates for drug candidates during clinical trials.[5]

Determination and Verification of Molecular Weight

While the theoretical molecular weight provides a precise expected value, experimental verification is a cornerstone of chemical and pharmaceutical research. Mass spectrometry (MS) stands as the definitive technique for this purpose.[6]

Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule's formula (C₁₁H₉NO₃):

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 9 × 1.008 u = 9.072 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

  • Total Molecular Weight = 219.197 g/mol (rounded to 219.20 g/mol )

The exact mass , calculated using the mass of the most abundant isotopes, is 219.0582 u . This value is paramount in high-resolution mass spectrometry.

Experimental Verification via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] For a small molecule like our target compound, techniques such as Electrospray Ionization (ESI) are commonly employed.[8]

Expected Ionization:

  • Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, forming the [M-H]⁻ ion. The expected m/z would be 218.05 .

  • Positive Ion Mode (ESI+): The molecule can be protonated to form the [M+H]⁺ ion. The expected m/z would be 220.06 .

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is essential.[9] An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure m/z with an accuracy of less than 5 parts per million (ppm).[9][10] This allows the measured exact mass to be matched to the theoretical exact mass, confirming the molecular formula C₁₁H₉NO₃.

Standard Protocol: LC-MS Analysis for Molecular Weight Confirmation

This protocol outlines a standard workflow for confirming the molecular weight of a synthesized or purchased batch of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Objective: To confirm the identity and purity of the compound by verifying its molecular weight.

Materials:

  • Sample of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • HPLC-grade Methanol and Water

  • Formic Acid (for mobile phase modification)

  • LC-MS system with ESI source

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol. Dilute this stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of Methanol and Water.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Scan Range: m/z 50 - 500.

    • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Look for the [M+H]⁺ ion (m/z 220.06) in positive mode and the [M-H]⁻ ion (m/z 218.05) in negative mode. If using HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

Workflow for LC-MS Molecular Weight Verification

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL in MeOH) prep2 Dilute to ~10 µg/mL (50:50 MeOH:H2O) prep1->prep2 lc Inject into LC-MS prep2->lc sep Reverse-Phase Chromatography (C18) lc->sep ion Electrospray Ionization (ESI) sep->ion ms Mass Analysis (e.g., TOF, Orbitrap) ion->ms data Detect Ions ms->data spec Generate Mass Spectrum (Intensity vs. m/z) data->spec confirm Confirm [M+H]+ and/or [M-H]- (m/z 220.06 / 218.05) spec->confirm

Caption: A typical workflow for verifying the molecular weight of a small molecule.

Broader Context and Biological Significance

The quinolone-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[2] Since the discovery of nalidixic acid in 1962, derivatives of this class have been widely developed as potent antibacterial agents, famously known as the fluoroquinolones.[1][2]

Mechanism of Action: These compounds typically exert their antibacterial effects by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and recombination.[2] The 4-oxo group and the 3-carboxylic acid moiety are critical for this activity, often by chelating magnesium ions in the enzyme's active site.[1]

Beyond their antibacterial roles, quinolone derivatives have been investigated for a range of "nonclassical" biological activities, including:

  • Anticancer Activity: Some quinolones inhibit eukaryotic topoisomerases, making them toxic to tumor cells.[1][11]

  • Antiviral Activity: Certain derivatives have shown activity against HIV-1 integrase and Hepatitis C virus (HCV) polymerase.[1]

  • Protein Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[12]

The specific biological activity of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid would require dedicated screening, but its structural class suggests it is a promising candidate for various therapeutic applications.

Conclusion

The molecular weight of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is 219.20 g/mol . This fundamental property, readily confirmed by mass spectrometry, places the molecule well within the accepted parameters for drug-like compounds. As a member of the versatile quinolone-3-carboxylic acid family, this compound represents a valuable scaffold for further investigation by researchers and drug development professionals exploring new antibacterial, anticancer, and antiviral agents. Rigorous characterization, beginning with the accurate determination of its molecular weight, is the first and most critical step in unlocking its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Antimicrobial Activity Testing of Quinolone-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction

Quinolone-3-carboxylic acids and their derivatives represent a cornerstone in the arsenal of synthetic antimicrobial agents.[1][2][3] This class of compounds, which includes the widely recognized fluoroquinolones, exerts its bactericidal effect primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5] The relentless emergence of antimicrobial resistance necessitates a robust and standardized framework for evaluating the efficacy of novel quinolone derivatives.[6]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of new quinolone-3-carboxylic acid-based antimicrobials. The protocols detailed herein are harmonized with internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[7][8]

This document will guide you through the fundamental techniques for assessing antimicrobial activity:

  • Broth Microdilution for the determination of the Minimum Inhibitory Concentration (MIC).

  • Agar Disk Diffusion for a qualitative and semi-quantitative assessment of antimicrobial susceptibility.

  • Determination of Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects.

By adhering to these standardized methodologies, researchers can generate reliable data to advance the development of the next generation of quinolone antimicrobials.

Mechanism of Action: A Brief Overview

Quinolone-3-carboxylic acid derivatives primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is often the primary target. These enzymes are crucial for managing DNA topology during replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.

Core Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[9] The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism in vitro.[10][11] This quantitative measure is crucial for evaluating the potency of new chemical entities.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the quinolone-3-carboxylic acid derivative in a liquid growth medium within a 96-well microtiter plate.[12] Following incubation, the presence or absence of visible growth is assessed to determine the MIC.

Materials and Reagents:

  • Test Compound (Quinolone-3-carboxylic acid derivative): Prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for compounds with low aqueous solubility. The final DMSO concentration in the test wells should not exceed 1% to prevent microbial toxicity.[9]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic and facultative anaerobic bacteria.[9]

  • Microorganism: A pure, fresh culture of the test bacterium grown on a suitable agar medium.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or McFarland standards, incubator (35°C ± 2°C).

  • Controls:

    • Growth Control: Medium and inoculum, without the test compound.

    • Sterility Control: Medium only, no inoculum.

    • Positive Control: A known effective antibiotic (e.g., ciprofloxacin).

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[9]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth (clear well).[11]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Quinolone Stock Solution D Perform Serial Dilutions of Quinolone A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare 96-well Plate with Broth C->D D->E F Incubate at 35°C for 16-20h E->F G Visually Read MIC F->G MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_count Incubation & Counting A Completed MIC Plate B Aliquot from Clear Wells A->B C Spread on Agar Plates B->C D Incubate at 35°C for 18-24h C->D E Count Colonies (CFU) D->E F Determine MBC (≥99.9% kill) E->F

References

Application Notes & Protocols: 2-Hydroxy-7-methylquinoline-3-carboxylic acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscapes of cellular biology and drug discovery, the demand for precise and minimally invasive analytical tools is paramount. Fluorescent probes have emerged as indispensable instruments, illuminating the intricate molecular ballets within living systems.[1][2] This guide introduces 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a quinoline-based fluorophore with significant potential for a range of sensing and imaging applications. Quinoline derivatives are a privileged class of heterocyclic aromatic compounds, known for their robust photophysical properties and diverse biological activities.[1][3] The unique structural combination of a hydroxyl group, a carboxylic acid moiety, and the quinoline core in this compound suggests its utility in detecting specific metal ions, monitoring pH fluctuations, and potentially in targeted cellular imaging.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocols and offering insights gleaned from extensive experience in the field of fluorescence-based assays.

Unveiling the Potential: Physicochemical & Spectroscopic Profile

The functionality of this compound as a fluorescent probe is rooted in its chemical structure. The quinoline scaffold provides a rigid, planar system that is inherently fluorescent.[4] The hydroxyl and carboxylic acid groups are key to its sensing capabilities, as they can act as binding sites for metal ions or undergo protonation/deprotonation with changes in pH, leading to detectable changes in the fluorophore's emission spectrum.

Table 1: Key Physicochemical and Spectroscopic Properties

PropertyValue/DescriptionSource/Justification
Molecular Formula C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [5]
Purity >95% (Commercially available)[6]
Appearance Typically a crystalline solid[7]
Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol) and aqueous buffers at appropriate pH.The presence of polar hydroxyl and carboxylic acid groups enhances solubility in polar solvents.[7]
Predicted Excitation Max (λex) ~330-350 nmBased on similar hydroxyquinoline and coumarin carboxylic acid structures.[8][9]
Predicted Emission Max (λem) ~400-450 nmDependent on solvent polarity and binding events.
Quantum Yield Moderate to highQuinoline derivatives are known for their high quantum yields.[10]

Note: The exact spectroscopic values should be determined experimentally for your specific buffer and experimental conditions.

Foundational Protocols: Preparing and Characterizing the Probe

Before embarking on specific applications, it is crucial to properly prepare and characterize the this compound probe.

Preparation of a Stock Solution

Rationale: A concentrated, well-dissolved stock solution in an appropriate solvent is essential for accurate and reproducible dilutions in aqueous experimental buffers. Dimethyl sulfoxide (DMSO) is often the solvent of choice for organic fluorophores due to its high solvating power and compatibility with most cell culture media at low final concentrations.

Protocol:

  • Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Dissolution: Dissolve the powder in a minimal amount of high-purity DMSO to create a stock solution of a known concentration (e.g., 1-10 mM). For instance, 1 mg of the probe (MW = 203.19 g/mol ) dissolved in 492 µL of DMSO yields a 10 mM stock solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Determination of Excitation and Emission Spectra

Rationale: The first step in working with any fluorescent probe is to determine its optimal excitation and emission wavelengths in the specific buffer system you will be using for your experiments. This ensures maximum signal intensity and sensitivity.

Workflow for Spectroscopic Characterization:

G cluster_prep Preparation cluster_ex Excitation Spectrum cluster_em Emission Spectrum A Prepare dilute probe solution (e.g., 1-10 µM in buffer) B Fix emission wavelength (e.g., 450 nm) A->B E Set excitation to determined λex A->E C Scan a range of excitation wavelengths (e.g., 300-400 nm) B->C D Identify peak excitation wavelength (λex) C->D F Scan a range of emission wavelengths (e.g., 380-550 nm) E->F G Identify peak emission wavelength (λem) F->G

Caption: Workflow for determining optimal excitation and emission wavelengths.

Protocol:

  • Prepare a Dilute Solution: Prepare a dilute solution of the probe (e.g., 1-10 µM) in your experimental buffer (e.g., PBS, HEPES).

  • Acquire Excitation Spectrum:

    • Set your spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-400 nm).[11]

    • Fix the emission wavelength at an estimated value (e.g., 450 nm).[12]

    • The peak of the resulting spectrum is the optimal excitation wavelength (λex).

  • Acquire Emission Spectrum:

    • Set the excitation wavelength to the λex determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 380-550 nm).[11][12]

    • The peak of this spectrum is the optimal emission wavelength (λem).

Application Protocol I: Detection of Divalent Metal Ions

Principle: The hydroxyl and carboxylic acid groups of this compound can act as a chelating moiety for certain metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). This binding event can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity (quenching or enhancement) or a spectral shift, allowing for quantitative detection.[10]

Experimental Design:

G A Prepare probe solution in buffer (e.g., 10 µM) B Add increasing concentrations of target metal ion A->B C Incubate for a defined period B->C D Measure fluorescence intensity at optimal λex/λem C->D E Plot fluorescence intensity vs. metal ion concentration D->E F Determine limit of detection (LOD) and binding affinity E->F

Caption: Workflow for metal ion titration experiment.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, FeCl₃) in deionized water.

  • Titration Experiment:

    • To a series of cuvettes or wells in a microplate, add the probe solution.

    • Add increasing concentrations of the target metal ion to each cuvette/well. Include a control with no added metal.

    • Incubate the samples for a short period (e.g., 5-15 minutes) at room temperature to allow for binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a spectrofluorometer or plate reader set to the predetermined optimal λex and λem.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • This titration curve can be used to determine the binding stoichiometry, binding affinity (Kd), and the limit of detection (LOD).

Self-Validation and Controls: To ensure the specificity of the probe, it is essential to perform control experiments with a panel of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) to assess for cross-reactivity.[13]

Application Protocol II: Live-Cell Imaging

Principle: The cell-permeable nature of small molecule fluorophores allows them to enter living cells and report on their internal environment.[14] this compound can potentially be used to visualize specific cellular compartments or to detect changes in intracellular ion concentrations.

Workflow for Live-Cell Staining and Imaging:

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on imaging-compatible plates/slides B Allow cells to adhere overnight A->B C Prepare probe loading solution in imaging medium B->C D Incubate cells with probe solution (e.g., 30 min) C->D E Wash cells to remove excess probe D->E F Acquire images using a fluorescence microscope E->F G Use appropriate filter sets for the probe F->G

References

Application Notes and Protocols: In Vitro Anticancer Studies with 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] Within this class, quinoline derivatives have emerged as particularly promising candidates for anticancer drug development.[1][2][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[1][2][5] The compound of interest, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, belongs to the 2-oxo-quinoline-3-carboxylic acid family. While specific data on this particular derivative is nascent, related structures have demonstrated significant antiproliferative activity, suggesting its potential as a subject for anticancer investigation.[6][7][8]

This guide provides a comprehensive framework for conducting preliminary in vitro studies to elucidate the anticancer properties of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The protocols herein are designed to be robust and self-validating, offering a clear path from initial cytotoxicity screening to more detailed mechanistic investigations.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[9][11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add serial dilutions of 7-Methyl-2-oxo-1,2-dihydroquinoline- 3-carboxylic acid incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate % viability and IC50 value read->analyze

Caption: Workflow for determining the cytotoxicity of the test compound using the MTT assay.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[10]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineTissue of OriginHypothetical IC₅₀ (µM) of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma32.8
HeLaCervical Adenocarcinoma41.2
HEK293Normal Human Embryonic Kidney> 100

Note: The higher IC₅₀ value against a non-cancerous cell line like HEK293 would suggest a degree of selectivity for cancer cells.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism by which 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid induces cell death. Two common mechanisms for anticancer compounds are the induction of apoptosis and the arrest of the cell cycle.[1][2]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a tightly regulated process. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[13][14][15] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]

Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.[16]

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[15][17]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[15][17]

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation: Apoptosis Quadrant Analysis
  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the early and late apoptotic quadrants following treatment with the compound would indicate apoptosis induction.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[1][2] The DNA content of cells varies depending on their phase in the cell cycle. By staining the DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry, the distribution of cells in each phase can be quantified.[18][19]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry & Analysis start Seed and treat cells with test compound (24h) harvest Harvest and count cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix store Incubate at -20°C (≥ 2 hours) fix->store wash Wash with PBS store->wash stain Resuspend in PI/RNase staining buffer wash->stain incubate_stain Incubate (30 min, RT, dark) stain->incubate_stain acquire Acquire data on flow cytometer incubate_stain->acquire analyze Analyze DNA content histograms acquire->analyze

Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Treat cells with 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid at its IC₅₀ concentration for 24 hours.

    • Harvest approximately 1 x 10⁶ cells.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Incubate the cells at -20°C for at least 2 hours.[18]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20] The RNase is crucial to prevent the staining of double-stranded RNA.[19][20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data on a linear scale.[21]

    • Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2%20.5%14.3%
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (IC₅₀)25.8%15.1%59.1%

Note: A significant increase in the G2/M population suggests that the compound induces cell cycle arrest at this phase.

Part 3: Exploring Molecular Mechanisms - Western Blotting

To further dissect the molecular pathways affected by 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[22]

Potential Protein Targets for Analysis
  • Apoptosis-Related Proteins:

    • Bcl-2 family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.

    • Caspases: Executioner caspases (e.g., cleaved Caspase-3) and initiator caspases (e.g., cleaved Caspase-9). The presence of the cleaved, active forms indicates caspase-dependent apoptosis.

    • PARP: Poly (ADP-ribose) polymerase. Cleavage of PARP by caspases is another indicator of apoptosis.

  • Cell Cycle-Related Proteins:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): For G2/M arrest, investigate levels of Cyclin B1 and CDK1 (Cdc2).

    • Cell Cycle Inhibitors: p21, p27.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with the compound as previously described.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.[23]

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-50 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[23]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Imaging:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[23]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Conclusion

This application note provides a structured and detailed guide for the initial in vitro evaluation of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently gather the preliminary data necessary to justify further investigation into this promising class of compounds. The protocols are based on established and reliable methodologies, ensuring the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Potential of Quinoline Carboxylic Acids in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis of a multitude of chronic diseases when dysregulated, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, quinoline carboxylic acids have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as modulators of the inflammatory response.[1][2][3]

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with various biological targets.[3] Notably, studies suggest that the anti-inflammatory effects of certain quinoline carboxylic acids may be mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes.[1][4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for assessing the anti-inflammatory properties of quinoline carboxylic acids. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the selection of specific assays and protocols, empowering researchers to generate robust and meaningful data. We will delve into both in vitro and in vivo methodologies, offering a tiered approach to screening and characterizing these promising compounds.

Mechanistic Underpinnings: Targeting Key Inflammatory Pathways

A thorough understanding of the molecular targets of quinoline carboxylic acids is crucial for a rational approach to assay selection. The current body of evidence points towards two primary mechanisms of action:

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a component of Gram-negative bacteria, the IκB kinase (IKK) complex becomes activated. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[4] Once in the nucleus, NF-κB induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Several quinoline derivatives have been shown to inhibit NF-κB activation, potentially by interfering with its nuclear translocation or DNA binding.[4][7][8]

DOT Script for NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa:e->NFkB:w Releases Quinoline Quinoline Carboxylic Acid Quinoline->NFkB_nuc Inhibits Translocation DNA DNA Quinoline->DNA Inhibits Binding NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acids.

2. Inhibition of Cyclooxygenase (COX) Enzymes:

COX enzymes, particularly the inducible isoform COX-2, are critical for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Some studies have suggested that quinoline carboxylic acids may also possess COX-inhibitory activity, making this a key area for investigation.[5][6]

Tier 1: In Vitro Screening Assays

The initial evaluation of quinoline carboxylic acids should be conducted using a battery of robust and high-throughput in vitro assays. These cell-based models provide a controlled environment to assess the direct effects of the compounds on inflammatory responses.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Scientific Principle: Murine macrophage-like RAW 264.7 cells are a well-established model for studying inflammation.[10] Stimulation of these cells with LPS induces the expression of iNOS, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[4][11] The anti-inflammatory potential of a test compound is determined by its ability to inhibit this LPS-induced NO production. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The concentration of nitrite can be easily quantified using the Griess reagent, which forms a colored azo dye in the presence of nitrite.[12]

DOT Script for NO Production Assay Workflow

NO_Assay_Workflow start Start: Seed RAW 264.7 cells pretreat Pre-treat with Quinoline Carboxylic Acid start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

Detailed Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Prepare stock solutions of the quinoline carboxylic acids in a suitable solvent (e.g., DMSO). Make serial dilutions in phenol red-free DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Replace the culture medium with fresh medium containing the test compounds and pre-incubate for 1-2 hours.[4]

  • LPS Stimulation: Following pre-incubation, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[13] Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for a further 24 hours.[4]

  • Griess Assay: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[4]

  • Measurement and Analysis: Incubate the plate at room temperature for 10-15 minutes in the dark.[4] Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Self-Validation and Causality: It is imperative to perform a cell viability assay, such as the MTT assay, in parallel.[4] This ensures that the observed decrease in NO production is a true anti-inflammatory effect and not a result of compound-induced cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Scientific Principle: To gain a broader understanding of the immunomodulatory effects of quinoline carboxylic acids, it is essential to quantify their impact on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose. This assay utilizes a pair of antibodies specific to the cytokine of interest in a sandwich format.

Detailed Protocol:

  • Sample Collection: Following the same cell culture, treatment, and stimulation protocol as the NO assay, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, and then a substrate to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine in the samples by comparing the readings to a standard curve generated with known concentrations of the recombinant cytokine. Determine the percentage inhibition of cytokine production for each compound.

COX-2 Inhibitor Screening Assay

Scientific Principle: To investigate whether quinoline carboxylic acids directly inhibit COX-2 activity, a cell-free enzymatic assay is the most appropriate method. These assays typically measure the peroxidase activity of the COX enzyme. In the presence of a heme cofactor, arachidonic acid is converted by COX-2 to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme can then be measured using a colorimetric or fluorometric probe.

Detailed Protocol:

  • Assay Preparation: Utilize a commercially available COX-2 inhibitor screening kit. These kits provide the recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of the quinoline carboxylic acid derivatives. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid. Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percentage inhibition of COX-2 activity and calculate the IC₅₀ value.

Assay Parameter Measured Typical Cell Line/System Principle
Nitric Oxide Production Nitrite (NO₂⁻)RAW 264.7 MacrophagesGriess Reaction
Cytokine Production TNF-α, IL-6RAW 264.7 MacrophagesSandwich ELISA
COX-2 Inhibition Enzyme ActivityRecombinant Human COX-2Colorimetric/Fluorometric

Table 1: Summary of In Vitro Anti-inflammatory Assays

Tier 2: In Vivo Validation

Promising candidates identified from in vitro screening should be further evaluated in a relevant animal model of inflammation. This step is crucial for assessing the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

Scientific Principle: This is a classic and highly reproducible model of acute inflammation.[4] Subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[15][16] The anti-inflammatory effect of a test compound is quantified by its ability to reduce the carrageenan-induced paw swelling.

DOT Script for Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow start Start: Acclimatize Rats grouping Group Animals (Control, Standard, Test) start->grouping baseline Measure Baseline Paw Volume grouping->baseline administer Administer Quinoline Carboxylic Acid (orally/IP) baseline->administer carrageenan Inject Carrageenan into Paw administer->carrageenan measure_edema Measure Paw Volume at Intervals (1, 2, 3, 4, 5h) carrageenan->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Allow the animals to acclimatize for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the quinoline carboxylic acid derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the standard drug, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.[4]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data and Interpretation

The following table presents hypothetical data to illustrate how results from the described assays can be summarized and interpreted.

Compound NO Production IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) COX-2 Inhibition IC₅₀ (µM) Paw Edema Inhibition (%) (at 10 mg/kg)
Quinoline-COOH-1 12.515.2> 10045%
Quinoline-COOH-2 5.87.12.565%
Indomethacin 25.430.10.170%

Table 2: Example Quantitative Anti-inflammatory Data for Quinoline Carboxylic Acids

Interpretation:

  • Quinoline-COOH-1 shows moderate inhibition of NO and TNF-α production, suggesting it acts on the upstream inflammatory signaling pathways. Its lack of direct COX-2 inhibition indicates a different mechanism from traditional NSAIDs.

  • Quinoline-COOH-2 demonstrates more potent inhibition of NO and TNF-α production and also directly inhibits the COX-2 enzyme, suggesting a dual mechanism of action. This is reflected in its stronger in vivo efficacy.

  • Indomethacin , a classic NSAID, is a potent COX inhibitor but shows weaker effects on NO and TNF-α production in this cell-based model.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory properties of quinoline carboxylic acids. By employing a tiered approach, from high-throughput in vitro screening to in vivo validation, researchers can effectively identify and characterize promising lead compounds.

Future investigations should focus on elucidating the precise molecular targets within the NF-κB pathway through techniques such as Western blotting to assess the phosphorylation of key signaling proteins and reporter gene assays to measure NF-κB transcriptional activity. Furthermore, exploring a wider range of in vivo models, including chronic inflammation models, will be crucial in establishing the therapeutic potential of this exciting class of compounds.

References

Using 2-Hydroxy-7-methylquinoline-3-carboxylic acid in cell imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2-Hydroxy-7-methylquinoline-3-carboxylic acid: A Novel Fluorophore for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Quinoline Fluorophore

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its broad range of biological activities and interesting photophysical properties.[1][2] Quinoline-based fluorescent probes have been successfully developed for imaging ions, tracking biomolecules, and staining specific cellular compartments.[1][2][3] This application note introduces This compound , a promising candidate for cellular imaging applications.

While specific applications for this particular derivative are still emerging, its structural similarity to other known fluorophores, such as hydroxyquinolines and coumarins, suggests significant potential.[4][5] The presence of the hydroxyl group and the carboxylic acid moiety may confer sensitivity to the local microenvironment, such as pH or metal ion concentration, making it a potentially valuable tool for studying cellular physiology.[3][6]

This document serves as a comprehensive guide for the initial characterization and application of this compound as a fluorescent probe in cell imaging. We provide foundational protocols for its use in both live and fixed cells, emphasizing the rationale behind each step to empower researchers to optimize its performance for their specific experimental needs.

Physicochemical & Spectroscopic Properties

A thorough understanding of the probe's fundamental properties is the first step in designing successful imaging experiments. The data below is a combination of known values and predicted characteristics based on its chemical structure.

PropertyValue / CharacteristicRationale & Scientist's Note
Chemical Structure The quinoline core is inherently fluorescent. The hydroxyl and carboxylic acid groups are key functional moieties that may influence solubility and environmental sensitivity.
Molecular Formula C₁₁H₉NO₃Used to calculate molecular weight and prepare stock solutions of precise concentration.[7]
Molecular Weight 203.19 g/mol Essential for accurate molar concentration calculations.[7]
Solubility Soluble in DMSO, DMF, and Methanol. Poorly soluble in aqueous buffers.The planar aromatic structure necessitates an organic solvent for initial solubilization. DMSO is the preferred solvent for cell culture applications due to its miscibility with aqueous media and relatively low cytotoxicity at working dilutions.
Predicted Excitation Max ~350 - 380 nm (UV/Violet)Based on the hydroxyquinoline scaffold, which often excites in the near-UV range. Similar structures like 7-Hydroxycoumarin-3-carboxylic acid have an excitation peak around 352 nm.[5] User verification is critical.
Predicted Emission Max ~440 - 480 nm (Blue/Cyan)A significant Stokes shift is expected. The emission wavelength will likely be sensitive to solvent polarity and pH. User verification is critical.
Purity >95%High purity is crucial to ensure that the observed fluorescence originates from the compound of interest and not from fluorescent impurities.[8]

Scientist's Note: The first and most critical step before any cellular experiment is to perform a full spectroscopic characterization of the compound in relevant buffers (e.g., PBS, HBSS) using a fluorometer. This will confirm the actual excitation and emission maxima and allow for the selection of appropriate microscope filter sets.

Principle of Application & Workflow

Using a novel fluorophore like this compound requires a systematic approach. The fluorescence is likely generated by an intramolecular charge transfer (ICT) mechanism, common in many quinoline-based dyes, which can make the probe sensitive to its environment.[1] The general workflow involves preparing the cells, loading them with the probe, and imaging with an appropriate fluorescence microscope.

G cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Cellular Experiment char Spectroscopic Characterization (Ex/Em Scan) stock Prepare 10 mM Stock in DMSO char->stock Determine λ stain Stain Cells (1-10 µM Working Solution) stock->stain culture Culture Cells on Imaging Dish culture->stain wash Wash with Imaging Buffer stain->wash image Acquire Images (Fluorescence Microscope) wash->image

Caption: General workflow for evaluating and applying the quinoline probe.

Detailed Experimental Protocols

These protocols provide a starting point for experimentation. Optimization of concentration and incubation time is highly recommended for each cell type and experimental condition.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: A concentrated stock solution in an organic solvent ensures stability and allows for accurate dilution into aqueous cell culture medium, minimizing the final solvent concentration to prevent cytotoxicity.

  • Prepare 10 mM Stock Solution:

    • Weigh out 1 mg of this compound (MW = 203.19 g/mol ).

    • Add 492 µL of anhydrous, high-quality DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Scientist's Note: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, dilute the 10 mM stock solution into your preferred imaging buffer (e.g., HBSS, PBS, or serum-free medium) to a final working concentration.

    • A typical starting range is 1-10 µM . For a 5 µM final concentration, add 1 µL of the 10 mM stock to 2 mL of imaging buffer.

    • Critical: Vortex the diluted solution immediately and vigorously to prevent precipitation of the compound in the aqueous buffer.

Protocol 2: Live-Cell Imaging

Rationale: This protocol is designed to load the cell-permeable probe into living cells to visualize its distribution. The use of a balanced salt solution like HBSS maintains cell health during the imaging process.

  • Cell Preparation: Plate cells on a glass-bottom imaging dish or chamber slide. Culture until they reach 60-80% confluency.

  • Reagent Preparation: Prepare a 1X working solution of the probe in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) as described in Protocol 1. Warm the solution to 37°C.

  • Staining:

    • Aspirate the cell culture medium.

    • Gently wash the cells once with warm PBS.

    • Add the warm staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with warm imaging buffer (e.g., HBSS).

    • After the final wash, add fresh imaging buffer to the cells.

  • Imaging:

    • Immediately transfer the dish to a fluorescence microscope equipped with appropriate filters (e.g., a DAPI or "Blue" filter set with Ex: ~365 nm, Em: ~450 nm).

    • Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.[9]

    • Controls: Always image a parallel sample of unstained cells using the same settings to assess autofluorescence.

Protocol 3: Fixed-Cell Staining (Post-Fixation)

Rationale: This protocol assesses the probe's ability to stain cellular structures after fixation, which is useful for colocalization studies with antibodies (immunofluorescence).

  • Cell Preparation & Fixation:

    • Plate and culture cells as for live-cell imaging.

    • Wash cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the probe to access intracellular targets.

  • Staining:

    • Wash cells three times with PBS.

    • Add the probe's working solution (e.g., 5 µM in PBS) and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash & Mount:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image using the appropriate filter sets as described for live-cell imaging.

G start Start: Cells at 70% Confluency wash1 Wash 1x with warm PBS start->wash1 stain Incubate with Probe (e.g., 5 µM in HBSS) 15-30 min at 37°C wash1->stain wash2 Wash 2-3x with warm HBSS stain->wash2 add_buffer Add Fresh HBSS Buffer wash2->add_buffer image Image Immediately (Minimize Excitation Light) add_buffer->image end End: Data Analysis image->end

Caption: Step-by-step workflow for the live-cell staining protocol.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No/Weak Signal 1. Incorrect filter set. 2. Probe concentration too low. 3. Probe washed out or not retained. 4. Photobleaching.1. Verify Ex/Em maxima and use appropriate filters. 2. Increase probe concentration incrementally (e.g., up to 20 µM). 3. Reduce the number of wash steps or use a wash-free imaging protocol. 4. Use lower excitation power and shorter exposure times.[9]
High Background 1. Probe concentration too high. 2. Insufficient washing. 3. Probe precipitated in medium.1. Decrease probe concentration. 2. Increase the number and duration of wash steps.[10] 3. Ensure vigorous mixing when diluting the DMSO stock into aqueous buffer. Prepare fresh dilutions.
Cell Death / Toxicity 1. Final DMSO concentration is too high. 2. Probe is cytotoxic at the working concentration. 3. Phototoxicity from excessive light exposure.1. Ensure the final DMSO concentration is <0.5%. 2. Perform a dose-response curve and use the lowest effective concentration. Reduce incubation time. 3. Use neutral density filters or lower laser power. Acquire images efficiently.[9]

References

Synthesis of Novel Derivatives from 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its rigid, bicyclic aromatic nature provides a robust scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The 4-quinolone-3-carboxylic acid motif, in particular, has been extensively explored, leading to the development of potent antibacterial agents.[1] However, the broader quinoline scaffold continues to yield compounds with diverse pharmacological activities, including anticancer, anti-HIV, and cannabinoid receptor modulating properties.[1][2]

This application note focuses on a specific, yet highly versatile, member of this family: 2-Hydroxy-7-methylquinoline-3-carboxylic acid . This molecule presents a unique synthetic handle for the generation of novel derivatives. The interplay of the hydroxyl and carboxylic acid functionalities, along with the methyl-substituted quinoline core, offers a rich landscape for chemical modification and the exploration of new biological activities.

A critical aspect of the chemistry of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone (or 2(1H)-quinolinone) form.[1][3] In most environments, the keto (lactam) form is thermodynamically favored.[3] This tautomerism plays a pivotal role in the reactivity of the scaffold and must be a key consideration in the design of synthetic routes.

I. Synthesis of Ester Derivatives of this compound

Esterification of the 3-carboxylic acid group is a fundamental strategy to modulate the lipophilicity and pharmacokinetic properties of the parent molecule. This can significantly impact cell permeability and target engagement. Two primary protocols are presented here: a classic Fischer esterification under acidic conditions and a milder, carbodiimide-mediated coupling.

Protocol 1.1: Fischer Esterification

This method is a straightforward and cost-effective approach for the synthesis of simple alkyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and an acid catalyst.

Causality Behind Experimental Choices: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄) renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 5-10 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ester.

Protocol 1.2: DCC/DMAP Mediated Esterification

For more sensitive alcohols or when milder conditions are required, dicyclohexylcarbodiimide (DCC) coupling, catalyzed by 4-dimethylaminopyridine (DMAP), is a highly effective method.

Causality Behind Experimental Choices: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol. This method avoids the harsh acidic conditions of Fischer esterification.

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in a dry aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same dry solvent.

  • Add the DCC solution dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Protocol 1.1: Fischer Esterification Protocol 1.2: DCC/DMAP Esterification
Reagents Carboxylic acid, Alcohol (excess), H₂SO₄ (cat.)Carboxylic acid, Alcohol, DCC, DMAP (cat.)
Solvent Alcohol (reactant)Dry aprotic (DCM, THF)
Temperature Reflux0 °C to Room Temperature
Advantages Cost-effective, simple for alkyl estersMild conditions, suitable for sensitive substrates
Disadvantages Harsh acidic conditions, requires excess alcoholDCC is an allergen, DCU byproduct removal

II. Synthesis of Amide Derivatives of this compound

The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR). Similar to esterification, both activation-based and direct coupling methods are employed.

Protocol 2.1: Amidation via Acyl Chloride Formation

This robust, two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine.

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. The subsequent addition of an amine, a potent nucleophile, leads to the formation of the stable amide bond. A base is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

Step 1: Acyl Chloride Formation

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in a dry, inert solvent such as DCM or THF under an inert atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C.

  • Slowly add the amine solution to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Direct Amide Coupling using Coupling Reagents

This one-pot method utilizes a coupling reagent to facilitate the direct formation of the amide bond, avoiding the isolation of the often-sensitive acyl chloride intermediate. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used.

Causality Behind Experimental Choices: Coupling reagents like HATU react with the carboxylic acid to form a highly reactive activated ester in situ. This intermediate is then readily attacked by the amine to form the amide bond. The use of a non-nucleophilic base is essential to deprotonate the amine and neutralize any acidic byproducts.

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Add a dry aprotic solvent such as DMF or DCM.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Protocol 2.1: Acyl Chloride Method Protocol 2.2: Direct Coupling
Reagents Carboxylic acid, SOCl₂, Amine, Base (TEA/DIPEA)Carboxylic acid, Amine, Coupling Reagent (HATU/HBTU), Base (DIPEA)
Solvent SOCl₂ (Step 1), Dry aprotic (Step 2)Dry aprotic (DMF, DCM)
Temperature Reflux (Step 1), 0 °C to RT (Step 2)Room Temperature
Advantages Robust, high-yielding for many substratesMilder conditions, one-pot, suitable for sensitive substrates
Disadvantages Two steps, harsh reagents (SOCl₂)Higher cost of coupling reagents

III. Visualization of Synthetic Workflows

Esterification_Workflow cluster_fischer Protocol 1.1: Fischer Esterification cluster_dcc Protocol 1.2: DCC/DMAP Coupling start This compound fischer_reagents Alcohol (excess) H₂SO₄ (cat.) start->fischer_reagents dcc_reagents Alcohol DCC, DMAP (cat.) DCM start->dcc_reagents fischer_process Reflux fischer_reagents->fischer_process Heat fischer_product Ester Derivative fischer_process->fischer_product dcc_process 0 °C to RT dcc_reagents->dcc_process Stir dcc_product Ester Derivative dcc_process->dcc_product

Caption: Workflow for the synthesis of ester derivatives.

Amidation_Workflow cluster_acyl_chloride Protocol 2.1: Acyl Chloride Method cluster_coupling Protocol 2.2: Direct Coupling start This compound acyl_step1 SOCl₂, DMF (cat.) Reflux start->acyl_step1 coupling_reagents Amine, HATU DIPEA, DMF start->coupling_reagents acyl_intermediate Acyl Chloride (in situ) acyl_step1->acyl_intermediate acyl_step2 Amine, Base 0 °C to RT acyl_intermediate->acyl_step2 amide_product1 Amide Derivative acyl_step2->amide_product1 coupling_process Room Temp coupling_reagents->coupling_process Stir amide_product2 Amide Derivative coupling_process->amide_product2

Caption: Workflow for the synthesis of amide derivatives.

IV. Potential Applications and Future Directions

The derivatization of the this compound scaffold opens avenues for the discovery of novel therapeutic agents. Based on the known biological activities of related quinoline derivatives, several promising research directions can be pursued:

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[4][5] The synthesized esters and amides should be screened against a panel of cancer cell lines to identify potential lead compounds. For instance, quinoline-3-carboxamide derivatives have been investigated as inhibitors of ATM kinase, a key player in the DNA damage response pathway.[6]

  • Antimicrobial Activity: The quinolone core is famously associated with antibacterial drugs.[7] While the 2-hydroxy substitution pattern differs from classic fluoroquinolones, the new derivatives may exhibit activity against a range of bacterial and fungal pathogens.[8] Screening for antimicrobial activity against clinically relevant strains, including drug-resistant variants, is a logical next step.

  • Enzyme Inhibition: The rigid quinoline scaffold is well-suited for targeting the active sites of enzymes. For example, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides have been identified as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[1]

The diverse library of esters and amides generated from the protocols outlined above will serve as a valuable resource for structure-activity relationship (SAR) studies. By systematically varying the ester and amide substituents, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for Fluorescence Spectroscopy of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Luminescent World of Quinolines

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, with their rigid, planar structure making them prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] A key characteristic of many quinoline compounds is their intrinsic fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[3][4] This property makes fluorescence spectroscopy an exceptionally powerful and sensitive analytical technique for their characterization.[5] Applications are diverse, ranging from quantifying drug compounds and studying drug-biomolecule interactions to developing novel fluorescent probes for cellular imaging and environmental sensing.[5][6][7]

This guide provides a comprehensive overview of the experimental setup and protocols for the fluorescence spectroscopy of quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind critical experimental choices.

Pillar 1: Foundational Principles of Fluorescence

To effectively design and interpret fluorescence experiments, a grasp of the underlying photophysical processes is essential. The Jablonski diagram , named after the Polish physicist Aleksander Jabłoński, provides a visual representation of the electronic and vibrational states of a molecule and the transitions between them.[8][9][10]

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 (Ground State) S2 S2 (Second Excited State) S0->S2 Absorption S1 S1 (First Excited State) S1->S0 Fluorescence (Radiative) T1 T1 (First Triplet State) S1->T1 Intersystem Crossing (ISC) (Non-radiative) S2->S1 Internal Conversion (IC) (Non-radiative) T1->S0 Phosphorescence (Radiative) v0_S0 v1_S0 v0_S1 v1_S1 v0_S2 v1_S2 v0_T1 v1_T1

Caption: Jablonski Diagram illustrating molecular electronic transitions.

The process unfolds in three key stages[11]:

  • Excitation: A molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂).

  • Excited-State Lifetime: The molecule remains in the excited state for a very short period, typically nanoseconds. During this time, it can undergo non-radiative relaxation to the lowest vibrational level of the S₁ state.

  • Emission (Fluorescence): The molecule returns to the ground electronic state (S₀) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, with the energy difference known as the Stokes shift.[11]

Pillar 2: Causality Behind Experimental Choices - Factors Influencing Quinoline Fluorescence

The fluorescence of quinoline compounds is highly sensitive to their local environment. Understanding these factors is critical for designing robust and reproducible experiments.

Solvent Effects

The choice of solvent can significantly impact the fluorescence properties of quinolines.[12][13] Polarity, viscosity, and the ability to form hydrogen bonds can alter the energy levels of the ground and excited states, leading to shifts in the excitation and emission maxima and changes in fluorescence intensity.[14] For instance, some quinoline derivatives exhibit stronger fluorescence in polar solvents compared to nonpolar ones.[14] Therefore, solvent selection should be consistent across experiments to ensure comparability of results.

pH and Protonation

The nitrogen atom in the quinoline ring can be protonated, and this process has a profound effect on the compound's fluorescence.[15] Protonation can lead to a significant enhancement of fluorescence intensity, sometimes by over 50-fold, and a shift in the emission wavelength.[14][15] This pH sensitivity is a key feature of many quinoline derivatives and is harnessed in the development of pH sensors.[6][16][17] It is crucial to control the pH of the solution, often using a buffer system, to ensure that the quinoline derivative is in a defined protonation state for the duration of the experiment.

Concentration and Quenching

Fluorescence intensity is generally proportional to the concentration of the fluorophore at low concentrations. However, at higher concentrations, a phenomenon known as aggregation-caused quenching (ACQ) can occur.[18] This is where molecules in close proximity form non-fluorescent aggregates, leading to a decrease in the overall fluorescence signal.[18]

Fluorescence quenching can also be caused by the presence of other molecules in the solution, known as quenchers. These can include halide ions (e.g., Cl⁻, Br⁻) and certain metal ions.[19][20][21] The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex).[21]

Pillar 3: Experimental Workflow and Protocols

A well-defined experimental workflow is essential for obtaining high-quality, reproducible fluorescence data.

Experimental_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis A Reagent & Solvent Preparation B Stock Solution Preparation A->B C Working Solution Preparation B->C G Set Excitation & Emission Parameters C->G D Instrument Power-Up & Warm-up E Wavelength Calibration D->E F Intensity Calibration E->F F->G H Measure Blank G->H I Measure Sample H->I J Blank Subtraction I->J K Spectral Correction J->K L Data Interpretation K->L

Caption: Experimental workflow for fluorescence spectroscopy.

Protocol 1: Instrument Setup and Calibration

Objective: To ensure the spectrofluorometer is performing optimally and providing accurate and reproducible measurements.

Materials:

  • Spectrofluorometer

  • Certified reference materials for wavelength and intensity calibration (e.g., quinine sulfate, Raman band of water, or commercially available standards).[22][23]

Procedure:

  • Power-up and Warm-up: Turn on the spectrofluorometer and the light source (typically a Xenon arc lamp). Allow the instrument to warm up for at least 30-60 minutes to ensure stable lamp output.

  • Wavelength Accuracy Calibration:

    • Verify the accuracy of the excitation and emission monochromators using a standard with well-defined spectral peaks.[22][24]

    • For the emission monochromator, the Raman peak of distilled water is a convenient standard.

    • For the excitation monochromator, a sample with a known excitation spectrum can be used.[4]

    • Adjust the monochromator settings if the measured peak positions deviate from the certified values by more than the manufacturer's specifications.

  • Intensity Calibration (Spectral Correction):

    • The sensitivity of the detector and the efficiency of the monochromators vary with wavelength. To obtain a "true" fluorescence spectrum, the raw data must be corrected for these instrumental artifacts.[24][25]

    • Measure the spectrum of a certified fluorescence standard with a known emission profile.

    • Generate a correction curve by dividing the known spectrum by the measured spectrum.

    • Apply this correction curve to all subsequent sample measurements. Many modern instruments have built-in software for this purpose.

Protocol 2: Sample Preparation

Objective: To prepare quinoline compound solutions suitable for fluorescence measurements.

Materials:

  • Quinoline compound of interest

  • High-purity solvent (spectroscopic grade)

  • Volumetric flasks and pipettes

  • pH meter and buffer solutions (if pH control is required)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the quinoline compound and does not exhibit significant fluorescence in the spectral region of interest. The solvent's polarity should be considered based on the known photophysical properties of the quinoline derivative.[14][26]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the quinoline compound and dissolve it in the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM).

    • Ensure the compound is fully dissolved. Sonication may be used if necessary.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. This is important for determining the linear range of the fluorescence response and identifying potential aggregation-caused quenching.[18]

    • The final concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should generally be less than 0.1).[27]

  • pH Adjustment (if necessary):

    • If the fluorescence of the quinoline compound is pH-sensitive, use a suitable buffer system to maintain a constant pH.[15][28]

    • Add the buffer to the working solutions and verify the final pH with a calibrated pH meter.

  • Blank Preparation: Prepare a blank solution containing the same solvent and buffer (if used) as the sample solutions.

Protocol 3: Data Acquisition

Objective: To measure the fluorescence excitation and emission spectra of the quinoline compound.

Procedure:

  • Set Excitation and Emission Parameters:

    • Excitation Wavelength (for emission scan): Set the excitation monochromator to the wavelength of maximum absorption (λ_max) of the quinoline compound. This can be determined from a UV-Vis absorption spectrum.[27]

    • Emission Wavelength Range (for emission scan): Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission of the compound. The starting wavelength should be slightly longer than the excitation wavelength to avoid scattered light.

    • Emission Wavelength (for excitation scan): Set the emission monochromator to the wavelength of maximum fluorescence intensity.

    • Excitation Wavelength Range (for excitation scan): Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the compound. The excitation spectrum should ideally match the absorption spectrum.[4]

    • Slit Widths: Adjust the excitation and emission slit widths to control the spectral resolution and the amount of light reaching the detector. Narrower slits provide better resolution but lower signal-to-noise, while wider slits increase the signal but reduce resolution.[27] A good starting point is typically 5 nm for both.

  • Measure the Blank:

    • Place the cuvette with the blank solution in the sample holder.

    • Acquire an emission spectrum of the blank. This will account for any background fluorescence from the solvent and cuvette, as well as Raman scattering from the solvent.

  • Measure the Sample:

    • Replace the blank cuvette with the sample cuvette.

    • Acquire the emission spectrum of the quinoline solution.

    • Repeat the measurement for all concentrations in the dilution series.

Data Presentation and Analysis

Quantitative Data Summary

The photophysical properties of quinoline compounds can be summarized for easy comparison.

PropertyDescriptionTypical Range for QuinolinesReference
λ_abs (nm) Wavelength of maximum absorption230 - 450 nm[29]
λ_em (nm) Wavelength of maximum fluorescence emission350 - 600 nm[15][30]
Stokes Shift (nm) Difference between λ_em and λ_abs50 - 150 nm[11]
Quantum Yield (Φ_F) Ratio of photons emitted to photons absorbed0.01 - 0.5[11][12]
Fluorescence Lifetime (τ) Average time the molecule stays in the excited state1 - 10 ns[11][31]
Data Analysis Workflow
  • Blank Subtraction: Subtract the blank spectrum from the sample spectra to remove background signals.

  • Spectral Correction: Apply the instrument correction file to the blank-subtracted spectra to obtain the true fluorescence profile.

  • Data Interpretation:

    • Identify the wavelength of maximum fluorescence emission.

    • Plot fluorescence intensity at the emission maximum as a function of concentration to generate a calibration curve.

    • Determine the linear dynamic range and the limit of detection (LOD).

    • Analyze any shifts in the emission maximum or changes in intensity as a function of environmental parameters (e.g., pH, solvent polarity).

  • Statistical Analysis: Perform statistical analysis on replicate measurements to determine the precision and accuracy of the results.[32][33][34]

Troubleshooting

IssuePotential CauseSolution
Low or no fluorescence signal - Incorrect excitation wavelength- Compound is non-fluorescent under the chosen conditions- Quenching- Verify the absorption maximum and set the excitation wavelength accordingly.- Test different solvents and pH values.- Check for potential quenchers in the solution.
Non-linear calibration curve - Inner filter effect- Aggregation-caused quenching- Dilute the samples to ensure absorbance is < 0.1.- Work at lower concentrations.
Distorted spectral shape - Instrument not spectrally corrected- High absorbance (inner filter effect)- Calibrate the instrument using a certified standard.- Dilute the sample.
Sharp peaks in the spectrum - Raman scattering from the solvent- Rayleigh scattering (scattered excitation light)- Subtract the blank spectrum.- Increase the starting wavelength of the emission scan.

Conclusion

Fluorescence spectroscopy is a highly sensitive and versatile technique for the analysis of quinoline compounds. By understanding the fundamental principles of fluorescence and the factors that influence it, and by following a systematic experimental workflow, researchers can obtain high-quality, reproducible data. This powerful tool will continue to play a vital role in advancing research and development in fields where quinoline compounds are of interest.

References

A Tiered High-Throughput Screening Cascade for the Functional Characterization of Novel 2-Oxo-quinoline Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Biological Screening of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Abstract

The 2-oxo-1,2-dihydroquinoline (quinolinone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This application note details a comprehensive, tiered screening strategy for characterizing the biological activity of a specific analog, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Based on structural similarities to known endogenous ligands and synthetic modulators, the primary hypothesis is that this compound interacts with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5][6] Dysfunction of the NMDA receptor is implicated in a host of neurological and psychiatric disorders.[4][7] We present a logical workflow, from a high-throughput primary functional screen to secondary mechanistic assays and electrophysiological validation, designed to identify and characterize novel NMDA receptor modulators.

Introduction: The Rationale for an NMDA Receptor-Focused Screen

The NMDA receptor is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), for activation.[5][7] The structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid shares features with kynurenic acid and other quinoline-based carboxylic acids, which are known to be antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit.[6][8] Therefore, a screening cascade focused on identifying and characterizing modulators of the NMDA receptor, particularly at the glycine site, is a scientifically-driven starting point.

This guide provides robust, field-proven protocols for:

  • Primary Screening: Rapidly identifying activity at the NMDA receptor using a functional, cell-based calcium flux assay.

  • Secondary Validation: Confirming direct binding to the receptor and elucidating the mechanism of action through radioligand binding and automated electrophysiology.

  • Selectivity & Counter-Screening: Ensuring the observed activity is not due to cytotoxicity or off-target effects.

This tiered approach, or "screening cascade," is designed to efficiently allocate resources by using a high-throughput, cost-effective assay to identify initial "hits," which are then subjected to more resource-intensive, information-rich assays for confirmation and detailed characterization.

G cluster_0 Screening Cascade Compound Test Compound (7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) Primary Part 1: Primary HTS (Calcium Flux Assay) Compound->Primary Identify functional activity Secondary Part 2: Secondary Assays (Binding & Electrophysiology) Primary->Secondary Confirm target & MOA Counter Part 3: Counter-Screening (Cytotoxicity & Selectivity) Secondary->Counter Assess specificity Hit Confirmed Hit Profile (Potency, MOA, Selectivity) Counter->Hit Validate lead candidate

Figure 1: A tiered screening cascade workflow.

Part 1: Primary High-Throughput Screening (HTS)

Principle: The Calcium Flux Assay

The NMDA receptor is a non-selective cation channel with high permeability to Ca²⁺.[4] A calcium flux assay provides a direct functional readout of receptor activation. Cells engineered to express specific NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2A) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by agonists, the influx of Ca²⁺ binds to the dye, causing a measurable increase in fluorescence. Modulators like antagonists will block this signal, while positive allosteric modulators (PAMs) will enhance it. This assay is highly amenable to high-throughput screening in 384- or 1536-well formats.[9][10]

Protocol 1: Fluorescence-Based Calcium Flux Assay

Objective: To determine if the test compound modulates NMDA receptor activity in a high-throughput format.

Materials:

  • HEK293 cells stably expressing human GluN1 and GluN2A subunits.

  • Cell culture medium (e.g., DMEM, 10% FBS, antibiotics, selection agent).

  • Assay Buffer: HBSS or other physiological salt solution, Mg²⁺-free.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Agonists: L-Glutamate and Glycine (or D-serine).

  • Control Antagonist: L-701,324 (glycine site antagonist) or AP5 (glutamate site antagonist).

  • Test Compound: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, dissolved in DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).[10]

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-GluN1/GluN2A cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 16-24 hours at 37°C, 5% CO₂.[11]

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and probenecid (e.g., 2.5 mM) in Assay Buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of ~30 µL in each well.[10]

  • Compound Addition: Prepare a dilution series of the test compound, control antagonist, and vehicle (DMSO) in Assay Buffer. Transfer these solutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading: a. Place the cell plate into the fluorescence plate reader. b. Measure baseline fluorescence (F₀) for 10-30 seconds. c. Use the instrument's liquid handler to add a pre-determined concentration of agonists (e.g., EC₈₀ concentrations of glutamate and glycine) to stimulate the receptor. d. Immediately begin measuring fluorescence kinetics for 2-3 minutes to capture the peak response (F_max).

  • Data Analysis: a. Calculate the fluorescence response ratio (F_max / F₀) for each well. b. Normalize the data: Set the average response of vehicle + agonist wells as 100% activity and the average response of a saturating concentration of control antagonist + agonist as 0% activity. c. Plot the normalized response against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for PAMs).

Data Interpretation:

ConditionExpected OutcomeImplication for Test Compound
Antagonist Mode Dose-dependent decrease in Ca²⁺ fluxActs as an NMDA receptor antagonist.
PAM Mode (with EC₂₀ agonist)Dose-dependent increase in Ca²⁺ fluxActs as a Positive Allosteric Modulator.
Agonist Mode (no other agonist)Dose-dependent increase in Ca²⁺ fluxActs as a direct receptor agonist.
No Change No significant change in Ca²⁺ fluxInactive at the tested concentrations.
Table 1: Interpreting primary screening results from the calcium flux assay.

Part 2: Secondary Assays for Mechanistic Confirmation

A positive result ("hit") from the primary screen requires further investigation to confirm direct interaction with the NMDA receptor and to elucidate its precise mechanism of action (MOA).

Principle 1: Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its binding site. To test our hypothesis, we will use a radioligand that specifically binds to the glycine site on the GluN1 subunit. This provides evidence of direct, competitive binding at the target site.

Protocol 2: [³H]-Glycine Competitive Binding Assay

Objective: To determine if the test compound binds to the glycine site of the NMDA receptor and to calculate its binding affinity (Kᵢ).

Materials:

  • Membrane Preparation: From rat brain cortex or HEK293 cells overexpressing GluN1/GluN2A.

  • Radioligand: [³H]-Glycine.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM).

  • Test Compound and control compounds.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid and scintillation counter.

  • 96-well plates and a cell harvester.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, a fixed concentration of [³H]-Glycine (typically at or below its Kₑ), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold binding buffer.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Determine total binding (no competitor) and non-specific binding (saturating unlabeled glycine). b. Calculate specific binding = Total binding - Non-specific binding. c. Plot the percentage of specific binding against the log of the test compound concentration. d. Fit the curve to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). e. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_ligands Ligands Receptor NMDA Receptor (GluN1/GluN2) Glycine Site Glutamate Site Pore Receptor:p->Ion Channel Opens (Ion Influx) Glycine Glycine (Co-agonist) Glycine->Receptor:g Binds Glutamate Glutamate (Agonist) Glutamate->Receptor:e Binds TestCmpd Test Compound (Antagonist?) TestCmpd->Receptor:g Competes

Figure 2: NMDA receptor binding sites and potential competitive antagonism.
Principle 2: Automated Patch-Clamp Electrophysiology

Electrophysiology is the gold-standard for studying ion channels. It provides a direct, real-time measurement of ion flow (current) through the channel in response to ligands. Automated patch-clamp (APC) systems increase the throughput, making it a viable secondary assay.[12] This technique can definitively confirm antagonism, determine potency with high precision, and differentiate between competitive and non-competitive mechanisms.

Protocol 3: Automated Patch-Clamp for IC₅₀ Determination

Objective: To functionally characterize the inhibitory activity of the test compound and determine its potency (IC₅₀).

Materials:

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • HEK293-GluN1/GluN2A cells.

  • External Solution: Physiological solution (e.g., containing 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.4). Mg²⁺ is omitted to prevent voltage-dependent block.

  • Internal Solution: Solution mimicking the intracellular environment (e.g., containing 140 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Test compound, agonists (glutamate, glycine), and control antagonists.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension according to the APC system's specifications.

  • System Setup: Load cells, internal solution, external solution, and compound plates into the instrument.

  • Automated Protocol Execution: a. The system automatically captures a cell and forms a high-resistance (>1 GΩ) gigaseal. b. The cell membrane is ruptured to achieve whole-cell configuration. c. The cell is held at a negative membrane potential (e.g., -70 mV).

  • IC₅₀ Protocol: a. A stable baseline current is established by perfusing the cell with external solution. b. The cell is exposed to a fixed, pre-determined concentration of glutamate and glycine (e.g., EC₅₀) to elicit a stable inward current. c. Increasing concentrations of the test compound are co-applied with the agonists. The current is measured at each concentration after it reaches a steady state. d. A final wash with agonist solution is performed to check for recovery.

  • Data Analysis: a. Measure the peak current amplitude at each concentration of the test compound. b. Normalize the current, with 0% inhibition being the current elicited by agonists alone and 100% inhibition being the baseline current. c. Plot the % inhibition against the log of the test compound concentration and fit the data to determine the IC₅₀.

Part 3: Counter-Screening and Selectivity Profiling

It is critical to ensure that the observed biological activity is not an artifact of cytotoxicity or a result of promiscuous, off-target interactions.

Protocol 4: MTT Cytotoxicity Assay

Objective: To rule out that the observed inhibition of NMDA receptor function is a secondary effect of the compound killing the cells.

Materials:

  • HEK293-GluN1/GluN2A cells.

  • 96-well cell culture plates.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the same concentrations of the test compound used in the functional assays. Incubate for a relevant period (e.g., 1-24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Data Analysis: A decrease in absorbance in treated wells compared to vehicle control wells indicates cytotoxicity. Calculate the CC₅₀ (the concentration that causes 50% cell death).

Selectivity Profiling: For a promising and validated hit, it is advisable to screen it against a panel of related targets to assess its selectivity. This often involves collaborating with a contract research organization (CRO). A standard panel would include:

  • Other Glutamate Receptors: AMPA and Kainate receptors.

  • Other Ligand-Gated Ion Channels: GABA-A receptors, Glycine receptors (strychnine-sensitive).[13][14]

  • Voltage-Gated Ion Channels: Naᵥ, Kᵥ, Caᵥ channels.

A compound that is potent at the NMDA receptor but shows significantly less activity (>100-fold) at other receptors is considered a selective modulator.

Conclusion

This application note provides a comprehensive, logically-structured cascade for the identification and characterization of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a potential NMDA receptor modulator. The workflow begins with a high-throughput functional assay to efficiently identify activity, followed by robust secondary assays including radioligand binding and electrophysiology to confirm the molecular target and elucidate the mechanism of action. Finally, counter-screening for cytotoxicity ensures the integrity of the data. Following this workflow provides a high degree of confidence in the resulting pharmacological profile, paving the way for further medicinal chemistry optimization and preclinical development.

References

Application Notes and Protocols for 2-Hydroxy-7-methylquinoline-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Emergence of a Promising Bioactive Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Its inherent planarity, aromaticity, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drugs. Within this vast chemical space, quinoline-3-carboxylic acids have garnered significant attention for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note focuses on a specific, yet under-explored derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid , and its tautomeric form, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid . While direct and extensive biological data for this particular compound is nascent, this guide will provide a comprehensive framework for its investigation, drawing upon established methodologies and data from structurally related analogs to highlight its potential in drug discovery, particularly as a kinase inhibitor.

Part 1: Synthesis of this compound

The synthesis of 2-hydroxyquinoline-3-carboxylic acid derivatives often proceeds through the hydrolysis of a precursor, such as a 2-chloroquinoline derivative.[2][3] A plausible synthetic route for this compound is outlined below, based on established chemical principles for analogous compounds.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Materials:

  • p-Toluidine

  • Vilsmeier reagent (POCl₃/DMF)

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Water

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde: This intermediate can be synthesized from p-toluidine using the Vilsmeier-Haack reaction, a common method for the formylation of aromatic compounds.[3]

  • Oxidation to 2-chloro-7-methylquinoline-3-carboxylic acid: The carbaldehyde is then oxidized to the corresponding carboxylic acid. A mild oxidizing agent like silver nitrate in an alkaline medium can be employed for this transformation.[3]

  • Hydrolysis to this compound: The 2-chloro substituent is hydrolyzed to a hydroxyl group by heating in an acidic aqueous solution, such as acetic acid and water.[2][3] The product can then be purified by recrystallization from a suitable solvent like ethanol.

Diagram 1: Proposed Synthetic Pathway

G Toluidine p-Toluidine Intermediate1 2-chloro-7-methylquinoline-3-carbaldehyde Toluidine->Intermediate1 Vilsmeier-Haack Reaction Intermediate2 2-chloro-7-methylquinoline-3-carboxylic acid Intermediate1->Intermediate2 Oxidation (e.g., AgNO₃) Product This compound Intermediate2->Product Hydrolysis (Acetic Acid/Water)

Caption: A proposed synthetic route for this compound.

Part 2: Primary Application - Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] Derivatives of quinoline-3-carboxylic acid have shown promise as inhibitors of various kinases.[4][5] Specifically, the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold has been identified as a promising starting point for the development of inhibitors against protein kinase CK2.[2][3][4]

Protein Kinase CK2: A Key Therapeutic Target

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Elevated levels of CK2 activity are observed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells, making it an attractive target for anticancer drug development.[2][4]

Hypothesized Mechanism of Action

The inhibitory activity of quinoline-3-carboxylic acid derivatives against CK2 is believed to stem from their ability to compete with ATP for binding to the active site of the enzyme. The planar quinoline ring can participate in π-stacking interactions with aromatic residues in the active site, while the carboxylic acid group can form crucial hydrogen bonds.[6]

Diagram 2: Hypothetical Kinase Inhibition Mechanism

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase Protein Kinase (e.g., CK2) Substrate Substrate Protein Kinase->Substrate Kinase->Substrate ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Inhibitor This compound Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of a protein kinase by this compound.

Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol is adapted from methodologies used for similar quinoline-based CK2 inhibitors.[3]

Materials:

  • Recombinant human protein kinase CK2

  • Peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a non-radioactive ATP analog for a kinase assay kit (e.g., ADP-Glo™)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., TBB)

  • 96-well plates

  • Incubator

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant CK2 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the reagent provided in a commercial kit).

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay: Follow the manufacturer's protocol for the specific kinase assay kit to measure the amount of ADP produced, which corresponds to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative IC₅₀ Values of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2

Compound IDIC₅₀ (µM)Reference
93 HBr>33[3]
4a HH18.2[4]
4b HCl10.5[4]
4c HF12.3[4]

Note: This table presents data for structurally related compounds to provide a benchmark for the potential activity of this compound.

Part 3: Potential Applications in Anti-Inflammatory and Antiproliferative Research

While kinase inhibition is a primary hypothesized application, the quinoline carboxylic acid scaffold is also associated with anti-inflammatory and antiproliferative activities.[1][7]

Anti-Inflammatory Potential

Quinoline derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways such as the NF-κB signaling cascade.[8]

Protocol 3: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is a common method to screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM cell culture medium supplemented with FBS and antibiotics

  • This compound

  • Positive control (e.g., Dexamethasone)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Antiproliferative Activity

Several quinoline-3-carboxylic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1] The mechanism of action can be multifaceted, including the inhibition of kinases involved in cell cycle progression.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the biological activities of structurally similar compounds, it holds significant potential as a kinase inhibitor, particularly targeting protein kinase CK2. Furthermore, its quinoline carboxylic acid core suggests plausible anti-inflammatory and antiproliferative properties. The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound's therapeutic potential. Future research should focus on the efficient synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo studies to elucidate its mechanism of action and to validate its efficacy in relevant disease models.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Hydroxy-7-methylquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. We will provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.

Reaction Overview: The Gould-Jacobs Pathway

The synthesis of this compound and its tautomer, 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is most commonly achieved via the Gould-Jacobs reaction.[1][2] This method involves two key stages:

  • Condensation: The reaction of an aniline (in this case, 3-methylaniline or m-toluidine) with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-(((3-methylphenyl)amino)methylene)malonate.

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate to form the quinoline ring system, followed by saponification of the ester to yield the final carboxylic acid.

The high temperatures required for the cyclization step are often a primary source of yield loss due to product decomposition and side reactions.[3][4]

Visualizing the Gould-Jacobs Reaction Mechanism

The following diagram illustrates the step-by-step mechanism, from initial nucleophilic attack to the final cyclization.

Gould_Jacobs_Mechanism cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_hydrolysis Step 3: Saponification Reactants 3-Methylaniline + DEEM Attack Nucleophilic attack by aniline N on DEEM Reactants->Attack Loss_EtOH1 Loss of Ethanol (EtOH) Attack->Loss_EtOH1 Intermediate Anilidomethylenemalonate Intermediate Loss_EtOH1->Intermediate Heat High Temperature (e.g., 250°C) Intermediate->Heat Cyclization 6-Electron Electrocyclization Heat->Cyclization Loss_EtOH2 Loss of second EtOH molecule Cyclization->Loss_EtOH2 Product_Ester Ethyl 2-Hydroxy-7-methylquinoline-3-carboxylate Loss_EtOH2->Product_Ester Hydrolysis Base Hydrolysis (e.g., NaOH) Product_Ester->Hydrolysis Acidification Acid Workup Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: The Gould-Jacobs reaction pathway for quinoline synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low, or I'm recovering only starting material. What's the likely cause?

Low or no product formation typically points to a failure in one of the two primary reaction stages.

Potential Cause A: Incomplete Initial Condensation The first step, forming the anilidomethylenemalonate intermediate, is crucial. If this step fails, the subsequent cyclization cannot occur.

  • Causality: This step is often exothermic but may require gentle heating to go to completion. The purity of your 3-methylaniline is critical; oxidation or impurities can inhibit the reaction.

  • Troubleshooting Action:

    • Monitor with TLC: Before proceeding to the high-temperature cyclization, run a Thin Layer Chromatography (TLC) plate of your reaction mixture. Compare it against your starting materials (3-methylaniline and DEEM). You should see the disappearance of the aniline spot and the appearance of a new, higher Rf spot corresponding to the intermediate.

    • Ensure Reagent Purity: Use freshly distilled 3-methylaniline if its purity is suspect.

    • Adjust Conditions: If the reaction is sluggish, gently heat the mixture to 80-100°C for 1-2 hours and re-check with TLC.[4]

Potential Cause B: Failure of Thermal Cyclization This is the most common failure point. The reaction requires a significant energy input to overcome the activation barrier for the 6-electron cyclization.

  • Causality: Insufficient temperature is the primary reason for cyclization failure. Many traditional Gould-Jacobs procedures require temperatures of ~250°C or higher.[3][4] Running the reaction at a lower temperature will result in a sluggish or incomplete conversion.

  • Troubleshooting Action:

    • Verify Temperature: Ensure your heating apparatus (e.g., sand bath, heating mantle) is accurately calibrated and can maintain the target temperature.

    • Use a High-Boiling Solvent: Performing the reaction "neat" (without solvent) can be challenging to control. Using a high-boiling, inert solvent like mineral oil or Dowtherm A can provide more uniform heating and improve yields.[4]

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating to high temperatures.[5]

Question 2: The reaction mixture turned into a dark, tarry mess, and I can't isolate my product. How can I prevent this?

Tar formation is a classic sign of decomposition due to excessive heat or prolonged reaction times.

  • Causality: While high temperatures are necessary for cyclization, they can also promote polymerization and degradation of both the starting materials and the desired product.[4] This is a delicate balance.

  • Troubleshooting Action:

    • Optimize Temperature and Time: This is the most critical parameter. A systematic approach is best. Run a series of small-scale reactions to find the optimal balance. See the data table below for a starting point.

    • React Under an Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.[4]

    • Consider a Cyclizing Agent: Using a dehydrating/cyclizing agent like Polyphosphoric Acid (PPA) can sometimes facilitate the cyclization at lower temperatures, thereby reducing thermal decomposition.[6][7]

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Microwave)
Heating Method Oil BathOil BathMicrowave Synthesizer
Solvent Neat or Mineral OilDowtherm ANeat or Acetonitrile
Temperature 250-260°C240-250°C250-300°C[5]
Time 30-60 minutes[4]20-40 minutes5-15 minutes[5]
Typical Outcome Moderate yield, risk of tarHigher yield, less tarHigh yield, rapid

Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary.

Question 3: I've formed the product, but I'm struggling with poor regioselectivity, obtaining a mixture of isomers.

With an asymmetrically substituted aniline like 3-methylaniline, cyclization can theoretically occur at either of the two ortho positions (C2 or C6).

  • Causality: The cyclization can lead to two potential products: the desired 7-methylquinoline and the undesired 5-methylquinoline. The final product distribution is controlled by both steric and electronic factors.[3]

  • Troubleshooting Action:

    • Understand Directing Effects: In the case of 3-methylaniline, the methyl group is an ortho-, para-director. Cyclization at the C6 position (para to the methyl group) is electronically favored and less sterically hindered, leading predominantly to the desired 7-methyl isomer. The 5-methyl isomer is typically a minor product.

    • Purification is Key: If you are forming a mixture, careful purification is required. The two isomers often have different solubilities, allowing for separation by fractional crystallization. Column chromatography can also be effective.

Visualizing the Troubleshooting Workflow

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Run TLC post-condensation (before high heat) Start->Check_TLC Intermediate_Present Is the intermediate the major spot? Check_TLC->Intermediate_Present Optimize_Condensation Optimize Condensation: - Check aniline purity - Gentle heating (80-100°C) - Increase reaction time Intermediate_Present->Optimize_Condensation No Check_Cyclization Problem is in Cyclization Step Intermediate_Present->Check_Cyclization Yes End Improved Yield Optimize_Condensation->End Tar_Formation Is there significant tar formation? Check_Cyclization->Tar_Formation Optimize_Temp Optimize Cyclization: - Lower temp slightly (e.g., 240°C) - Reduce reaction time - Use high-boiling solvent Tar_Formation->Optimize_Temp Yes Increase_Temp Optimize Cyclization: - Increase temperature - Increase reaction time - Ensure accurate temp monitoring Tar_Formation->Increase_Temp No Optimize_Temp->End Increase_Temp->End

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the final saponification and acidification steps? The Gould-Jacobs reaction initially produces an ethyl ester (ethyl 2-hydroxy-7-methylquinoline-3-carboxylate). Saponification, typically using a base like sodium hydroxide, hydrolyzes this ester to a sodium carboxylate salt.[1] The subsequent acidification (e.g., with HCl) protonates the salt to yield the final carboxylic acid product, which is often insoluble and precipitates from the aqueous solution.

Q2: How can I effectively purify the final product? The crude product can be purified by recrystallization.[8]

  • Solvent Choice: Common solvents for recrystallization include glacial acetic acid, ethanol, or high-boiling polar aprotic solvents like DMF.[8][9]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.

Q3: Can I use a different malonic ester derivative instead of DEEM? Yes, other malonic acid derivatives can be used, such as diethyl 2-(ethoxymethylene)malonate, which is structurally similar. The key requirement is a malonic ester with a suitable leaving group (like ethoxy) that can be displaced by the aniline.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Condensation: In a round-bottom flask, combine 3-methylaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.). Heat the mixture with stirring at 100-120°C for 1-2 hours. Monitor the reaction by TLC until the 3-methylaniline is consumed.

  • Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent (e.g., mineral oil, ~3-4 times the volume of the reactants). Equip the flask with a condenser and a thermometer. Heat the mixture to 250°C with vigorous stirring under an inert atmosphere.[4] Maintain this temperature for 30-60 minutes. The product may begin to precipitate.

  • Work-up & Saponification: Cool the reaction mixture to below 100°C. Carefully add a 10% aqueous solution of sodium hydroxide (3.0-4.0 equiv.). Heat the mixture to reflux for 1-2 hours to saponify the ester.

  • Isolation: Cool the biphasic mixture to room temperature. Separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous extracts. Filter the aqueous solution to remove any insoluble impurities.

  • Acidification: While stirring vigorously, slowly acidify the clear aqueous solution with concentrated hydrochloric acid until the pH is ~2. A precipitate of the carboxylic acid product will form.

  • Purification: Cool the suspension in an ice bath for 30 minutes. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization (see FAQ Q2).

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Spotting: Dissolve a small sample of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this alongside your starting materials.

  • Visualization: Visualize the plate under UV light (254 nm). You can also use an iodine chamber or a potassium permanganate stain.

References

Technical Support Center: Optimizing Quinoline-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in these synthetic routes. Our focus is on providing practical, experience-driven insights to enhance yield, purity, and overall success in your experiments.

Introduction to Quinoline-3-Carboxylic Acid Synthesis

Quinoline-3-carboxylic acids are a critical structural motif in numerous pharmaceuticals, including well-known antibacterial agents. Their synthesis, while established, can present various challenges. This guide will focus on the most common and effective methods for their preparation, primarily the Gould-Jacobs reaction and the Friedländer synthesis, offering solutions to frequently encountered issues.

I. The Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-Carboxylic Acid Esters

The Gould-Jacobs reaction is a powerful method for constructing the quinoline core, typically yielding 4-hydroxyquinoline derivatives which are key precursors to quinoline-3-carboxylic acids.[1][2] The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1]

Troubleshooting the Gould-Jacobs Reaction

Question 1: My Gould-Jacobs reaction has a low yield or fails to produce the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the Gould-Jacobs reaction can often be traced back to suboptimal conditions in either the condensation or cyclization step.

  • Incomplete Initial Condensation: The formation of the anilidomethylenemalonate intermediate is crucial.

    • Causality: Insufficient temperature or reaction time can lead to unreacted aniline.

    • Solution: Ensure the condensation is heated appropriately, typically between 100-140°C for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material. Using a slight excess of the malonate derivative can also drive the reaction to completion.

  • Inefficient Thermal Cyclization: This step requires high temperatures, often above 250°C, to induce the intramolecular ring closure.[3]

    • Causality: Temperatures that are too low will result in incomplete cyclization, while excessively high temperatures can lead to decomposition of the product.[3]

    • Solution: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is highly recommended to achieve and maintain the necessary high temperatures for cyclization.[4] Microwave-assisted synthesis can also be a valuable tool for rapidly optimizing temperature and reaction time, often leading to improved yields and shorter reaction times.[5][6]

  • Substituent Effects: The electronic nature of the substituents on the aniline can significantly influence the reaction's success.

    • Causality: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups in the meta-position.[1] Electron-withdrawing groups can hinder the cyclization step.

    • Solution: For anilines with electron-withdrawing groups, consider alternative synthetic routes or the use of more forcing reaction conditions, such as higher temperatures or longer reaction times, while carefully monitoring for product degradation.

Question 2: I am observing the formation of significant side products in my Gould-Jacobs reaction. How can I improve the reaction's selectivity?

Answer:

Side product formation is a common issue, often arising from the high temperatures required for cyclization.

  • Polymerization and Tar Formation:

    • Causality: At high temperatures, starting materials and intermediates can polymerize, leading to the formation of intractable tars and reducing the yield of the desired product.

    • Solution: Gradual addition of the aniline to the hot malonate derivative can help to minimize side reactions by maintaining a low concentration of the aniline at any given time. Ensuring efficient stirring is also critical to prevent localized overheating.

  • Regioisomer Formation:

    • Causality: When using an unsymmetrically substituted aniline, cyclization can occur at two different positions, leading to a mixture of regioisomers.[2]

    • Solution: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[2] A careful analysis of the directing effects of the substituents on the aniline ring is necessary. In some cases, separation of the resulting isomers by chromatography or crystallization may be required.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol outlines the synthesis of a 4-hydroxyquinoline-3-carboxylate ester, a direct precursor to the corresponding carboxylic acid.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (for subsequent hydrolysis)

  • Hydrochloric acid (for subsequent hydrolysis)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate. The product can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent.

  • Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding quinoline-3-carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the carboxylic acid.

II. The Friedländer Synthesis of Quinoline-3-Carboxylic Acids

The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[7][8] This reaction can be catalyzed by either acids or bases.[7]

Troubleshooting the Friedländer Synthesis

Question 1: My Friedländer synthesis is giving a low yield. What are the common pitfalls and how can I optimize the reaction?

Answer:

Low yields in the Friedländer synthesis can stem from several factors, including catalyst choice, reaction conditions, and substrate reactivity.

  • Catalyst Selection:

    • Causality: The choice of an acid or base catalyst can significantly impact the reaction rate and yield.[7]

    • Solution: A range of catalysts can be employed, from Brønsted acids like p-toluenesulfonic acid to Lewis acids and bases like potassium tert-butoxide.[7] It is often necessary to screen a variety of catalysts to find the optimal one for a specific set of substrates. In some cases, the reaction can proceed without a catalyst at elevated temperatures.[9]

  • Reaction Conditions:

    • Causality: Traditional Friedländer syntheses often require high temperatures and long reaction times.[3]

    • Solution: Consider using microwave irradiation to accelerate the reaction and potentially improve yields.[3] Solvent-free conditions have also been shown to be effective for this reaction.[10]

  • Substrate Reactivity:

    • Causality: The reactivity of both the 2-aminoaryl carbonyl compound and the active methylene compound can affect the outcome of the reaction.

    • Solution: If the reaction is sluggish, consider using more reactive starting materials. For example, a β-ketoester is a common and effective partner for the 2-aminoaryl ketone.

Question 2: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control the formation of isomers?

Answer:

Regioselectivity is a well-known challenge in the Friedländer synthesis when an unsymmetrical ketone is used as the active methylene component.[7]

  • Directing Groups:

    • Causality: Condensation can occur on either side of the carbonyl group in an unsymmetrical ketone.

    • Solution: The introduction of a directing group on the ketone can favor condensation at a specific α-position. Alternatively, using a β-ketoester as the active methylene compound will lead to a single regioisomer of the quinoline-3-carboxylate product.

  • Catalyst Control:

    • Causality: The choice of catalyst can sometimes influence the regiochemical outcome of the reaction.

    • Solution: Experiment with different acid and base catalysts to determine if any provide a higher degree of regioselectivity for your specific substrates.

Experimental Protocol: Catalyzed Friedländer Synthesis of a Quinoline-3-Carboxylate

This protocol provides a general procedure for the iodine-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminoaryl ketone

  • β-ketoester (e.g., ethyl acetoacetate)

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

III. Purification of Quinoline-3-Carboxylic Acids

Question: I have synthesized my quinoline-3-carboxylic acid, but I am having difficulty purifying it. What are some effective purification strategies?

Answer:

Quinoline-3-carboxylic acids can sometimes be challenging to purify due to their physical properties. Here are several effective strategies:

  • Recrystallization:

    • Solvent Selection: Common solvents for the recrystallization of quinoline carboxylic acid derivatives include dimethylformamide (DMF), methanol, and mixtures thereof.[11] Acetic acid can also be an effective solvent.[11] It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific compound.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of well-defined crystals.

  • Acid-Base Extraction:

    • Principle: The carboxylic acid functional group allows for selective extraction into an aqueous basic solution.

    • Procedure: Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the deprotonated quinoline-3-carboxylate, can then be washed with an organic solvent to remove neutral impurities. Subsequently, acidifying the aqueous layer will precipitate the purified quinoline-3-carboxylic acid, which can be collected by filtration.

  • Salt Formation:

    • Rationale: If the free acid is difficult to crystallize, converting it to a salt can often facilitate purification.

    • Procedure: Treat a solution of the quinoline-3-carboxylic acid with a suitable base (e.g., an amine) or acid (if the quinoline nitrogen is to be protonated) to form a salt. The resulting salt may have different solubility properties, allowing for purification by crystallization. The pure free acid can then be regenerated by neutralization.

IV. Data Summary and Visualization

Table 1: Comparison of Key Parameters for Quinoline-3-Carboxylic Acid Synthesis Methods
FeatureGould-Jacobs ReactionFriedländer Synthesis
Precursor Aniline and Alkoxymethylenemalonate2-Aminoaryl ketone/aldehyde and β-ketoester
Key Intermediate AnilidomethylenemalonateSchiff base/Enamine
Typical Product 4-Hydroxyquinoline-3-carboxylateQuinoline-3-carboxylate
Common Catalysts Thermal (no catalyst)Acids (e.g., p-TsOH, I₂) or Bases (e.g., KOtBu)
Typical Temperature > 250°C (Cyclization)80-150°C
Common Issues High temperature, potential for tar formation, regioselectivityRegioselectivity with unsymmetrical ketones
Diagrams of Experimental Workflows and Troubleshooting

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_purification Purification & Hydrolysis aniline Aniline mix_condense Mix and Heat (120-130°C, 2h) aniline->mix_condense deem DEEM deem->mix_condense intermediate Anilidomethylenemalonate (Monitor by TLC) mix_condense->intermediate heat_cyclize Heat (250-260°C, 30-60 min) intermediate->heat_cyclize solvent High-boiling solvent (e.g., Diphenyl ether) solvent->heat_cyclize crude_ester Crude Ethyl 4-hydroxy- quinoline-3-carboxylate heat_cyclize->crude_ester recrystallize Recrystallize (e.g., from Ethanol) crude_ester->recrystallize hydrolysis Hydrolyze (NaOH, then HCl) recrystallize->hydrolysis final_product Quinoline-3-carboxylic acid hydrolysis->final_product

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinoline-3-carboxylic acids.

Friedländer Synthesis Troubleshooting Logic

Friedlander_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_regio Regioselectivity Problems start Low Yield in Friedländer Synthesis catalyst_check Is the catalyst appropriate for the substrates? start->catalyst_check conditions_check Are reaction conditions optimal? start->conditions_check regio_check Is an unsymmetrical ketone being used? start->regio_check catalyst_solution Screen different acid/base catalysts (e.g., p-TsOH, I₂, KOtBu). Consider catalyst-free at high temp. catalyst_check->catalyst_solution No conditions_solution Try microwave irradiation. Explore solvent-free conditions. conditions_check->conditions_solution No regio_solution Use a β-ketoester for single isomer. Introduce a directing group on the ketone. regio_check->regio_solution Yes

Caption: Troubleshooting decision tree for low yields in the Friedländer synthesis.

V. References

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Retrieved from --INVALID-LINK--

  • Volynets, G. P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. --INVALID-LINK--

  • Wikipedia. (2023, November 29). Doebner–Miller reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Friedländer synthesis. In Wikipedia. Retrieved from --INVALID-LINK--

  • Combes, A. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 500-502). Cambridge University Press.

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. Google Patents. Retrieved from --INVALID-LINK--

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 7(1), 59-99.

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. BenchChem. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Google Patents. Retrieved from --INVALID-LINK--

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 7(1), 59-99.

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23785-23819. --INVALID-LINK--

  • European Patent Office. (n.d.). EP 0351889 A1 - Process for the preparation of a quinoline carboxylic acid. Google Patents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. --INVALID-LINK--

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. --INVALID-LINK--

  • Wikipedia. (2023, November 29). Combes quinoline synthesis. In Wikipedia. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Doebner-Miller reaction and applications. SlideShare. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. In Name Reactions. --INVALID-LINK--

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Previous Friedländer annulation and this work. ResearchGate. Retrieved from --INVALID-LINK--

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1337-1340.

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1337-1340.

  • PubMed. (1998). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 33(1), 45-53. --INVALID-LINK--

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. --INVALID-LINK--

  • BenchChem. (n.d.). optimizing reaction conditions for quinolinone synthesis. BenchChem. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024, January 1). Quinoline. In Wikipedia. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the scientific integrity of your experimental outcomes.

Introduction to Purification Challenges

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a valuable heterocyclic compound often synthesized via multi-step reactions, most notably the Conrad-Limpach synthesis or variations thereof. The inherent nature of these synthetic routes, which often involve high temperatures and complex reaction matrices, can lead to a variety of impurities. Effective purification is therefore critical to obtaining a final product of high purity for downstream applications. This guide will address the most common purification hurdles and provide systematic approaches to overcome them.

The primary challenges in purifying 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid often stem from:

  • Residual Starting Materials: Incomplete reactions can leave unreacted p-toluidine and diethyl malonate (or a derivative) in the crude product.

  • Formation of Intermediates: The Schiff base intermediate formed during the Conrad-Limpach synthesis may persist if the cyclization is not driven to completion.

  • Isomeric Byproducts: Under certain conditions, the reaction can yield isomeric quinolone structures, which can be difficult to separate.

  • Poor Solubility: The target compound may exhibit limited solubility in common organic solvents, complicating recrystallization efforts.

  • Tarry Byproducts: High-temperature reactions can lead to the formation of polymeric or tarry impurities.

This guide provides a structured approach to troubleshooting these issues through recrystallization and column chromatography.

Troubleshooting Purification: A Question-and-Answer Approach

Recrystallization Issues

Question 1: My crude product is a dark, oily residue. How can I effectively purify it using recrystallization?

Answer: A dark, oily crude product suggests the presence of significant impurities, possibly tarry byproducts from the high-temperature cyclization step of the synthesis.

  • Initial Cleanup: Before attempting recrystallization, it is advisable to perform a preliminary cleanup. This can be achieved by dissolving the crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate and washing it with a dilute acid solution (e.g., 1M HCl) to remove any residual basic starting materials like p-toluidine. This should be followed by a wash with brine and drying of the organic layer. Evaporation of the solvent may yield a more manageable solid.

  • Solvent Selection for Recrystallization: The key to successful recrystallization is choosing a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinolone carboxylic acids, polar solvents are often a good starting point.

    • Ethanol: This is a commonly used solvent for the recrystallization of similar 2-oxo-1,2-dihydroquinoline-3-carboxylic acid compounds.[1]

    • N,N-Dimethylformamide (DMF): For compounds with lower solubility, DMF can be an effective recrystallization solvent, often used for structurally related quinolone carboxylic acids.[2]

    • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then allowed to cool slowly. A potential system to explore would be DMF/water or ethanol/water.

Question 2: I've chosen a recrystallization solvent, but my product is not crystallizing upon cooling. What should I do?

Answer: Failure to crystallize upon cooling can be due to several factors, including supersaturation, the presence of impurities that inhibit crystal formation, or using an excessive amount of solvent.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Reduce Solvent Volume: If too much solvent was used, you can carefully evaporate a portion of the solvent and attempt to cool the solution again.

  • Prolonged Cooling: Allow the solution to stand undisturbed for an extended period, first at room temperature and then in a refrigerator or ice bath. Slow cooling is crucial for the formation of pure crystals.

Question 3: After recrystallization, my product's purity has not significantly improved. What is the likely cause?

Answer: If recrystallization fails to improve purity, it is likely that the impurities have similar solubility properties to your target compound. In such cases, an alternative purification technique is necessary.

  • Consider Isomeric Impurities: The Conrad-Limpach synthesis can sometimes yield isomeric byproducts. These isomers often have very similar polarities and solubilities, making them difficult to separate by recrystallization alone.

  • Switch to Chromatography: When recrystallization is ineffective, column chromatography is the recommended next step.

Column Chromatography Issues

Question 4: I need to purify my compound using column chromatography. What stationary and mobile phases should I start with?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinolone derivatives. Its polar nature allows for the separation of compounds based on their polarity.

  • Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. A good starting point for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid would be a mixture of a non-polar solvent and a more polar solvent.

    • Initial Solvent System: A mixture of chloroform (CHCl₃) and methanol (MeOH) is a common eluent for this class of compounds.[3] You can start with a low percentage of methanol (e.g., 98:2 CHCl₃/MeOH) and gradually increase the polarity by increasing the methanol concentration.

    • Alternative Systems: Other solvent systems to consider include ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce tailing on the silica gel) or dichloromethane/methanol.

Question 5: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?

Answer: Streaking on a TLC plate and poor separation on a column are often due to the acidic nature of the carboxylic acid group interacting strongly with the silica gel.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase can suppress the deprotonation of the carboxylic acid. This minimizes strong interactions with the silica gel, leading to sharper bands and better separation.

  • Optimize the Solvent Gradient: If using a gradient elution, ensure the polarity increase is gradual. A steep gradient can cause compounds to elute too quickly and without adequate separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring.

  • Add more ethanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen starting mobile phase (e.g., 98:2 CHCl₃/MeOH).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica-adsorbed sample carefully added to the top of the column.

  • Elute the Column: Begin eluting the column with the starting mobile phase, collecting fractions.

  • Monitor the Elution: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Data Summary

Purification MethodRecommended Solvents/Mobile PhasesKey Troubleshooting Tip
Recrystallization Ethanol, N,N-Dimethylformamide (DMF), DMF/water, Ethanol/waterUse a minimal amount of hot solvent to ensure supersaturation upon cooling.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Chloroform/Methanol gradient or Ethyl Acetate/Hexanes with 0.5-1% Acetic AcidAdd a small amount of acetic acid to the mobile phase to reduce peak tailing.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Purification_Workflow start Crude Product (Post-Workup) recrystallization Attempt Recrystallization (e.g., from Ethanol) start->recrystallization purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 95% column_chromatography Perform Column Chromatography (Silica Gel, CHCl3/MeOH gradient) purity_check1->column_chromatography Purity < 95% or Impurities Persist purity_check2 Check Purity of Fractions (TLC) column_chromatography->purity_check2 purity_check2->column_chromatography Separation is Poor (Adjust Gradient) combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Fractions are Pure combine_fractions->pure_product

Caption: Decision workflow for purification.

References

Stability issues of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. The information provided is based on established principles of quinolone chemistry and forced degradation studies on structurally related molecules.

Introduction to Stability Considerations

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to the quinolone class of compounds. While robust, these molecules can be susceptible to degradation under various experimental and storage conditions. Understanding the potential degradation pathways is crucial for developing stable formulations, ensuring accurate analytical results, and maintaining the compound's therapeutic efficacy. The primary factors influencing the stability of quinolone derivatives in solution are pH, light, temperature, and the presence of oxidizing agents.[1][2][3]

This guide provides a structured approach to troubleshooting common stability issues through a series of frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Issue 1: Loss of compound concentration over time in aqueous solution.

  • Question: I've prepared a stock solution of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an aqueous buffer, but I'm observing a decrease in its concentration by HPLC analysis after a short period. What could be the cause?

  • Answer: The loss of your compound in an aqueous solution is likely due to hydrolytic degradation. Quinolone carboxylic acids can be susceptible to both acid and base-catalyzed hydrolysis.[3][4] The 2-oxo group and the carboxylic acid moiety are potential sites for such reactions. The rate of hydrolysis is highly dependent on the pH of your solution.

    • Troubleshooting Steps:

      • pH Profiling: Determine the pH of your current solution. Conduct a simple study by preparing your solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over a set period (e.g., 0, 2, 4, 8, 24 hours) at a constant temperature. This will help identify the pH at which the compound exhibits maximum stability.

      • Solvent Selection: If permissible for your experimental design, consider preparing your stock solution in an organic solvent like DMSO or ethanol, where hydrolytic degradation is minimized. You can then make working dilutions in your aqueous buffer immediately before use.

      • Temperature Control: Store your solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis. However, be mindful of potential solubility issues at lower temperatures.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

  • Question: When I analyze my sample containing 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid by HPLC, I see several new, smaller peaks that were not present initially. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. These new peaks represent degradation products. Besides hydrolysis, photolytic degradation is a common issue with quinolone derivatives.[1][2][5] Exposure to light, especially UV light, can induce photochemical reactions.

    • Troubleshooting Steps:

      • Protect from Light: Always handle and store your solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

      • Forced Degradation Study: To identify the nature of the degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, and light) to generate the degradation products.[2][3] This will help you to develop a stability-indicating analytical method.

      • Analytical Method Optimization: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradation products. A well-developed stability-indicating method is crucial for accurate quantification.

Issue 3: Inconsistent results in cell-based assays.

  • Question: I'm using 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a multi-day cell culture experiment, and my results are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results in prolonged experiments are often linked to the stability of the test compound in the cell culture medium. The components of the media, physiological pH (around 7.4), and incubation temperature (37°C) can all contribute to the degradation of the compound over the course of the experiment.

    • Troubleshooting Steps:

      • Stability in Media: Perform a preliminary experiment to assess the stability of your compound in the cell culture medium under your experimental conditions (37°C, 5% CO2). Analyze samples of the medium containing the compound at different time points (e.g., 0, 12, 24, 48 hours) by HPLC to determine its degradation rate.

      • Dosing Regimen: If significant degradation is observed, you may need to adjust your dosing regimen. Consider replacing the medium with freshly prepared compound at regular intervals to maintain a consistent concentration.

      • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to your formulation (if compatible with your experiment) could be beneficial. However, this needs to be carefully evaluated for its impact on your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid?

A1: For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. For immediate use in aqueous systems, fresh dilutions should be made from the stock.

Q2: How should I store the solid form of the compound?

A2: The solid compound should be stored in a cool, dark, and dry place. A desiccator at room temperature is generally suitable. Protecting the solid from light and moisture is key to long-term stability.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of related quinolone structures, the most probable degradation pathways are:

  • Hydrolysis: Both acidic and basic conditions can promote the hydrolysis of the amide bond within the quinolone ring or potentially lead to decarboxylation.[4]

  • Photodegradation: Exposure to UV light can lead to complex photochemical reactions, resulting in a variety of degradation products.[2][5]

  • Oxidation: While generally less common for this core structure, strong oxidizing agents could potentially lead to degradation.

Q4: How can I develop a stability-indicating HPLC method?

A4: A stability-indicating HPLC method is one that can accurately quantify the decrease in the concentration of the active compound due to degradation and separate it from its degradation products. The development process involves:

  • Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products.[2]

  • Method Development: Use a reverse-phase C18 column with a gradient elution of a suitable mobile phase (e.g., acetonitrile and a buffered aqueous phase) to achieve separation of the parent peak from all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions, ensuring no co-eluting degradants.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

This protocol outlines a basic experiment to evaluate the stability of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid at different pH values.

Materials:

  • 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Buffers: pH 3, 5, 7, and 9

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of approximately 10 µg/mL in separate volumetric flasks.

  • Immediately after preparation (t=0), transfer an aliquot from each flask into an amber HPLC vial and analyze by HPLC to determine the initial concentration.

  • Store the remaining buffered solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), take aliquots from each solution, transfer to amber HPLC vials, and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point for each pH condition.

  • Plot the percentage of compound remaining versus time for each pH to visualize the stability profile.

Protocol 2: Photostability Evaluation

This protocol provides a method to assess the susceptibility of the compound to photolytic degradation.

Materials:

  • 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • A suitable solvent (e.g., methanol or water:acetonitrile mixture)

  • Clear and amber HPLC vials

  • A photostability chamber with a controlled light source (e.g., UV-A and visible light) or a simple UV lamp.

  • HPLC system

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 10 µg/mL).

  • Transfer the solution into both clear and amber HPLC vials. The amber vials will serve as the dark control.

  • Place both sets of vials in the photostability chamber or at a fixed distance from the UV lamp.

  • At t=0, analyze an aliquot from the amber vial to establish the initial concentration.

  • Expose the vials to the light source for a defined period (e.g., 4, 8, 24 hours).

  • At each time point, analyze aliquots from both the clear and amber vials by HPLC.

  • Compare the chromatograms and the concentration of the compound in the exposed (clear vial) and control (amber vial) samples to determine the extent of photodegradation.

Data Presentation

Table 1: Hypothetical pH Stability Data for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (10 µg/mL) at 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0100.0
498.599.899.595.2
896.299.598.990.1
2489.798.997.178.4

This table illustrates the type of data you would generate from the pH stability protocol. Actual results may vary.

Visualizations

Degradation_Pathways Compound 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Hydrolysis Hydrolytic Degradation Products Compound->Hydrolysis  H+ / OH- (pH dependent) Photodegradation Photolytic Degradation Products Compound->Photodegradation  Light (UV/Vis) Oxidation Oxidative Degradation Products Compound->Oxidation  Oxidizing Agents

Caption: Potential degradation pathways for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., concentration loss, extra peaks) Check_pH Is the solution aqueous? Start->Check_pH Check_Light Is the solution protected from light? Start->Check_Light pH_Study Conduct pH Stability Study Check_pH->pH_Study Yes Check_pH->Check_Light No Optimize Optimize Formulation/Storage: - Adjust pH - Use organic stock - Protect from light - Refrigerate/Freeze pH_Study->Optimize Photo_Study Conduct Photostability Study Check_Light->Photo_Study No Check_Temp Evaluate Storage Temperature Check_Light->Check_Temp Yes Photo_Study->Optimize Check_Temp->Optimize

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis of Quolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the Friedländer synthesis for the construction of quinoline scaffolds. Quinolines are a cornerstone in pharmaceutical development, forming the core of numerous therapeutic agents.[1][2][3]

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a powerful and direct method for accessing polysubstituted quinolines.[4][5][6][7] However, a significant challenge often arises when employing unsymmetrical ketones: the lack of regioselectivity.[8][9] This guide provides in-depth troubleshooting strategies, mechanistic insights, and actionable protocols to control the regiochemical outcome of your reactions, ensuring the efficient and selective synthesis of your target quinoline.

Troubleshooting Guide: Navigating Regioselectivity Issues

This section directly addresses common problems encountered during the Friedländer synthesis when using unsymmetrical ketones.

Question 1: My reaction with an unsymmetrical methyl ketone (e.g., 2-butanone) is producing a mixture of 2,3-disubstituted and 2-monosubstituted quinolines. How can I favor the formation of one regioisomer over the other?

Answer: This is a classic regioselectivity challenge in the Friedländer synthesis.[8] The formation of two products stems from the two possible enolates that can form from the unsymmetrical ketone, leading to condensation at either the methyl or the methylene carbon. The key to controlling this lies in manipulating the reaction conditions to favor one pathway.

Core Insight: The initial step of the Friedländer synthesis can proceed through either an aldol-type condensation or a Schiff base formation.[4] The dominant pathway, and therefore the regioselectivity, is heavily influenced by the choice of catalyst (acid vs. base) and reaction conditions.

  • Under Basic Conditions (e.g., KOH, Piperidine): The reaction typically favors the formation of the more thermodynamically stable, more substituted quinoline. In the case of a methyl ketone, this usually leads to the 2,3-disubstituted product.

  • Under Acidic Conditions (e.g., p-TsOH, H₂SO₄): Acid catalysis can often favor the formation of the less substituted quinoline, although this is not always the case and is highly substrate-dependent.[5][10]

  • Catalyst-Free in Water: Some protocols have shown that running the reaction in water at elevated temperatures without a catalyst can provide good yields, though regioselectivity may still be an issue.[11]

Actionable Protocols:

  • Amine Catalysis for 2-Substituted Quinolines: The use of specific amine catalysts, such as pyrrolidine, has been shown to be highly effective in directing the reaction towards the formation of the 2-substituted (less substituted) quinoline.[8][12]

  • Ionic Liquids for Regiospecificity: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been reported to promote regiospecific synthesis.[5][8]

  • Temperature and Addition Rate: In amine-catalyzed reactions, a gradual addition of the methyl ketone to the reaction mixture at higher temperatures can increase the selectivity for the 2-substituted product.[8]

Question 2: I've tried modifying the catalyst and conditions, but I'm still getting an inseparable mixture of regioisomers. Are there any substrate modification strategies I can employ?

Answer: Absolutely. When reaction condition optimization is insufficient, modifying one of the starting materials can be a highly effective strategy to enforce regioselectivity.

Core Insight: The introduction of a "directing group" or a "blocking group" on the ketone can physically or electronically prevent reaction at one of the α-carbons, thereby forcing the condensation to occur at the desired position.

Actionable Protocols:

  • Phosphonate Directing Group: A highly effective strategy involves the introduction of a phosphonate group at one of the α-carbons of the ketone.[13] This modification perfectly controls the regioselectivity. The phosphonate group can often be removed in a subsequent step if desired.[13]

  • Use of β-Ketoesters: Instead of a simple ketone, using a β-ketoester can direct the initial condensation to the α-carbon not bearing the ester group. This is a common strategy in related quinoline syntheses like the Conrad-Limpach reaction.[6]

Question 3: My reaction is sluggish, and the low conversion is making it difficult to accurately determine the regioisomeric ratio. How can I improve the reaction efficiency?

Answer: Low conversion can indeed mask selectivity issues. Improving the reaction rate and overall yield is crucial.

Core Insight: The traditional Friedländer synthesis can require harsh conditions (high temperatures, strong acids or bases), which can lead to side reactions and decomposition.[5][7] Modern catalytic methods can significantly improve reaction efficiency under milder conditions.[5][6]

Actionable Protocols:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3][8][14] This has been successfully applied using catalysts like p-toluenesulfonic acid or Nafion under solvent-free or ethanolic conditions.[3][14]

  • Lewis Acid Catalysis: A wide range of Lewis acids have been shown to be effective catalysts, often under milder conditions than traditional Brønsted acids. Examples include neodymium(III) nitrate hexahydrate, iodine, and various metal triflates.[4][14]

  • Solid Acid Catalysts: The use of recyclable solid acid catalysts like Montmorillonite K-10, zeolites, or nano-crystalline sulfated zirconia can facilitate the reaction, often with the benefits of simplified workup and catalyst reuse.[15][16]

Visualizing the Mechanistic Dichotomy

The regiochemical outcome of the Friedländer synthesis is intimately linked to the initial mechanistic step. The choice between acid and base catalysis can direct the reaction through distinct intermediates, influencing which α-carbon of the unsymmetrical ketone participates in the initial bond formation.

Base-Catalyzed Pathway

Under basic conditions, the reaction is believed to proceed primarily through an initial aldol condensation. The base abstracts a proton from the α-carbon of the ketone to form an enolate, which then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.

Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Enolate Enolate Formation (at more substituted α-carbon) Reactants->Enolate Base abstracts proton Base Base (e.g., KOH) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic attack Cyclization Intramolecular Cyclization & Dehydration Aldol_Adduct->Cyclization Product Thermodynamic Product (More Substituted Quinoline) Cyclization->Product

Caption: Base-catalyzed Friedländer pathway often favoring the thermodynamic product.

Acid-Catalyzed Pathway

In the presence of acid, the formation of a Schiff base (imine) between the 2-amino group and the ketone is often the initial step. This is followed by an intramolecular aldol-type reaction.

Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Schiff_Base Schiff Base (Imine) Formation Reactants->Schiff_Base Acid-catalyzed condensation Acid Acid (e.g., p-TsOH) Enolization Tautomerization to Enamine Schiff_Base->Enolization Cyclization Intramolecular Cyclization & Dehydration Enolization->Cyclization Electrocyclization Product Kinetic/Thermodynamic Product (Highly Substrate Dependent) Cyclization->Product

Caption: Acid-catalyzed Friedländer pathway, where regioselectivity can be complex.

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 2-Methylquinolines

This protocol is adapted from methodologies that have demonstrated high selectivity for the less substituted quinoline isomer.[8][12]

  • Reaction Setup: To a solution of the 2-aminoaryl aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., toluene or ethanol) under an inert atmosphere (N₂ or Ar), add pyrrolidine (0.2-0.5 equiv).

  • Substrate Addition: Begin heating the mixture to reflux (80-120 °C). Add the unsymmetrical methyl ketone (1.1-1.5 equiv) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The ratio of regioisomers can be determined by ¹H NMR spectroscopy of the crude product.[17]

Data Summary: Catalyst and Condition Effects on Regioselectivity
Catalyst/ConditionTypical Major Product (with Methyl Ketone)Key AdvantagesConsiderations
KOH / Piperidine 2,3-Disubstituted (Thermodynamic)Simple, inexpensive reagents.Often requires high temperatures; can lead to side reactions.
p-Toluenesulfonic Acid Often 2-Substituted (Kinetic)Milder than strong mineral acids.Regioselectivity can be substrate-dependent.
Pyrrolidine 2-Substituted (Kinetic)High regioselectivity for the less substituted product.[8]Requires controlled addition of the ketone.
Ionic Liquid ([Hbim]BF₄) Regiospecific (often 2-Substituted)Can offer high selectivity and recyclability.[5][8]Higher cost of catalyst.
Microwave Irradiation Substrate/Catalyst DependentDrastically reduced reaction times, improved yields.[8][14]Requires specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for poor regioselectivity in the Friedländer synthesis? A1: Poor regioselectivity arises when an unsymmetrical ketone is used, as it possesses two distinct α-methylene groups that can be deprotonated to form different enolates.[8] Each of these enolates can then react with the 2-aminoaryl aldehyde or ketone, leading to a mixture of constitutional isomers of the quinoline product.

Q2: Besides catalyst and substrate modification, can solvent choice influence regioselectivity? A2: Yes, the solvent can play a role. For example, some reactions show improved regioselectivity in polar aprotic solvents under acidic conditions, while non-polar solvents like toluene are often used for base-mediated reactions.[5] Water has also been used as a green solvent, sometimes eliminating the need for a catalyst altogether.[11]

Q3: I am observing significant self-condensation (aldol) products from my ketone starting material. How can I minimize this? A3: Aldol self-condensation is a common side reaction, especially under basic conditions.[18] To mitigate this, you can try:

  • Switching to acid catalysis, which typically favors Schiff base formation first.

  • Using a pre-formed imine of the 2-aminoaryl ketone.[5]

  • Slowly adding the ketone to the reaction mixture to keep its instantaneous concentration low.

Q4: Are there alternative, highly regioselective methods for synthesizing substituted quinolines if the Friedländer approach fails? A4: Yes. If controlling the regioselectivity of the Friedländer synthesis proves intractable, you might consider other named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes syntheses, although these can also have regioselectivity issues.[19] More modern approaches, such as Directed ortho-Metalation (DoM) followed by reaction with an electrophile and subsequent cyclization, offer excellent regiocontrol for the synthesis of highly substituted aromatics and heterocycles.[20][21][22]

Q5: How can I reliably separate the regioisomers if my optimized reaction still produces a mixture? A5: Separation of regioisomers can be challenging.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system and the use of high-performance silica gel can often resolve closely related isomers.

  • Crystallization: If one of the isomers is significantly less soluble or more crystalline, fractional crystallization can be an effective purification technique.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more expensive and time-consuming.

  • Derivatization: In some cases, the mixture of isomers can be derivatized to compounds that are more easily separable, followed by the removal of the derivatizing group.

References

Technical Support Center: High-Temperature Reaction Challenges for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-temperature quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these demanding, yet crucial, synthetic transformations. Quinolinone scaffolds are central to a wide array of therapeutic agents, and their synthesis often necessitates high temperatures to overcome significant activation energy barriers.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in High-Temperature Cyclization

Q: I am attempting a thermal cyclization to form a quinolinone (e.g., Gould-Jacobs or Conrad-Limpach), but I am getting very low yields or only recovering my starting intermediate. What are the likely causes and how can I fix this?

A: This is a classic challenge in quinolinone synthesis, often pointing to insufficient energy to overcome the activation barrier for the cyclization step.[1] Let's break down the potential causes and solutions.

Causality: High-temperature quinolinone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, require substantial thermal energy (often >250 °C) to induce the key intramolecular cyclization.[2][3][4][5] This step involves the formation of a high-energy intermediate and, in some cases, the temporary disruption of aromaticity, which presents a significant kinetic barrier.[2][6] If the reaction temperature is too low or the heating time is insufficient, the reaction will stall at the intermediate stage.[7]

Troubleshooting Protocol: Optimizing Thermal Conditions
  • Verify and Calibrate Your Heating Apparatus: Ensure your high-temperature thermometer and heating mantle or sand bath are accurately calibrated. Inconsistent or inaccurate temperature readings are a common source of failure.[4]

  • Solvent Selection is Critical: The choice of solvent is paramount for achieving and maintaining the required high temperatures.

    • High-Boiling Point Solvents: For thermal cyclizations, employ high-boiling, inert solvents.[2] Traditionally, solvents like diphenyl ether (b.p. 259 °C), mineral oil, or Dowtherm A are used.[2][3][4][6] The use of such solvents can dramatically increase yields compared to neat (solvent-free) reactions.[2][6]

    • Solvent Boiling Point and Yield Correlation: There is a general trend where solvents with higher boiling points lead to better yields, up to an optimal point.[6] Solvents with boiling points above 250 °C are often necessary.[6]

  • Optimize Reaction Time and Temperature: There is a delicate balance between the temperature required for cyclization and the potential for product degradation.[3][7]

    • Systematic Optimization: A systematic study of both temperature and time is crucial. For instance, in a Gould-Jacobs reaction, increasing the temperature from 250 °C to 300 °C can significantly boost the yield.[3][7] However, prolonged heating at 300 °C may lead to decomposition.[7]

    • Monitoring Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the intermediate and the formation of the product to determine the optimal reaction time.[4]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation offers a modern alternative to conventional heating, allowing for rapid and efficient heating to high temperatures.[5] This can dramatically reduce reaction times from hours to minutes and often improves yields.[5][7][8]

Issue 2: Formation of Tar and Polymeric Byproducts

Q: My high-temperature quinolinone synthesis is producing a significant amount of black, tarry material, making product isolation difficult and lowering my yield. What causes this and how can I prevent it?

A: Tar formation is a frequent side effect of the harsh conditions required for some quinolinone syntheses, particularly the Skraup reaction.[9] It arises from the polymerization of reactants and intermediates under strong acid and high-temperature conditions.[9]

Causality: The combination of high temperatures and strong acids can promote a variety of side reactions, including self-condensation and polymerization of carbonyl compounds or other reactive intermediates.[4][9] Overheating can exacerbate these undesired pathways.[9]

Troubleshooting Protocol: Minimizing Side Reactions
  • Precise Temperature Control: Avoid excessive temperatures.[9] The reaction should be initiated with gentle heating, and the exothermic phases must be carefully controlled, potentially with external cooling.[9]

  • Use of Moderators (for Skraup Synthesis): In the notoriously exothermic Skraup synthesis, moderators are often essential. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[9]

  • Slow Addition of Reagents: Adding a reactive component, such as a carbonyl compound or sulfuric acid, slowly to the reaction mixture helps to control its concentration and dissipate heat, thereby minimizing self-condensation and polymerization.[9]

  • Inert Atmosphere: Some reactions may be sensitive to air or moisture at high temperatures.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[4]

  • Biphasic Reaction Medium: For reactions like the Doebner-von Miller synthesis, using a biphasic medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization in the aqueous phase.[9]

Issue 3: Poor Regioselectivity with Unsymmetrical Precursors

Q: I am using an unsymmetrically substituted aniline or ketone, and my reaction is producing a mixture of quinolinone regioisomers. How can I improve the selectivity for my desired product?

A: Poor regioselectivity is a common challenge in several named quinolinone syntheses, including the Friedländer, Gould-Jacobs, and Combes reactions, when using unsymmetrical starting materials.[2][4] The outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions.[2]

Causality: When cyclization can occur at two different positions on the aromatic ring, the relative activation energies for each pathway determine the product ratio. This can be influenced by the directing effects of substituents on the aniline and steric hindrance from either the aniline or the coupling partner.[2][9]

Troubleshooting Protocol: Controlling Regioselectivity
  • Analyze Electronic and Steric Effects:

    • Gould-Jacobs: This reaction is most effective for anilines with electron-donating groups at the meta-position.[3][5][10]

    • Combes Synthesis: Steric hindrance on the aniline or the β-diketone can direct the cyclization to the less hindered position.[11] Electron-donating or withdrawing groups on the aniline will also influence the nucleophilicity of the ortho positions.[9]

  • Choice of Catalyst: The catalyst can significantly influence the regiochemical outcome.

    • In the Friedländer synthesis, screening different acid or base catalysts can favor one isomer.[4]

    • In the Combes synthesis, the choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers.[9]

  • Modify Reaction Conditions: Temperature and solvent can play a crucial role.

    • Conrad-Limpach-Knorr Synthesis: The reaction temperature can determine the initial point of attack on the β-ketoester. Lower temperatures favor attack at the keto group (leading to 4-quinolones), while higher temperatures can favor attack at the ester group (leading to 2-quinolones).[12][13]

  • Substrate Modification: In some cases, installing a directing group on one of the precursors can force the reaction to proceed with the desired regioselectivity.[11]

Data & Protocols

Table 1: Influence of Temperature and Time on Gould-Jacobs Cyclization
EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
23001037
325020Low
43002028 (Degradation observed)
5300547
Data adapted from a Biotage application note, highlighting the critical balance between temperature, time, and yield.[3][7]
Protocol: Conventional High-Temperature Gould-Jacobs Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[3][5]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)[3][5]

  • Reaction flask with a reflux condenser

  • Heating mantle or sand bath

  • Non-polar solvent for precipitation (e.g., cyclohexane, hexanes)[3][5]

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in the high-boiling solvent (approx. 5-10 mL per gram of intermediate).[5]

  • Heating: Heat the solution to a vigorous reflux (typically 250-260 °C).[3] Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.[4][5]

  • Product Precipitation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[5]

  • Isolation: Add a non-polar solvent like cyclohexane to facilitate further precipitation and to help dissolve the high-boiling reaction solvent.[4][5]

  • Filtration: Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry.[4]

Protocol: Saponification and Decarboxylation

To obtain the final 4-hydroxyquinoline, the ester group must be removed.[3][10]

Procedure:

  • Saponification: The crude ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[3][10]

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline product.[5][10]

Visualizing Reaction Pathways

Gould-Jacobs Reaction Workflow

This diagram illustrates the key stages of the Gould-Jacobs synthesis, from initial condensation to the final decarboxylation step.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate 100-130 °C MalonicEster Alkoxymethylenemalonate Ester MalonicEster->Intermediate CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedProduct >250 °C (High-boiling solvent) CarboxylicAcid Quinoline-3-carboxylic Acid CyclizedProduct->CarboxylicAcid NaOH FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Heat (>200 °C)

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Troubleshooting Logic for Low Yield

This decision tree outlines a logical approach to troubleshooting low yields in high-temperature quinolinone synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTemp Is Reaction Temp >250 °C? Start->CheckTemp CheckSolvent Using High-Boiling Solvent? CheckTemp->CheckSolvent Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Optimized? CheckSolvent->CheckTime Yes UseHighBoilSolvent Use Diphenyl Ether, Dowtherm A, etc. CheckSolvent->UseHighBoilSolvent No CheckDegradation TLC/LC-MS Shows Degradation? CheckTime->CheckDegradation Yes OptimizeTime Run Time Course Study CheckTime->OptimizeTime No ReduceTempTime Reduce Temperature or Shorten Time CheckDegradation->ReduceTempTime Yes ConsiderMW Consider Microwave Synthesis CheckDegradation->ConsiderMW No IncreaseTemp->CheckSolvent UseHighBoilSolvent->CheckTime OptimizeTime->CheckDegradation ReduceTempTime->ConsiderMW

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Assay Interference from Quinoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing assay interference. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or artifactual results when screening compound libraries. Specifically, we will focus on a common culprit: the quinoline-2-carboxylic acid scaffold and its derivatives.

This document provides a structured approach to identifying, characterizing, and mitigating assay interference caused by these compounds. Our goal is to equip you with the expertise and validated protocols needed to ensure the integrity of your screening data and prevent the costly pursuit of false positives.[1]

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions surrounding quinoline-2-carboxylic acid derivatives and their role in assay interference.

Q1: What are quinoline-2-carboxylic acid derivatives and why are they common in screening libraries?

A1: Quinoline is a heterocyclic aromatic compound that forms the core of many synthetic molecules. When functionalized with a carboxylic acid at the 2-position, it creates a privileged scaffold. This structure is prevalent in both commercial and proprietary compound libraries for several reasons:

  • Synthetic Tractability: The quinoline core is relatively straightforward to synthesize and modify, allowing for the creation of large, diverse libraries of derivatives.

  • Drug-like Properties: The scaffold possesses features, such as hydrogen bond donors and acceptors and a rigid aromatic system, that are common in many approved drugs.[2]

  • Historical Success: The quinoline core is a key component in a number of successful drugs (e.g., chloroquine, montelukast), making it an attractive starting point for new discovery campaigns.

However, the very chemical features that make this scaffold attractive can also predispose it to causing assay artifacts.[3]

Q2: What is assay interference and how does it manifest in my data?

A2: Assay interference occurs when a test compound generates a signal that mimics a genuine biological effect but is not due to a specific interaction with the intended target.[4][5] This leads to "false positives" that are reproducible and often show a dose-response relationship, making them difficult to distinguish from true hits.[4]

Common manifestations in your data include:

  • High Hit Rate: An unusually large number of "active" compounds from a particular structural class.

  • Poor Reproducibility in Orthogonal Assays: Hits that are active in the primary assay but inactive when tested in a secondary assay with a different detection method.[4][6]

  • Unusually Steep Dose-Response Curves: Hill slopes significantly greater than 1 can be a tell-tale sign of non-specific mechanisms like aggregation.[7]

  • Inconsistent Structure-Activity Relationship (SAR): Small, chemically insignificant changes to the compound structure lead to a complete loss of activity.

Q3: What are the primary mechanisms by which quinoline-2-carboxylic acids cause interference?

A3: Quinoline-2-carboxylic acid derivatives can interfere with biochemical and cell-based assays through several distinct mechanisms. Understanding these is the first step toward effective troubleshooting.[5]

  • Compound Aggregation: At concentrations typical for high-throughput screening (HTS) (low-to-mid micromolar), these compounds can self-associate in aqueous buffers to form colloidal aggregates.[8][9] These aggregates can non-specifically sequester and denature proteins, such as the enzyme target in your assay, leading to a loss of activity that appears as inhibition.[8][10]

  • Fluorescence Interference: The conjugated aromatic ring system in quinolines makes them inherently fluorescent.[11] If a compound's excitation or emission spectrum overlaps with that of the assay's fluorophore, it can either add to the background signal (autofluorescence) or absorb the light emitted by the fluorophore (quenching).[12][13] This is a major issue in fluorescence-based assays (e.g., Fluorescence Polarization, FRET).[13][14]

  • Chemical Reactivity: Certain quinoline derivatives can be chemically reactive, forming covalent bonds with nucleophilic residues (like cysteine) on target proteins.[15][16] This results in irreversible, non-specific inhibition that is not representative of a desirable drug-target interaction.[15] Some fused tetrahydroquinolines (THQs) have been shown to be reactive under standard laboratory conditions.[3]

  • Interference with Reporter Enzymes: In assays that use reporter systems, such as those employing firefly luciferase (FLuc), quinoline derivatives have been known to directly inhibit the reporter enzyme itself.[4] This leads to a drop in signal that is incorrectly attributed to the modulation of the primary target.

Below is a diagram illustrating these common interference pathways.

InterferenceMechanisms cluster_compound Quinoline-2-Carboxylic Acid Derivative cluster_assay Assay Components Compound Test Compound Aggregation Mechanism: Compound Aggregation Compound->Aggregation Self-associates at high concentration Fluorescence Mechanism: Fluorescence Interference (Autofluorescence / Quenching) Compound->Fluorescence Inherent Spectroscopic Properties Reactivity Mechanism: Chemical Reactivity Compound->Reactivity Reactive Moiety ReporterInhibition Mechanism: Reporter Inhibition Compound->ReporterInhibition Direct Binding AssayTarget Target Protein / Enzyme AssayFluorophore Detection Fluorophore AssayReporter Reporter Enzyme (e.g., Luciferase) Aggregation->AssayTarget Sequesters & Denatures Protein Fluorescence->AssayFluorophore Spectral Overlap Reactivity->AssayTarget Forms Covalent Bond ReporterInhibition->AssayReporter Inhibits Reporter

Caption: Common mechanisms of assay interference by small molecules.

Part 2: The Troubleshooting Workflow: A Step-by-Step Guide

Follow this diagnostic workflow to systematically identify and characterize the source of interference.

Step 1: Initial Diagnosis - Is My Hit an Artifact?

Before committing resources, it is crucial to perform simple control experiments to flag potential artifacts. The goal is to differentiate true target-specific activity from assay noise.[4]

TriageWorkflow Start Primary Screen Hit Identified RunControls Run 'Artifact' Control Experiments: 1. Compound + Detection Reagents (No Target) 2. Buffer + Compound (No Target or Reagents) Start->RunControls CheckSignal Is a signal generated in control wells? RunControls->CheckSignal Artifact Result: High Likelihood of Artifact (e.g., Autofluorescence, Reagent Reactivity) CheckSignal->Artifact Yes Proceed Result: Artifact Unlikely Proceed to Mechanism Deconvolution CheckSignal->Proceed No DetergentScreen Step 2: Run Assay +/- Non-ionic Detergent (e.g., 0.01% Triton X-100) Proceed->DetergentScreen

Caption: Initial diagnostic workflow to triage primary screen hits.

Step 2: Deconvoluting the Interference Mechanism

If initial controls are clean, the next step is to test for the most common specific mechanisms.

Q: How do I test for compound aggregation? A: The most common and effective method is to re-run the dose-response experiment in the presence of a low concentration of a non-ionic detergent.[7][8] Aggregates are held together by non-specific hydrophobic interactions, which are disrupted by detergents.[17]

Experimental Protocol: Detergent-Based Counter-Screen

  • Prepare Reagents: Create two sets of assay buffers.

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 or Tween-20.[9]

  • Compound Titration: Prepare identical serial dilutions of your hit compound in both Buffer A and Buffer B.

  • Run Assay: Execute the biochemical assay in parallel using both sets of compound dilutions.

  • Analyze Data: Plot the dose-response curves for both conditions.

Interpreting the Results:

  • No Change in IC50: If the potency of the compound is unchanged, aggregation is likely not the mechanism of action.

  • Significant Rightward Shift in IC50: If the compound's apparent potency is significantly reduced (e.g., >10-fold increase in IC50) in the presence of detergent, it is highly likely an aggregator.[7][9]

Detergent Typical Concentration Notes
Triton X-1000.001% - 0.05%Very effective, but absorbs UV light (~280 nm), which can interfere with some protein concentration measurements.[18][19]
Tween-200.01% - 0.1%Milder than Triton X-100; commonly used in ELISAs and Western blots to reduce nonspecific binding.[17][20]
CHAPS0.01% - 0.1%A zwitterionic detergent sometimes used as an alternative.

Q: How can I determine if my compound is causing fluorescence interference? A: This requires characterizing the intrinsic spectral properties of your compound.

Experimental Protocol: Spectral Scanning

  • Prepare Sample: Dissolve the compound in the final assay buffer at the highest concentration used in your screen (e.g., 10 µM).

  • Scan Excitation/Emission: Use a scanning fluorometer or a plate reader with monochromators.

    • Emission Scan: Excite the compound at the same wavelength used for your assay's fluorophore and scan a broad range of emission wavelengths.

    • Excitation Scan: Set the emission detection to the wavelength used for your assay's fluorophore and scan a broad range of excitation wavelengths.

  • Analyze Data: Overlay the compound's spectra with the known spectra of your assay's fluorophore. A significant overlap indicates a high potential for interference.[13]

Part 3: Mitigation Strategies - Rescuing Your Assay

If you have confirmed an interference mechanism, you may be able to modify your assay to get reliable data.

Q: My compound is an aggregator. What can I do? A: The simplest solution is to routinely include a low concentration of a non-ionic detergent (see table above) in your assay buffer for all screening and follow-up experiments.[8][21] This will prevent the formation of aggregates for many, but not all, compounds.

Q: My compound interferes with my fluorescence readout. What are my options? A: This is a common challenge. Several strategies can be employed:

  • Switch to a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue-green spectrum.[14] Switching to a dye that excites and emits at longer wavelengths (e.g., red or far-red) can often circumvent the problem.

  • Use an Orthogonal Assay: The most robust solution is to validate the hit using an assay that relies on a different detection modality, such as luminescence, AlphaScreen, or a label-free method like Surface Plasmon Resonance (SPR).[6][22][23] An orthogonal assay uses a different technology to confirm the compound's activity, which helps eliminate false positives tied to the primary assay's specific format.[4]

  • Implement a Counter-Screen: Run all hit compounds in a "placebo" assay that contains all components except the biological target.[23] Any compound that produces a signal in this format is an artifact and should be triaged.[4]

References

Technical Support Center: Managing Precipitation of Quinoline Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing quinoline compound solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter precipitation issues when working with quinoline derivatives in aqueous environments. Here, you will find practical, science-backed answers to common questions and systematic troubleshooting workflows to ensure your experiments remain on track.

Section 1: Fundamental Principles of Quinoline Solubility

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] However, their aromatic, heterocyclic nature often leads to poor aqueous solubility, a significant hurdle in experimental and developmental pipelines.

The key to managing their solubility lies in understanding the chemistry of the quinoline scaffold. Quinoline is a weak base with a pKa of approximately 4.9.[4][5][6] This means its solubility is highly dependent on the pH of the solution.[1][3][5][7]

  • At pH < pKa (Acidic Conditions): The nitrogen atom in the quinoline ring becomes protonated, forming a positively charged quinolinium cation. This ionic form is significantly more polar and, therefore, more soluble in aqueous media.[5]

  • At pH > pKa (Neutral to Basic Conditions): The quinoline compound exists predominantly in its neutral, uncharged form. This form is less polar and has a much lower intrinsic solubility in water.[5]

This pH-dependent behavior is the most critical factor to consider when troubleshooting precipitation.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers in the field.

Q1: My quinoline compound, dissolved in DMSO, crashed out of solution immediately after I added it to my aqueous assay buffer. Why did this happen?

This is a classic case of solvent-shifting or "antisolvent" precipitation. Your compound was soluble in 100% DMSO (a strong organic solvent), but when you diluted this stock into an aqueous buffer, the overall solvent environment became predominantly water. Water acts as an antisolvent for many poorly soluble organic molecules.[8] The dramatic decrease in the concentration of the good solvent (DMSO) caused the compound's solubility limit to be exceeded, leading to rapid precipitation.[9]

Q2: What is the first thing I should check if I observe unexpected precipitation?

Always check the pH of your final aqueous solution. As explained above, a small shift in pH can dramatically alter the ionization state and solubility of a quinoline compound.[5][7][10] If the pH of your buffer is near or above the pKa of your specific quinoline derivative, you are likely favoring the less soluble, neutral form.

Q3: Can temperature changes cause my compound to precipitate?

Yes, temperature can influence solubility. For most quinoline compounds, solubility in aqueous solutions increases with temperature.[3][10] If you prepared a stock solution at an elevated temperature and then allowed it to cool to room temperature, or if your laboratory experiences temperature fluctuations, you may observe precipitation as the solution becomes supersaturated at the lower temperature.

Q4: Are there any "quick fixes" to redissolve a precipitated compound?

A common first step is to try gentle warming and sonication. This can sometimes redissolve a compound that has crashed out due to minor temperature drops or slow equilibration. However, this is often a temporary solution. For a robust and reproducible experiment, it is crucial to address the root cause, which is typically a formulation issue related to pH or solvent composition.

Section 3: Troubleshooting Workflows & Methodologies

When simple fixes are not enough, a systematic approach is required. This section provides a logical workflow and detailed protocols to diagnose and solve persistent precipitation problems.

Systematic Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the cause of precipitation and implementing an effective solution.

G start Precipitation Observed check_ph Measure pH of Final Solution start->check_ph ph_issue Is pH > pKa of Compound? check_ph->ph_issue adjust_ph Protocol 1: Adjust pH (Lower pH to pKa-2) ph_issue->adjust_ph Yes co_solvent Consider Co-solvents ph_issue->co_solvent No recheck_sol Re-test Solubility adjust_ph->recheck_sol recheck_sol->co_solvent Precipitates success Solution Stable recheck_sol->success Soluble screen_solvents Protocol 2: Screen Co-solvents (e.g., Ethanol, PEG 400) co_solvent->screen_solvents Yes inhibitors Consider Precipitation Inhibitors co_solvent->inhibitors No screen_solvents->recheck_sol screen_inhibitors Protocol 3: Screen Inhibitors (e.g., HPMC, PVP) inhibitors->screen_inhibitors Yes other_factors Investigate Other Factors (Ionic Strength, Temp) inhibitors->other_factors No screen_inhibitors->recheck_sol other_factors->recheck_sol

Caption: A troubleshooting workflow for quinoline precipitation.

Detailed Experimental Protocols

This protocol aims to bring the solution pH to at least 1-2 units below the compound's pKa to ensure protonation and enhance solubility.

Objective: To determine the optimal pH for maintaining the quinoline compound in solution.

Methodology:

  • Determine pKa: If the pKa of your specific quinoline derivative is unknown, find it in the literature or use computational prediction tools. The pKa of the parent quinoline molecule is ~4.9.[4][5]

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) with pH values spanning a range from 3.0 to 7.0.

  • Solubility Test: a. Prepare a concentrated stock solution of your compound in 100% DMSO. b. In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to achieve the final desired concentration. Ensure the final DMSO concentration is constant across all samples and is compatible with your assay (typically ≤1%). c. Vortex each tube briefly and let it equilibrate at the experimental temperature for 1-2 hours.

  • Analysis: a. Centrifuge the tubes to pellet any precipitate. b. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable method (e.g., HPLC-UV, LC-MS). c. The buffer system that maintains the highest concentration of the compound in solution is the most suitable.

When pH adjustment is not feasible or sufficient, using a water-miscible organic co-solvent can increase the solubility of the neutral form of the compound.[11]

Objective: To identify a co-solvent system that maintains compound solubility at the desired concentration.

Methodology:

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-Methyl-2-pyrrolidone (NMP).

  • Prepare Stocks: Prepare high-concentration stock solutions of your compound in each candidate co-solvent (or a DMSO/co-solvent mixture).

  • Test Matrix: Create a dilution matrix. Test adding the stock solutions to your primary aqueous buffer at different final co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).

  • Observation: Visually inspect for precipitation immediately and after a 1-hour incubation period. Quantify solubility via HPLC as described in Protocol 1 for a more rigorous assessment.

Parameter Condition A Condition B Condition C Condition D
Aqueous Buffer pH 7.4 PBSpH 7.4 PBSpH 7.4 PBSpH 5.0 Acetate
Co-Solvent 1% DMSO5% Ethanol5% PEG 4001% DMSO
Solubility of "Quino-X" < 1 µM (Precipitates)15 µM45 µM> 100 µM
Caption: Example solubility data for a hypothetical quinoline compound ("Quino-X") under different formulation conditions.

For supersaturated solutions, which can occur during drug release from a formulation, precipitation inhibitors can be used to maintain the dissolved state.[12][13] These are typically polymers that interfere with crystal nucleation and growth.[14]

Objective: To stabilize a supersaturated solution of a quinoline compound.

Methodology:

  • Select Inhibitors: Common polymeric precipitation inhibitors include hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and Soluplus®.[12][14]

  • Formulation: Prepare your aqueous buffer containing a low concentration of the selected polymer (e.g., 0.1% to 0.5% w/v).

  • Test: Add your compound's DMSO stock to the inhibitor-containing buffer and compare the stability against a control buffer without the inhibitor.

  • Monitor: Monitor for precipitation over an extended period (e.g., 4-24 hours) as these inhibitors primarily delay, rather than prevent, precipitation.

Section 4: Advanced Considerations

Ionic Strength: High concentrations of salts in a buffer can sometimes decrease the solubility of organic compounds, an effect known as "salting out".[1][5][15] If you are working in a high ionic strength buffer and encountering issues, consider testing the solubility in a buffer of lower ionic strength.

Salt Forms: If you are in the early stages of drug development, consider synthesizing a salt form of your quinoline compound (e.g., hydrochloride, mesylate). Salt forms are generally more crystalline and possess higher aqueous solubility than the corresponding free base.[12]

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose, troubleshoot, and manage the precipitation of quinoline compounds, ensuring the integrity and success of your research.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-Hydroxy-7-methylquinoline-3-carboxylic acid. Given the rich history of the quinoline scaffold in medicinal chemistry, this specific derivative presents a promising candidate for investigation.[1][2][3][4] We will proceed with a structured, evidence-based approach to characterize its potential antibacterial and anticancer properties, comparing its performance against established therapeutic agents.

The core philosophy of this guide is not merely to provide protocols but to instill a self-validating system of inquiry. Every experimental choice is explained, grounded in established scientific principles, to ensure the data generated is both robust and interpretable.

The Quinoline Scaffold: A Foundation of Therapeutic Potential

The quinoline ring system is a privileged heterocyclic structure in drug discovery, forming the core of numerous approved drugs.[2][5] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects.[2][3][6] This therapeutic diversity stems from the quinoline core's ability to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets.[3][7]

Notably, quinoline-3-carboxylic acid derivatives have been a focal point of research. This class has yielded potent antibacterial agents (the fluoroquinolones) and compounds with significant antiproliferative activity against cancer cell lines.[8][9][10] Therefore, investigating a novel derivative like this compound is a logical and promising avenue of research.

Comparative Compound Selection: Establishing Benchmarks

To objectively evaluate the biological activity of our target compound, we must select appropriate comparators. These positive controls serve as benchmarks, providing context to our experimental results.

  • For Antibacterial Activity: Ciprofloxacin is selected. As a widely-used second-generation fluoroquinolone antibiotic, its mechanism of action—inhibition of bacterial DNA gyrase and topoisomerase IV—is well-characterized.[11][12][13] It provides a high standard against which to measure the potency of our novel compound.

  • For Anticancer Activity: Bosutinib is chosen. It is a clinically approved tyrosine kinase inhibitor containing a quinoline core, used in the treatment of certain types of leukemia.[2] Its selection allows for a comparison against a successful, targeted anticancer agent derived from the same structural class.

Experimental Validation Workflow: A Step-by-Step Guide

We will employ a tiered approach, starting with broad screening assays to detect activity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Analysis A Compound of Interest (this compound) B Antibacterial Screening (MIC Determination) A->B C Anticancer Screening (MTT Cytotoxicity Assay) A->C D Topoisomerase Inhibition Assay B->D If Active E Kinase Inhibition (If applicable) C->E If Active F Comparative Analysis (vs. Ciprofloxacin & Bosutinib) D->F E->F

Caption: High-level experimental workflow for validating the biological activity of the target compound.

Protocol: Antibacterial Activity Screening

The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Principle: The broth microdilution method will be used. This involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of bacteria.

Materials:

  • This compound

  • Ciprofloxacin (positive control)

  • DMSO (solvent)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound and Ciprofloxacin in DMSO.

  • Serial Dilutions: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to wells 1 through 11. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density at 600 nm.

Protocol: Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Materials:

  • This compound

  • Bosutinib (positive control)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound and Bosutinib in the complete cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration required to inhibit the growth of 50% of cancer cells).

Protocol: Mechanistic Assay - DNA Topoisomerase Inhibition

Quinolone compounds frequently exert their antibacterial effect by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[11][13][16] These enzymes are crucial for managing DNA topology during replication. Their inhibition leads to the accumulation of double-strand DNA breaks and ultimately cell death.[13][16]

Principle: We will use a commercially available, cell-free assay that measures the relaxation of supercoiled plasmid DNA by DNA gyrase. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by agarose gel electrophoresis.

G A Supercoiled Plasmid DNA D Relaxed Plasmid DNA A->D Enzymatic Reaction G Agarose Gel Electrophoresis A->G Remains Supercoiled B DNA Gyrase (Enzyme) B->D Enzymatic Reaction C ATP C->D Enzymatic Reaction D->G E Inhibitor (e.g., Ciprofloxacin or Test Compound) F Inhibition of Reaction E->F F->A Blocks Reaction F->B Blocks Reaction F->C Blocks Reaction H Result: Relaxed DNA Band (No Inhibition) G->H I Result: Supercoiled DNA Band (Inhibition) G->I

Caption: Workflow for the DNA gyrase inhibition assay.

Procedure: (This is a generalized protocol; always follow the specific instructions of the commercial assay kit used)

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or Ciprofloxacin.

  • Enzyme Addition: Add a standardized amount of DNA gyrase to each tube.

  • Initiation and Incubation: Add ATP to initiate the reaction. Incubate at 37°C for the time specified by the kit (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[13] A positive result (inhibition) is indicated by the persistence of the faster-migrating supercoiled DNA band at concentrations where the no-inhibitor control shows the slower-migrating relaxed DNA band.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compoundExperimental ValueExperimental Value
Ciprofloxacin (Control)0.5 - 2.00.015 - 0.1

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
This compoundExperimental ValueExperimental Value
Bosutinib (Control)~1.0>10

Interpretation:

  • Antibacterial: A low MIC value indicates high potency. Compare the MICs of the test compound against Ciprofloxacin. Activity against both bacterial types would suggest a broad spectrum of action.

  • Anticancer: A low IC50 value indicates potent cytotoxicity against the cancer cell line. Compare the IC50 values to Bosutinib. Differential activity between cell lines could suggest selectivity.

  • Mechanistic: If the compound shows antibacterial activity and inhibits DNA gyrase, it suggests a mechanism of action similar to fluoroquinolones. If it shows anticancer activity, further assays (e.g., kinase inhibition panels) would be warranted to identify its specific molecular target.

Conclusion

This guide outlines a rigorous and logical pathway for the initial validation of this compound. By employing standardized assays and comparing the results against well-characterized drugs, researchers can generate a robust preliminary profile of this novel compound. Positive results from this workflow would provide a strong foundation for further preclinical development, including more extensive mechanism-of-action studies, in vivo efficacy models, and toxicological assessments.

References

Comparative analysis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study on 2-Hydroxy-7-methylquinoline-3-carboxylic acid

As kinase inhibitors continue to dominate the landscape of targeted therapeutics, the robust evaluation of novel chemical entities is paramount. The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide provides a comprehensive framework for the comparative analysis of a novel quinoline derivative, this compound, against established kinase inhibitors.

This document is structured not as a simple data sheet, but as a strategic guide for researchers. It outlines the scientific rationale and detailed methodologies required to hypothesize, test, and validate the potential of a new chemical entity in the crowded field of kinase inhibition.

The Quinoline Scaffold: A Foundation for Kinase Inhibition

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their rigid, planar structure and potential for diverse substitutions make them ideal pharmacophores for interacting with the ATP-binding pocket of protein kinases. Numerous quinoline-based molecules have been successfully developed as inhibitors of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[2]

Profile of the Investigational Compound: this compound
  • Structure:

    • Molecular Formula: C₁₁H₉NO₃[3]

    • Molecular Weight: 203.19 g/mol [3][4]

  • Rationale for Investigation: The presence of the 3-carboxylic acid group is a key feature. Studies on related 3-quinoline carboxylic acid derivatives have identified potent inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in cancer cell proliferation, survival, and angiogenesis.[5][6] The 2-hydroxy (or its tautomeric 2-oxo) and 7-methyl substitutions provide unique electronic and steric properties that warrant investigation into its specific kinase inhibitory potential.

Hypothesizing a Target and Selecting Comparators

Given the existing literature on 3-quinoline carboxylic acids as CK2 inhibitors, a primary hypothesis is that This compound may exhibit inhibitory activity against Protein Kinase CK2 .

To perform a meaningful comparative analysis, we will select a panel of established inhibitors targeting not only our primary hypothetical target (CK2) but also other kinases known to be modulated by quinoline scaffolds.

Comparator CompoundPrimary Target(s)Mechanism of ActionClinical/Research Significance
Silmitasertib (CX-4945) CK2ATP-competitive inhibitorInvestigated in clinical trials for various cancers, including cholangiocarcinoma and multiple myeloma.
Sunitinib VEGFR, PDGFR, c-KITMulti-targeted ATP-competitive inhibitorApproved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Represents a multi-kinase quinoline-based inhibitor.
Gefitinib EGFRATP-competitive inhibitorApproved for the treatment of non-small cell lung cancer with specific EGFR mutations. A classic example of a targeted quinoline-based drug.
Foretinib (GSK1363089) c-Met, VEGFR2ATP-competitive inhibitorA potent inhibitor used in research to probe c-Met signaling pathways.[2]

Experimental Workflow: From In Vitro Inhibition to Cellular Potency

A rigorous comparative analysis requires a multi-step experimental approach. This section details the protocols necessary to validate the primary hypothesis and characterize the selectivity of our lead compound.

Workflow Overview

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Assay cluster_2 Phase 3: Selectivity Profiling A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Enzyme, Substrate, ATP) A->B C Incubation & Detection (e.g., ADP-Glo™) B->C D IC50 Determination C->D H Cell Viability Assay (e.g., MTT/XTT) D->H Correlate IC50 with GI50 I Screening Against Kinase Panel (e.g., 96-well format) D->I Inform Concentration for Screening E Cell Culture & Treatment (Cancer Cell Line, e.g., A549) F Cell Lysis & Protein Quantification E->F E->H G Western Blot Analysis (p-Substrate vs Total Substrate) F->G J Quantify % Inhibition at Fixed Concentration I->J K Determine Selectivity Score J->K

Caption: Experimental workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a luminescent-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency. The principle lies in quantifying the amount of ADP produced in the kinase reaction; lower ADP levels indicate greater inhibition.

Causality: The choice of ATP concentration is critical. Using a concentration close to the Michaelis constant (Km) of the kinase for ATP ensures that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a 10 mM stock solution of this compound and comparator inhibitors in 100% DMSO.

    • Perform a serial 1:3 dilution series in a 96-well plate to create 10 concentrations, ranging from 100 µM to 5 nM. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In a white, low-volume 384-well plate, add 2.5 µL of each compound dilution.

    • Add 5 µL of a 2X kinase/substrate solution containing recombinant human CK2 enzyme and a specific peptide substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the Km concentration for CK2). The final reaction volume is 10 µL.

  • Incubation:

    • Shake the plate for 30 seconds and incubate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Western Blot Analysis

This protocol assesses the inhibitor's ability to engage its target in a cellular environment by measuring the phosphorylation of a known downstream substrate.

Causality: Observing a dose-dependent decrease in the phosphorylated form of a substrate, without affecting the total protein level, provides strong evidence of on-target activity within the cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., HCT-116, known for high CK2 activity) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. . Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to a phosphorylated CK2 substrate (e.g., phospho-p21 at Ser146).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for total p21 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Comparative Data Analysis (Illustrative)

The following tables present illustrative data that could be expected from the described experiments, providing a clear framework for comparison.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)

CompoundCK2VEGFR2EGFRc-Met
This compound 150>10,000>10,0008,500
Silmitasertib 1.5 >10,000>10,000>10,000
Sunitinib 5,0009 >10,00085
Gefitinib >10,0003,70033 >10,000
Foretinib 2,5001.6 >10,0000.4

Data is hypothetical for the lead compound and sourced from literature for comparators. BOLD values indicate primary targets.

Table 2: Cellular Potency and Viability (HCT-116 cells)

CompoundCellular Target Inhibition (EC₅₀, nM)Anti-proliferative Activity (GI₅₀, nM)
This compound 8501,200
Silmitasertib 200350
Sunitinib >5,000>5,000
Gefitinib >5,000>5,000

EC₅₀ refers to the effective concentration for 50% reduction in substrate phosphorylation. GI₅₀ is the concentration for 50% growth inhibition.

Visualizing the Mechanism: Kinase Signaling

Understanding the context of the target is crucial. Protein Kinase CK2 is a key node in cellular signaling, promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins and enhancing pro-survival pathways like PI3K/Akt.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CK2 Protein Kinase CK2 Akt->CK2 Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation CK2->Proliferation Promotes Inhibitor 2-Hydroxy-7-methyl- quinoline-3-carboxylic acid Inhibitor->CK2 Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methyl Substituted Quino-line Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methyl substituted quinoline carboxylic acids, a key scaffold in medicinal chemistry. We will explore how the seemingly simple addition of a methyl group at the 7-position influences biological activity, comparing it to other substituents and the parent structures. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of chemical modifications on this important class of compounds.

Introduction: The Quinolone Scaffold and the Significance of the C7 Position

The quinolone core is a privileged structure in drug discovery, most famously represented by the quinolone class of antibiotics.[1][2] The prototypical quinolone, nalidixic acid, discovered in the 1960s, paved the way for a vast family of synthetic antibacterial agents.[2][3] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial growth.[1][3][4][5]

Structure-activity relationship studies have revealed that nearly every position on the quinolone ring can be modified to tune the compound's properties.[2] However, the substituent at the C7 position has proven to be one of the most critical for modulating antibacterial potency, spectrum of activity, and pharmacokinetic properties.[1][6][7][8] The introduction of bulky, basic groups like piperazine or pyrrolidine rings at C7 led to the development of the highly successful fluoroquinolones (e.g., ciprofloxacin, norfloxacin), which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][9]

This guide will focus specifically on the impact of a methyl group at this crucial C7 position, a modification present in the foundational molecule, nalidixic acid itself (which is technically a 1,8-naphthyridine but serves as the quinolone prototype).[10][3]

The Role of the 7-Methyl Group: A Comparative Analysis

The methyl group is the smallest alkyl substituent, characterized by its small size, lipophilicity, and weak electron-donating nature. Its effect on the biological activity of quinoline carboxylic acids is best understood through comparison with other substituents at the C7 position.

Key Comparative Points:

  • Against Unsubstituted (C7-H) Analogs: The introduction of a methyl group at C7, as seen in nalidixic acid, was a key part of the initial discovery of this class's antibacterial potential. While direct comparisons in early literature are sparse, the clinical use of nalidixic acid for urinary tract infections caused by Gram-negative bacteria underscores the efficacy imparted by this substitution pattern.[3][11]

  • Against C7-Piperazinyl Analogs (Fluoroquinolones): This is the most dramatic comparison. Second-generation fluoroquinolones like ciprofloxacin and norfloxacin, which feature a piperazine ring at C7 and a fluorine at C6, demonstrate vastly superior antibacterial activity compared to first-generation quinolones.[1][9] The piperazinyl group enhances binding to the DNA gyrase-DNA complex and improves penetration into bacterial cells, particularly Gram-positive organisms.[1] The 7-methyl group is significantly less effective in this regard, resulting in a narrower spectrum of activity, primarily limited to Gram-negative bacteria.[3][11]

  • Against Other C7-Alkyl Groups: While less common, studies exploring other small alkyl groups at C7 would be necessary for a direct comparison. It is hypothesized that increasing the alkyl chain length might enhance lipophilicity, potentially affecting cell penetration, but could also introduce steric hindrance that negatively impacts binding to the target enzyme.

  • Impact on Physicochemical Properties: A methyl group increases the lipophilicity of the molecule compared to a hydrogen atom. This can influence absorption, distribution, metabolism, and excretion (ADME) properties. However, it is less basic and provides fewer opportunities for hydrogen bonding than the amino-containing rings found in later-generation quinolones.

Table 1: Conceptual Comparison of C7 Substituents on Quinolone Activity

C7 SubstituentTypical Compound ClassAntibacterial SpectrumPotencyKey Contributions
-CH₃ (Methyl) First-Generation (e.g., Nalidixic Acid)Primarily Gram-negativeModerateFoundational for antibacterial activity
-H (Hydrogen) Parent ScaffoldGenerally low activityLowServes as a baseline for SAR studies
Piperazinyl Ring Second-Generation (e.g., Ciprofloxacin)Broad (Gram-positive & Gram-negative)HighEnhanced enzyme binding, cell penetration
Pyrrolidinyl Ring Third-Generation (e.g., Clinafloxacin)Enhanced Gram-positive activityVery HighImproved potency against specific pathogens
Azabicyclic Ring Fourth-Generation (e.g., Moxifloxacin)Broad + AnaerobesVery HighFurther improved Gram-positive and anaerobic coverage[2]

Mechanism of Action: The Quinolone-DNA Gyrase Interaction

Quinolones function by stabilizing a transient, covalent complex between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA.[12] This action converts these essential enzymes into cellular toxins that lead to double-stranded DNA breaks and subsequent cell death. The C7 substituent plays a direct role in the interaction with the enzyme-DNA complex.[1][9] While the carboxylic acid at C3 and the ketone at C4 are essential for the primary interaction with the DNA, the C7 group extends towards the GyrA or GyrB subunits, influencing the stability of this ternary complex and modulating the drug's potency and spectrum.[9]

Diagram 1: Generalized Quinolone Mechanism of Action

Quinolone_Mechanism cluster_0 Bacterial Cell cluster_1 Inhibition Complex Quinolone Quinolone (e.g., 7-Methyl Derivative) DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Enters Cell & Binds DNA Bacterial DNA DNA_Gyrase->DNA Binds to DNA Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex DSB Double-Strand DNA Breaks Ternary_Complex->DSB Stabilizes Cleavage Replication_Block DNA Replication Blocked DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death SAR_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization Primary_Screen Primary Screen: Antibacterial Activity (MIC) Characterization->Primary_Screen Secondary_Screen Secondary Screen: Cytotoxicity Assay (e.g., MTT) Primary_Screen->Secondary_Screen Active Compounds Mechanism_Study Mechanism of Action (e.g., DNA Gyrase Assay) Secondary_Screen->Mechanism_Study Selective Compounds SAR_Analysis SAR Analysis & Lead Optimization Mechanism_Study->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

References

Comparing the antimicrobial efficacy of different quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Antimicrobial Efficacy of Quinolone Derivatives

For researchers and scientists in the field of antimicrobial drug development, the quinoline scaffold represents a cornerstone of synthetic antibacterial agents. First introduced with nalidixic acid in 1962, this privileged heterocyclic structure has been the foundation for generations of potent drugs, most notably the fluoroquinolones.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various quinoline derivatives, delving into their mechanisms of action, the structural nuances that define their activity, and the standardized methodologies used to evaluate their performance.

The Core Mechanism: Targeting Bacterial DNA Replication

The bactericidal power of quinolones stems from their ability to disrupt the critical processes of DNA replication and repair in bacteria.[2] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][3] These enzymes are vital for managing the topological state of bacterial DNA, a process that involves creating and resealing double-stranded breaks to relieve supercoiling during replication.[4]

Quinolones act as "topoisomerase poisons" by stabilizing the transient complex formed between the enzyme and the cleaved DNA.[4] This action traps the enzymes in their DNA-cleaving state, leading to an accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[3][4]

The primary target of quinolones often differs between bacterial types, a crucial factor in their spectrum of activity:

  • In most Gram-negative bacteria , DNA gyrase is the more sensitive primary target.[5][6]

  • In most Gram-positive bacteria , topoisomerase IV is the primary target.[5][6]

This differential targeting is a key consideration in the design of new quinoline derivatives aiming for broad-spectrum activity.

G cluster_bacteria Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (Primary in Gram-) Quinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Primary in Gram+) Quinolone->Topo_IV inhibits Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex stabilizes Topo_IV->Cleavage_Complex stabilizes DNA_Frag DNA Fragmentation Cleavage_Complex->DNA_Frag leads to Cell_Death Bacterial Cell Death DNA_Frag->Cell_Death causes

Caption: Mechanism of action for quinolone antibiotics.

A Comparative Look at Quinolone Classes

The versatility of the quinoline scaffold has allowed for extensive chemical modification, leading to distinct classes with varied antimicrobial profiles. The most significant division is between the well-established fluoroquinolones and the emerging non-fluorinated quinolones.

Fluoroquinolones (FQs)

The addition of a fluorine atom at the C-6 position of the quinoline ring dramatically enhances the potency and broadens the antibacterial spectrum, defining the fluoroquinolone class.[7] This modification improves gyrase inhibition and cell penetration.[8] Newer generation FQs, such as levofloxacin and moxifloxacin, have further expanded coverage against Gram-positive and atypical pathogens compared to earlier agents like ciprofloxacin, which are potent against Gram-negative bacteria, including Pseudomonas aeruginosa.[9]

Non-Fluorinated Quinolones (NFQs)

In response to rising fluoroquinolone resistance and associated toxicities, researchers have explored non-fluorinated quinolones. These compounds are designed to retain potent activity against wild-type and mutated topoisomerase targets while potentially offering an improved safety profile.[10] Studies have shown that certain NFQs exhibit unique and potent activity, particularly against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[10]

Novel and Hybrid Derivatives

The quest for new antimicrobials has led to the synthesis of novel quinoline derivatives that often hybridize the quinoline core with other bioactive heterocyclic structures like imidazoles, oxadiazoles, and pyrazoles.[11][12] These molecular chimeras aim to achieve multi-target activity or overcome existing resistance mechanisms, with some showing promising results against a range of bacterial and fungal pathogens.[13][14]

Quantitative Efficacy: A Data-Driven Comparison

The antimicrobial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[15] The tables below summarize representative MIC data for different quinoline derivatives against key bacterial pathogens, compiled from various studies.

Table 1: Comparative MIC Values (µg/mL) of Fluoroquinolones

CompoundS. aureusE. coliP. aeruginosaS. pneumoniae
Ciprofloxacin0.25 - 1≤0.015 - 0.50.25 - 10.5 - 2
Levofloxacin0.12 - 1≤0.03 - 0.120.5 - 20.5 - 1
Moxifloxacin≤0.06 - 0.25≤0.03 - 0.122 - 8≤0.06 - 0.25
Gatifloxacin≤0.06 - 0.25≤0.03 - 0.120.25 - 1≤0.12 - 0.5

Note: Data compiled from multiple sources reflecting typical MIC ranges.[9][16] Actual values can vary based on the specific strain and testing method.

Table 2: Comparative MIC Values (µg/mL) of Novel Quinoline Derivatives

Compound IDClassS. aureus (MRSA)E. coliC. difficileReference
Compound 6 Novel Quinoline3.123.12N/A[17][18]
Compound 2 Novel Quinoline3.0N/AN/A[19]
Compound 5d Quinoline-Quinolone Hybrid0.25 - 10.125 - 2N/A[13]
Compound 7b Quinoline-Imidazolium Hybrid2.0>50N/A[12]
Compound 62 Novel Quinoline6.253.125 (nmol/mL)N/A[20]

Note: These compounds are from specific research studies and are not commercial drugs. Direct comparison is for illustrative purposes, as testing conditions may vary.

Overcoming Resistance: A Constant Challenge

The clinical utility of quinolones is threatened by the emergence of bacterial resistance.[4] Understanding these mechanisms is essential for the development of next-generation derivatives. The primary resistance strategies employed by bacteria include:

  • Target Site Mutations: Alterations in the quinolone-binding regions of the gyrA and parC genes reduce the drug's affinity for its target enzymes.[1][3] This is the most common and clinically significant form of resistance.

  • Reduced Intracellular Concentration: Bacteria can decrease the amount of drug that reaches the target by either reducing uptake (e.g., modifying porin channels) or by actively pumping the drug out using efflux pumps.[6][21]

  • Plasmid-Mediated Resistance: The acquisition of extrachromosomal genes, such as the qnr family, can provide protection for DNA gyrase and topoisomerase IV from quinolone binding.[3][5]

Standardized Protocols for Evaluating Antimicrobial Efficacy

To ensure that comparative data is reliable and reproducible, standardized experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[15]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Media (Broth or Agar) Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Quinoline Compound Prep_Dilutions->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for Growth (Turbidity or Colonies) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General experimental workflow for MIC determination.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for its accuracy and efficiency in testing multiple compounds simultaneously.[15][22]

Causality: The choice of a liquid medium (broth) allows for the precise determination of the concentration at which bacterial growth is inhibited, providing a quantitative MIC value. Using 96-well plates enables high-throughput screening and requires small volumes of reagents.

Protocol:

  • Preparation of Drug Dilutions: A two-fold serial dilution of each quinoline derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL.

  • Inoculum Preparation: A bacterial suspension is prepared from fresh colonies and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the quinoline derivative in which there is no visible turbidity (growth).[19][22]

Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antimicrobial activity of novel compounds.[15][23]

Causality: This technique relies on the principle that an antimicrobial agent will diffuse from a point source through a solid agar medium, creating a concentration gradient. If the organism is susceptible, a zone of no growth will appear around the source. The size of this zone is proportional to the compound's efficacy and diffusion characteristics.

Protocol:

  • Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar) using a sterile swab.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Application of Compound: A fixed volume (e.g., 50-100 µL) of a known concentration of the quinoline derivative (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control well is also included to ensure the solvent has no inhibitory effect.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[23]

Conclusion

The quinoline scaffold remains a highly productive platform for the discovery of new antimicrobial agents. While fluoroquinolones are powerful, broad-spectrum drugs, the rise of resistance necessitates continued innovation.[24] The development of non-fluorinated quinolones and novel hybrid molecules demonstrates promising strategies to combat resistant pathogens.[10] A rigorous and standardized approach to evaluating the efficacy of these new derivatives, using established protocols like broth microdilution and agar diffusion, is critical for the objective comparison and successful advancement of the most promising candidates from the laboratory to clinical application.

References

A Comparative Analysis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel and more effective cancer therapeutics, the quinoline scaffold has emerged as a privileged structure, yielding a multitude of derivatives with potent biological activities.[1][2] Among these, the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid moiety represents a promising pharmacophore, with a growing body of evidence supporting its potential as an anticancer agent. This guide provides a comprehensive, data-driven comparison of this class of compounds, with a focus on 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a representative molecule, against established anticancer drugs. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.

The Rise of Quinolone Derivatives in Oncology

Quinolone and its derivatives, initially recognized for their antibacterial properties, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[3][4][5] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles to enhance efficacy and selectivity against cancer cells.[1][6] This has led to the development of numerous derivatives that exhibit promising activity against a range of human cancer cell lines.

Unraveling the Anticancer Mechanisms of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

The anticancer properties of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives are not attributed to a single mode of action but rather to their ability to modulate multiple critical cellular processes that are often dysregulated in cancer. The primary mechanisms identified include the induction of programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of key enzymes and signaling pathways essential for tumor growth and survival.[1]

Induction of Apoptosis: A Key Antiproliferative Strategy

A fundamental mechanism by which these quinoline derivatives exert their anticancer effects is through the induction of apoptosis.[1] This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. They achieve this by modulating the expression of key regulatory proteins, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, ultimately resulting in apoptotic cell death.[7]

Diagram: Simplified Intrinsic Apoptosis Pathway

Quinoline Derivative Quinoline Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Quinoline Derivative->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Quinoline Derivative->Bax (Pro-apoptotic) Activates Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Inhibits release of Bax (Pro-apoptotic)->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing apoptosis, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been shown to interfere with the cell cycle progression in cancer cells, a critical process for their uncontrolled proliferation.[1] These compounds can induce cell cycle arrest at various phases, particularly the G2/M and S phases, thereby preventing cancer cells from dividing and multiplying.[1][8]

Inhibition of Key Molecular Targets

The anticancer activity of this class of compounds is also linked to their ability to inhibit crucial enzymes and signaling pathways that are hyperactive in many cancers. These include:

  • Topoisomerases: These enzymes are essential for DNA replication and transcription. Their inhibition by quinolone derivatives can lead to DNA damage and cell death.[3][4][5]

  • Protein Kinases: Many quinolone derivatives have been found to inhibit protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are key players in cancer cell growth, proliferation, and angiogenesis.[3][4]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Inhibition of DHODH can deplete the pyrimidine pool, leading to the arrest of cell growth.

Comparative Performance: Head-to-Head with a Standard of Care

The true measure of a novel anticancer agent lies in its performance relative to existing therapies. Numerous studies have compared the cytotoxic effects of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives against standard chemotherapeutic drugs such as cisplatin and doxorubicin.

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for various quinolinone derivatives compared to standard anticancer drugs across different cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinolone Derivatives
Derivative 16b (4-oxoquinoline-3-carboxamide)Gastric CancerSignificant Activity[9]
Derivative 17b (4-oxoquinoline-3-carboxamide)Gastric CancerSignificant Activity[9]
Compound 5a (Cinnamic acid-2-quinolone hybrid)HepG2 (Liver)4.05[10]
Compound 5a (Cinnamic acid-2-quinolone hybrid)HCT-116 (Colon)1.89[10]
Compound 5b (Cinnamic acid-2-quinolone hybrid)MCF-7 (Breast)8.48[10]
Compound 4d (Ursolic acid-quinoline derivative)MDA-MB-231 (Breast)0.12 ± 0.01[11]
Compound 4d (Ursolic acid-quinoline derivative)HeLa (Cervical)0.08 ± 0.01[11]
Compound 4d (Ursolic acid-quinoline derivative)SMMC-7721 (Liver)0.34 ± 0.03[11]
Standard Anticancer Drugs
DoxorubicinGastric CancerActive (but also active against normal cells)[9]
CisplatinHCT-15 (Colon)> 25[12]
GefitinibHCT-15 (Colon)> 25[12]
DoxorubicinMCF-7 (Breast)4.17 ± 0.2[13]
DoxorubicinHepG2 (Liver)4.50 ± 0.2[13]

Note: The specific structures of the numbered derivatives can be found in the cited references. This table is a compilation of data from multiple studies and is intended for comparative purposes.

The data indicates that certain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar and even nanomolar range, comparable or in some cases superior to standard chemotherapeutic agents.[9][10][11][12][13] A significant advantage observed for some of these derivatives is their selectivity towards cancer cells over normal cells, a critical factor in reducing the debilitating side effects associated with conventional chemotherapy.[6][9]

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. Here, we outline the methodologies for two key assays used to evaluate the anticancer properties of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Diagram: MTT Assay Workflow

cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: General workflow of the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Plot the results and determine the IC50 value.

Western Blotting for Apoptosis Marker Detection

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate, making it an invaluable tool for investigating the molecular mechanisms of apoptosis.[17] Key markers of apoptosis that can be detected include cleaved caspases (e.g., caspase-3, -9) and PARP, as well as proteins from the Bcl-2 family.[7][18]

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the quinoline derivative for a specified time. Harvest the cells and lyse them to extract the total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis markers of interest (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).[17]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[17]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[17]

Future Directions and Conclusion

The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold holds significant promise for the development of novel anticancer agents. The data presented in this guide highlights the potent and, in some cases, selective anticancer activity of derivatives from this class, often comparable or superior to established chemotherapeutic drugs. Their multifaceted mechanism of action, targeting key pathways in cancer cell proliferation and survival, makes them attractive candidates for further investigation.

Future research should focus on optimizing the structure of these compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. In vivo studies in animal models are a critical next step to validate the promising in vitro results and to assess their therapeutic potential in a more complex biological system. The continued exploration of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives could lead to the discovery of a new generation of targeted and less toxic cancer therapies.

References

A Comparative Guide to the Biological Activity of Quinoline-3-Carboxylic Acids and Their Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Critical C-3 Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] The substitution pattern on this bicyclic system dictates the specific therapeutic application, and among the most crucial positions is the carbon at position 3 (C-3). The presence of a carboxylic acid or its corresponding ester at this position gives rise to two closely related classes of compounds with often remarkably different biological profiles.

This guide provides a comparative analysis of quinoline-3-carboxylic acids and their esters, exploring how the simple conversion of a carboxylic acid to an ester can profoundly impact their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays, offering researchers and drug development professionals a comprehensive resource for understanding the structure-activity relationships (SAR) that govern these important molecules.

Part 1: Comparative Anticancer Activity

The development of quinoline derivatives as anticancer agents is a highly active area of research.[5][6] These compounds can induce cytotoxicity through various mechanisms, including the inhibition of critical enzymes and intercalation with DNA.[1] The choice between a carboxylic acid and an ester at the C-3 position can significantly influence potency, selectivity, and mechanism of action.

Mechanism of Action: A Tale of Two Functional Groups

A primary anticancer mechanism for certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7] This mitochondrial enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making hDHODH an attractive therapeutic target.[8]

The free carboxylic acid group is often essential for potent hDHODH inhibition. It typically forms a crucial salt bridge with a positively charged arginine residue (e.g., R136) within the enzyme's binding pocket, anchoring the inhibitor and blocking substrate access.[8] Esterification of this carboxylate group eliminates this key ionic interaction, often leading to a dramatic decrease in inhibitory activity.

Conversely, esterification can increase a compound's lipophilicity. This may enhance cell membrane permeability, leading to higher intracellular concentrations, which could be advantageous if the compound's target is intracellular and binding does not rely on the carboxylate group. Furthermore, some studies suggest that quinoline-3-carboxylic acids can achieve selective accumulation in the acidic microenvironment of tumors. The lower pH protonates the carboxylate, creating a more neutral form that can more easily cross cell membranes.[9] This effect would be lost with an ester.

Comparative Experimental Data

The following table summarizes in vitro data comparing the biological activity of selected quinoline carboxylic acids and their corresponding ester analogs.

Compound TypeTarget/AssayQuinoline-4-Carboxylic Acid Analog (IC₅₀)Corresponding Methyl Ester (IC₅₀)Cell LineReference
Anticancer hDHODH Inhibition0.43 ± 0.04 µM> 25 µM-[10]
Anticancer Cytotoxicity (MTT Assay)1.48 ± 0.16 µM3.93 ± 0.65 µMHCT-116[10]
Antimalarial P. falciparum (K1)Inactive0.25 µM (EC₅₀)-[11]

Note: The antimalarial data for 4-oxo-3-carboxyl quinolones is included to highlight that the superiority of acid vs. ester is target-dependent. In that specific case, the ester was active while the acid was not.[11]

As the data indicates, the carboxylic acid is orders of magnitude more potent as an hDHODH inhibitor than its methyl ester counterpart.[10] While this particular ester still shows some cytotoxicity, its potency is reduced, suggesting that hDHODH inhibition is a primary driver of its anticancer effect.[10] Interestingly, studies on 2,4-disubstituted quinoline-3-carboxylic acids have shown them to be more selective for cancer cells (MCF-7, K562) over non-cancerous cells (HEK293) compared to their parent ester compounds.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses a compound's ability to reduce the viability of cancer cells. The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (quinoline-3-carboxylic acid or ester) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated cells). Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: De Novo Pyrimidine Biosynthesis Pathway

Pyrimidine_Biosynthesis CP Carbamoyl Phosphate DHO Dihydroorotate CP->DHO Multiple Steps hDHODH hDHODH DHO->hDHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA hDHODH->Orotate Oxidation Inhibitor Quinoline-3-Carboxylic Acid Inhibitor->hDHODH Inhibition

Caption: Inhibition of hDHODH by quinoline-3-carboxylic acids blocks pyrimidine synthesis.

Part 2: Comparative Antimicrobial Activity

The discovery of nalidixic acid, a quinolone carboxylic acid, marked the beginning of a major class of antibiotics.[12] Modern fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are all derivatives of this core structure and are used to treat a wide range of bacterial infections.[13]

Mechanism of Action: The Essential Carboxylate

Quinolones exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair.[14] By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded DNA breaks, leading to rapid bacterial cell death.[8]

For this mechanism, the C-3 carboxylic acid is not just beneficial—it is considered essential for activity.[8] It participates in binding to the enzyme and is thought to interact with the DNA itself through magnesium ion bridges. Esterification of this group disrupts this critical binding arrangement, rendering the compound inactive as a topoisomerase inhibitor. Consequently, quinoline-3-carboxylic esters are generally not developed as antibacterial agents that function via this mechanism.

Comparative Experimental Data

While direct comparative studies of quinoline-3-carboxylic acids and their esters for antibacterial activity are uncommon due to the known requirement of the free acid, the table below presents typical Minimum Inhibitory Concentration (MIC) values for active quinolone carboxylic acids against common pathogens. It is widely accepted in the field that the corresponding esters would have significantly higher or no measurable MIC values.

Compound ClassOrganismMIC (µg/mL)Reference
Quinolone Carboxylic Acids E. coli≤0.015 - 1[12]
P. aeruginosa0.06 - 4[12]
S. aureus0.12 - 2[15]
Quinolone-3-Carboxylic Esters Various BacteriaGenerally Inactive(Implied by SAR)[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 35-37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (e.g., starting from 64 µg/mL down to 0.06 µg/mL) in CAMHB.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.

Visualization: Quinolone Mechanism of Action

Quinolone_Mechanism cluster_bacteria Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Replication->DNA Requires relaxation/ decatenation by Gyrase DNA Gyrase Gyrase->Replication Breaks Double-Strand DNA Breaks Gyrase->Breaks Stabilizes complex, leading to TopoIV Topoisomerase IV TopoIV->Replication TopoIV->Breaks Stabilizes complex, leading to Death Cell Death Breaks->Death Quinolone Quinolone-3-Carboxylic Acid Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to cell death.

Part 3: Comparative Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain quinoline derivatives have been identified as having potent anti-inflammatory properties, offering potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs).[4][16]

Mechanism and Structure-Activity Relationship

The exact mechanisms for the anti-inflammatory activity of quinoline-3-carboxylic acids are not as well-defined as their antimicrobial or anticancer actions. However, studies have shown that they can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[16] This suggests an interference with inflammatory signaling pathways, possibly including the NF-κB pathway.[17]

Data directly comparing the anti-inflammatory effects of quinoline-3-carboxylic acids and their corresponding esters is limited. However, based on the principles observed in other biological contexts, one can hypothesize potential differences. The free acid may be crucial for interacting with specific enzyme targets, while the more lipophilic ester might achieve better penetration into cells to act on intracellular signaling proteins. A study evaluating various quinoline derivatives found that both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exerted "impressively appreciable anti-inflammation affinities" in LPS-induced macrophages.[4] Further research is needed to systematically evaluate the impact of esterification in this context.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatant.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (acid or ester) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each 50 µL supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.

Conclusion

The substitution at the C-3 position of the quinoline scaffold is a critical determinant of biological activity. This guide demonstrates that the choice between a carboxylic acid and its corresponding ester is not a trivial modification but a fundamental strategic decision in drug design.

  • For Anticancer Activity , particularly via hDHODH inhibition, the carboxylic acid is often superior due to its ability to form key ionic bonds in the enzyme's active site. However, esterification can modulate cell permeability and may be useful for targeting other intracellular components.

  • For Antibacterial Activity via topoisomerase inhibition, the carboxylic acid is indispensable. The established SAR for quinolone antibiotics confirms that the C-3 carboxylate is essential for the mechanism of action, making esters non-viable for this target class.

  • For Anti-inflammatory Activity , the role of the C-3 substituent is less clear. While carboxylic acids have demonstrated significant activity, a systematic comparison with esters is lacking. This represents a promising area for future investigation.

Ultimately, the decision to pursue a quinoline-3-carboxylic acid or its ester must be driven by a deep understanding of the intended biological target and the desired physicochemical properties of the final drug candidate.

References

A Spectroscopic and Computational Guide to the Tautomerism of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The nuanced physicochemical properties of substituted quinolines are often dictated by subtle structural variations, among which tautomerism plays a pivotal role. For 2-hydroxyquinoline derivatives, the dynamic equilibrium between the enol and keto forms can significantly alter their biological activity, solubility, and photophysical behavior.

This guide provides an in-depth spectroscopic and computational comparison of the enol (2-hydroxy) and keto (2-oxo) tautomers of 2-Hydroxy-7-methylquinoline-3-carboxylic acid. As specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, this document integrates established principles of quinoline chemistry, data from closely related analogs, and theoretical predictions to offer a robust framework for its characterization.

The Enol-Keto Tautomeric Equilibrium

This compound can exist as two distinct tautomers: the aromatic enol form and the non-aromatic keto (or zwitterionic) form. The equilibrium between these two states is a dynamic process governed by factors such as solvent polarity, pH, and temperature. The relative stability of each tautomer is dictated by a delicate balance of aromaticity, hydrogen bonding, and solvation effects.[1][2]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Fingerprints of Tautomers

The structural differences between the enol and keto forms give rise to distinct spectroscopic signatures. A multi-faceted approach combining UV-Vis absorption, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy is essential for a comprehensive analysis.

UV-Vis Absorption Spectroscopy

The electronic transitions within the enol and keto tautomers are different due to their distinct chromophoric systems. The enol form, with its extended aromatic system, is expected to absorb at longer wavelengths compared to the keto form, which has a more disrupted conjugation.

Expected Observations:

  • Enol Form: An absorption maximum (λmax) at a longer wavelength, characteristic of the hydroxyquinoline moiety.

  • Keto Form: An absorption maximum (λmax) at a shorter wavelength, typical of a quinolone-type structure.

The ratio of the absorbances at the respective λmax values can be used to estimate the equilibrium constant in different solvents. Polar solvents are generally expected to stabilize the more polar keto form, leading to a blue shift in the overall spectrum.[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly sensitive to the excited-state properties of molecules. The enol and keto forms are expected to exhibit different emission characteristics. It is also possible for excited-state proton transfer (ESIPT) to occur, where the molecule absorbs as one tautomer and emits as another, leading to a large Stokes shift.

Expected Observations:

  • Enol Emission: Typically, a shorter wavelength emission.

  • Keto Emission: A longer wavelength emission due to the charge-separated nature of the zwitterionic form.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The most telling vibrational modes are those of the hydroxyl and carbonyl groups.

Expected Observations:

  • Enol Form: A broad O-H stretching band in the region of 3200-3600 cm-1 and the absence of a strong carbonyl peak.

  • Keto Form: A strong C=O stretching vibration, typically in the range of 1650-1690 cm-1, and an N-H stretching band around 3400 cm-1.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level. The chemical shifts of the protons and carbons in the vicinity of the tautomerizing functional groups are expected to be significantly different.[5]

Expected Observations:

  • 1H NMR: The presence of either an O-H or an N-H proton signal. The chemical shifts of the aromatic protons will also differ due to the changes in electron density upon tautomerization.

  • 13C NMR: A significant downfield shift for the C2 carbon in the keto form (C=O) compared to the enol form (C-OH).

Comparative Data Summary (Based on Analogs and Theoretical Predictions)

The following tables summarize the expected spectroscopic data for the two tautomers. These values are predictive and based on studies of similar hydroxyquinoline systems.[1][3][6]

Table 1: Predicted UV-Vis and Fluorescence Data

TautomerPredicted λabs (nm)Predicted λem (nm)Expected Quantum Yield
Enol340 - 360380 - 420Moderate
Keto320 - 340450 - 500Low to Moderate

Table 2: Predicted Key IR and NMR Resonances

TautomerKey IR Bands (cm-1)Key 1H NMR SignalKey 13C NMR Signal
Enol~3400 (broad, O-H)~10-12 ppm (O-H)~155-165 ppm (C2)
Keto~1670 (strong, C=O), ~3400 (N-H)~12-14 ppm (N-H)~170-180 ppm (C2)

Experimental Protocols

To validate the predicted spectroscopic properties, the following experimental workflows are recommended.

experimental_workflow cluster_sample Sample Preparation cluster_uv UV-Vis & Fluorescence cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling prep Dissolve compound in solvents of varying polarity (e.g., Dioxane, Acetonitrile, Methanol, DMSO) uv_vis Record absorption spectra (250-500 nm) prep->uv_vis ir Acquire FT-IR spectra (solid-state and in solution) prep->ir nmr Acquire 1H and 13C NMR spectra in deuterated solvents (e.g., DMSO-d6, CDCl3) prep->nmr fluorescence Record emission spectra (excite at λmax of each tautomer) uv_vis->fluorescence dft Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometries and predict spectra dft->uv_vis Compare dft->ir Compare dft->nmr Compare

Caption: Recommended experimental workflow for tautomer analysis.

The Role of Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings. By modeling the enol and keto tautomers, it is possible to:

  • Calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution (using a continuum solvation model).

  • Predict the IR vibrational frequencies and NMR chemical shifts for each tautomer.

  • Simulate the electronic absorption spectra using Time-Dependent DFT (TD-DFT).

These computational results provide a theoretical foundation for the interpretation of experimental data and can help to resolve ambiguities in spectral assignments.[7]

Conclusion

The tautomeric equilibrium of this compound is a critical determinant of its chemical and physical properties. A comprehensive spectroscopic analysis, combining UV-Vis, fluorescence, IR, and NMR techniques, is essential for elucidating the structure and relative populations of the enol and keto forms. While specific experimental data for this molecule remains to be published, the principles outlined in this guide, supported by data from analogous compounds and computational modeling, provide a robust framework for its characterization. Such studies are not merely academic; they are fundamental to the rational design of quinoline-based compounds for applications in drug discovery and materials science.

References

Safety Operating Guide

A-Head: Navigating the Uncharted: A Risk-Based Approach to Safety for 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to safely handle 2-Hydroxy-7-methylquinoline-3-carboxylic acid. This novel compound, like many cutting-edge research materials, lacks a fully developed public safety profile. Therefore, we will proceed based on a rigorous, science-first risk assessment derived from its core chemical structure and functional groups. This guide is designed to empower you, the researcher, to build a self-validating system of safety that protects you, your colleagues, and your work.

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan to protect workers from hazardous chemicals.[1][2][3] This document serves as a specialized component of that plan, tailored to the specific challenges of this compound.

Section 1: Hazard Identification & Risk Assessment

1.1 The Quinoline Core: A Signal for Caution

Quinoline (CAS No. 91-22-5) is the foundational structure of our compound. Toxicological reviews indicate that quinoline can be almost completely metabolized in the body.[4] Studies in animal models have shown that exposure to quinoline can lead to an increased incidence of hepatic tumors.[4] While some research suggests that hydroxylated quinoline derivatives may have reduced genotoxicity compared to the parent quinoline, they can still exhibit toxicity in various assays.[5] Given these findings, it is prudent to treat all novel quinoline derivatives, including our compound of interest, as potentially carcinogenic and hepatotoxic.

1.2 Functional Group Analysis: Skin, Eye, and Respiratory Irritation

The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups, combined with its likely solid, powdered form, points to the following potential hazards:

  • Skin Irritation/Corrosion: Carboxylic acids are known skin irritants.

  • Serious Eye Damage: As with many acidic powders, accidental eye contact could lead to severe irritation or damage.

  • Respiratory Irritation: Fine powders can be easily inhaled, causing irritation to the respiratory tract.[6]

1.3 Assumed Physical State: The Powder Inhalation Risk

As a complex organic molecule, this compound is almost certainly a solid powder at standard temperature and pressure. Handling powders requires specific precautions to prevent aerosolization and inhalation.[7]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Before selecting Personal Protective Equipment (PPE), we must implement a multi-layered safety strategy. PPE is the last line of defense.

dot graph "Hierarchy_of_Controls" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Most Effective"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elimination [label="Elimination\n(Not Applicable)"]; Substitution [label="Substitution\n(Not Applicable for specific research)"]; }

subgraph "cluster_1" { label="More Effective"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Engineering [label="Engineering Controls\n(Fume Hood, Ventilation)"]; }

subgraph "cluster_2" { label="Less Effective"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Administrative [label="Administrative Controls\n(SOPs, Training)"]; }

subgraph "cluster_3" { label="Least Effective"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPE [label="Personal Protective Equipment\n(Gloves, Goggles, Lab Coat)"]; }

Elimination -> Substitution -> Engineering -> Administrative -> PPE [style=invis]; } caption: "Hierarchy of Safety Controls" dot

2.1 Engineering Controls: Your Primary Barrier All manipulations of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[8] The fume hood provides essential ventilation to capture and remove airborne particles, protecting you from inhalation exposure.[8]

2.2 Administrative Controls: Standard Operating Procedures (SOPs) Your laboratory must develop a specific SOP for handling this compound. This written plan should include:

  • Designated work areas.

  • Procedures for weighing, dissolving, and transferring the chemical.

  • Emergency procedures for spills and exposures.

  • A formal training record for all personnel who will handle the compound.[2]

Section 3: Personal Protective Equipment (PPE) Protocol

The appropriate PPE creates a necessary barrier between you and the chemical.[9] The following table outlines the minimum required PPE for handling this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles2 Pairs of Nitrile GlovesFull-Length Lab CoatRequired if outside a fume hood (N95 minimum)
Preparing Solutions Chemical Splash GogglesNitrile GlovesFull-Length Lab CoatNot required inside a fume hood
Conducting Reactions Chemical Splash GogglesNitrile GlovesFull-Length Lab CoatNot required inside a fume hood
Waste Disposal Chemical Splash Goggles & Face ShieldNitrile GlovesFull-Length Lab CoatNot required

3.1 Eye and Face Protection

  • Chemical Splash Goggles: These are mandatory whenever handling the compound in either solid or liquid form.[10] They provide a full seal around the eyes, protecting from both dust and splashes.[11]

  • Face Shield: Use a face shield in conjunction with goggles when there is a significant risk of splashing, such as during the disposal of large volumes of liquid waste.

3.2 Dermal (Skin) Protection

  • Gloves: Wear nitrile gloves when handling this compound. Always inspect gloves for tears or punctures before use.[12] When handling the solid powder, consider double-gloving. If contact occurs, remove the gloves immediately using the proper technique, and wash your hands thoroughly.[12]

  • Lab Coat: A full-length lab coat, buttoned completely, is required to protect your skin and clothing from contamination.[7]

3.3 Respiratory Protection When working within a certified fume hood, additional respiratory protection is not typically necessary. However, if a procedure requires handling the powder outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator (minimum N95) is mandatory to prevent inhalation of airborne particles.[13][14]

Section 4: Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure at every step.

dot graph "Safe_Handling_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Preparation\n- Don appropriate PPE\n- Designate work area in fume hood\n- Prepare all necessary equipment"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Weighing\n- Tare balance with weigh paper\n- Carefully transfer solid to paper\n- Avoid creating dust clouds"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="3. Solubilization\n- Place weigh paper with compound into beaker\n- Add solvent slowly down the side of the beaker\n- Stir to dissolve"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Cleanup\n- Wipe down all surfaces with appropriate solvent\n- Dispose of all contaminated materials as hazardous waste"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Doffing PPE\n- Remove gloves first\n- Remove lab coat\n- Remove goggles\n- Wash hands thoroughly"];

A -> B -> C -> D -> E; } caption: "Workflow for Handling Solid Compound" dot

Section 5: Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and weigh paper, must be treated as hazardous chemical waste.[15]

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, sealed, and clearly labeled hazardous waste container.[16][17]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).[17][18]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[18][19]

  • Pickup: Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures and pickup. Do not pour any waste down the drain.[15]

By adhering to this comprehensive safety protocol, you are not merely following rules; you are actively participating in a culture of safety that is the bedrock of innovative and responsible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.